molecular formula C8H8N2O4 B1396210 3-Nitro-2-(oxetan-3-yloxy)pyridine CAS No. 1349716-64-8

3-Nitro-2-(oxetan-3-yloxy)pyridine

Cat. No.: B1396210
CAS No.: 1349716-64-8
M. Wt: 196.16 g/mol
InChI Key: GNVZIPRMGVTJNB-UHFFFAOYSA-N
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Description

3-Nitro-2-(oxetan-3-yloxy)pyridine (CAS 1349716-64-8) is a pyridine-based organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound features a pyridine ring system substituted with a nitro group at the 3-position and an oxetane ring linked via an ether bond at the 2-position . The unique integration of the oxetane moiety is of significant interest in modern medicinal chemistry and drug discovery. Oxetanes are known to influence the physicochemical properties of molecules, potentially improving aqueous solubility, modulating metabolic stability, and serving as versatile intermediates in synthetic organic chemistry . Supplied as a solid research-grade chemical, this product is intended for laboratory research and experimental applications only. It is not certified or intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and employ appropriate safety protocols when handling this compound. For specific pricing, availability, and shipping information, please contact our sales team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-2-(oxetan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c11-10(12)7-2-1-3-9-8(7)14-6-4-13-5-6/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVZIPRMGVTJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=C(C=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Nitro-2-(oxetan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Nitro-2-(oxetan-3-yloxy)pyridine in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in various biological interactions.[1][2] The introduction of an oxetane moiety, a four-membered cyclic ether, has gained significant traction in drug design as a means to enhance physicochemical properties such as solubility, metabolic stability, and lipophilicity.[3] The target molecule, this compound, represents a key intermediate, combining the privileged pyridine core with a bioisosteric oxetane group. The nitro group at the 3-position serves as a versatile handle for further functionalization, making this compound a valuable building block for the synthesis of novel drug candidates.

This in-depth technical guide provides a detailed synthesis pathway for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters.

Core Synthesis Strategy: A Two-Step Approach

The most logical and efficient synthetic route to this compound involves a two-step sequence:

  • Nitration of 2-Hydroxypyridine: This initial step introduces the essential nitro group at the 3-position of the pyridine ring.

  • Williamson Ether Synthesis: The subsequent coupling of the resulting 3-nitro-2-hydroxypyridine with a suitable oxetane precursor via a nucleophilic substitution reaction.

This strategy allows for precise control over the regiochemistry and offers a convergent approach to the target molecule.

Step 1: Nitration of 2-Hydroxypyridine to Yield 3-Nitro-2-hydroxypyridine

The introduction of a nitro group onto the pyridine ring can be achieved through various nitrating agents. A common and effective method involves the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Experimental Protocol: Nitration of 2-Hydroxypyridine

Materials:

  • 2-Hydroxypyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (Saturated Solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-hydroxypyridine (1.0 eq) to pre-cooled (0 °C) concentrated sulfuric acid (4.0 eq).

  • Stir the mixture at 0 °C until all the 2-hydroxypyridine has dissolved.

  • Slowly add a pre-mixed, cooled (0 °C) solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise to the reaction mixture, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • The precipitated product, 3-nitro-2-hydroxypyridine, is collected by vacuum filtration, washed with cold deionized water, and dried under vacuum.

Causality and Experimental Choices:
  • Choice of Nitrating Agent: The use of a nitric acid/sulfuric acid mixture is a standard and reliable method for the nitration of aromatic systems, including pyridines.[4] The strong acidic environment facilitates the formation of the nitronium ion.

  • Temperature Control: Maintaining a low temperature during the addition of the nitrating mixture is crucial to control the exothermic reaction and prevent over-nitration or side product formation.

  • Work-up Procedure: Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acid, while the subsequent neutralization precipitates the product, which has lower solubility in a neutral aqueous solution.

Step 2: Williamson Ether Synthesis of this compound

The Williamson ether synthesis is a classic and robust method for forming ethers via an S_N2 reaction between an alkoxide and an alkyl halide or a similar electrophile with a good leaving group.[5][6] In this case, the alkoxide of 3-nitro-2-hydroxypyridine will react with oxetan-3-yl tosylate (or a similar activated oxetane derivative). The tosylate is an excellent leaving group, facilitating the nucleophilic attack by the pyridinolate oxygen.

Preparation of Oxetan-3-yl Tosylate (Intermediate)

Oxetan-3-ol can be converted to its corresponding tosylate by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction converts the hydroxyl group into a much better leaving group.[7]

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 3-Nitro-2-hydroxypyridine

  • Oxetan-3-yl Tosylate

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-nitro-2-hydroxypyridine (1.0 eq) in anhydrous DMF to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

  • To the resulting alkoxide solution, add a solution of oxetan-3-yl tosylate (1.1 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the careful, dropwise addition of water at 0 °C.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality and Experimental Choices:
  • Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl group of 3-nitro-2-hydroxypyridine to form the corresponding alkoxide, which is a potent nucleophile.

  • Solvent Selection: Anhydrous DMF is a polar aprotic solvent that is well-suited for S_N2 reactions. It effectively solvates the sodium cation, leaving the alkoxide anion more available for nucleophilic attack.

  • Leaving Group: The tosylate group on the oxetane is an excellent leaving group, which is readily displaced by the nucleophilic alkoxide.[7] This is a critical factor for the success of the S_N2 reaction.

  • Inert Atmosphere: The use of an inert atmosphere is necessary to prevent the reaction of the highly reactive sodium hydride with moisture in the air.

Quantitative Data Summary

ParameterStep 1: NitrationStep 2: Williamson Ether Synthesis
Starting Materials 2-Hydroxypyridine3-Nitro-2-hydroxypyridine, Oxetan-3-yl Tosylate
Key Reagents Conc. HNO₃, Conc. H₂SO₄Sodium Hydride
Solvent Sulfuric AcidAnhydrous DMF
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2 - 4 hours12 - 18 hours
Typical Yield 70 - 85%60 - 75%
Purification Method Precipitation and FiltrationColumn Chromatography

Visualizing the Synthesis Pathway

Synthesis_Pathway A 2-Hydroxypyridine B 3-Nitro-2-hydroxypyridine A->B Nitration E This compound B->E Williamson Ether Synthesis C Oxetan-3-ol D Oxetan-3-yl Tosylate C->D Tosylation D->E R1 HNO₃, H₂SO₄ R1->A R2 TsCl, Pyridine R2->C R3 1. NaH, DMF 2. R3->B

Caption: Synthetic pathway for this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Williamson Ether Synthesis S1_Start Dissolve 2-Hydroxypyridine in conc. H₂SO₄ at 0 °C S1_Add Add Nitrating Mixture (HNO₃/H₂SO₄) dropwise S1_Start->S1_Add S1_React Stir at Room Temperature (2-4 hours) S1_Add->S1_React S1_Quench Pour onto Ice S1_React->S1_Quench S1_Neutralize Neutralize with NaHCO₃ S1_Quench->S1_Neutralize S1_Isolate Filter and Dry Product S1_Neutralize->S1_Isolate S2_Deprotonate Add 3-Nitro-2-hydroxypyridine S1_Isolate->S2_Deprotonate Intermediate S2_Start Prepare NaH suspension in anhydrous DMF at 0 °C S2_Start->S2_Deprotonate S2_Add_Electrophile Add Oxetan-3-yl Tosylate S2_Deprotonate->S2_Add_Electrophile S2_React Stir at Room Temperature (12-18 hours) S2_Add_Electrophile->S2_React S2_Quench Quench with Water S2_React->S2_Quench S2_Extract Extract with Ethyl Acetate S2_Quench->S2_Extract S2_Purify Purify by Column Chromatography S2_Extract->S2_Purify S2_Product This compound S2_Purify->S2_Product

Sources

An In-depth Technical Guide to the Mechanism of Action of Navoximod (3-Nitro-2-(oxetan-3-yloxy)pyridine)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Navoximod, also known as NLG919 or GDC-0919, is a potent and orally bioavailable small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a critical immune checkpoint enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[3][4] In the tumor microenvironment (TME), elevated IDO1 activity leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This metabolic shift suppresses the function of effector T cells and natural killer (NK) cells while promoting the differentiation and activity of regulatory T cells (Tregs), thereby enabling tumors to evade immune destruction.[1][5][6] Navoximod directly targets and inhibits the enzymatic activity of IDO1, reversing this immunosuppressive state.[2][7] By blocking tryptophan catabolism, Navoximod restores local tryptophan levels, reduces kynurenine production, and consequently reactivates anti-tumor T cell responses.[2][8] This guide provides a detailed examination of the molecular mechanism of Navoximod, its cellular and physiological effects, and validated experimental protocols for its characterization.

The IDO1 Pathway: A Central Regulator of Immune Tolerance

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that plays a pivotal role in regulating immune tolerance.[9][10] Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is often present in the TME as a result of an initial anti-tumor immune response.[4][11]

IDO1 initiates the kynurenine pathway of tryptophan metabolism.[4] The consequences of its activity are twofold and create a profoundly immunosuppressive milieu:

  • Tryptophan Depletion: T cells are highly sensitive to low tryptophan levels. Depletion of this essential amino acid activates the General Control Nonderepressible 2 (GCN2) kinase stress-response pathway, leading to T cell anergy, cell cycle arrest, and apoptosis.[12][13]

  • Kynurenine Accumulation: The metabolic products of tryptophan degradation, particularly kynurenine, are not inert. Kynurenine and its downstream metabolites act as signaling molecules, for instance by activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[11][12] This signaling promotes the differentiation of naïve CD4+ T cells into immunosuppressive Tregs and inhibits the function of effector T cells and NK cells.[1][6]

Due to this central role in creating an immune-privileged environment for tumor growth, IDO1 has emerged as a high-priority target for cancer immunotherapy.[4]

Molecular Mechanism of Action of Navoximod

Navoximod is a potent, direct enzymatic inhibitor of IDO1.[9] Its mechanism is characterized by high affinity and specificity, leading to a robust blockade of the kynurenine pathway.

Direct Enzymatic Inhibition

Navoximod exerts its therapeutic effect by directly binding to the IDO1 enzyme and inhibiting its catalytic function.[14] This prevents the oxidative cleavage of L-tryptophan. In cell-free enzymatic assays, Navoximod demonstrates high potency with a reported inhibition constant (Ki) of 7 nM and a half-maximal effective concentration (EC50) of 75 nM.[12][15]

Cellular Potency and Selectivity

The efficacy of an inhibitor is critically defined by its activity in a cellular context. In various cell-based assays, Navoximod consistently demonstrates potent inhibition of IDO1 activity. For example, in IFN-γ stimulated HeLa cells or monocyte-derived dendritic cells, Navoximod effectively blocks kynurenine production with an EC50 in the range of 70-83 nM.[16][17]

An ideal therapeutic candidate should be selective for its intended target. While Navoximod is a potent IDO1 inhibitor, it has also been reported to inhibit Tryptophan 2,3-dioxygenase (TDO), another enzyme that catabolizes tryptophan, with an IC50 of 25 nM in cell-free assays.[16] This dual activity may be beneficial in tumors where both IDO1 and TDO contribute to immune evasion.[11][18]

Table 1: In Vitro Inhibitory Profile of Navoximod

ParameterTargetValueSource(s)
Ki IDO1 (cell-free)7 nM[12][15]
EC50 IDO1 (cell-free)75 nM[12][15]
IC50 IDO1 (cell-free)79 nM[16]
IC50 TDO (cell-free)25 nM[16]
EC50 IDO1 (cellular)70 - 83 nM[16][17]
ED50 T-cell Suppression Reversal80 - 120 nM[7]

Cellular and Physiological Consequences of IDO1 Inhibition by Navoximod

The inhibition of IDO1 by Navoximod initiates a cascade of events that collectively shift the tumor microenvironment from an immunosuppressive to an immune-active state.

Reversal of Metabolic Immunosuppression

By blocking IDO1, Navoximod prevents the depletion of L-tryptophan and the production of kynurenine.[8] Preclinical studies in mice have shown that a single oral dose of Navoximod can reduce plasma and tissue kynurenine concentrations by approximately 50%.[2][15] This metabolic reprogramming is the foundational event that leads to the restoration of immune function.

Restoration of T-Cell Function

The primary therapeutic outcome of Navoximod administration is the reactivation of anti-tumor T cells. In vitro co-culture models demonstrate that Navoximod potently blocks IDO-induced T cell suppression and restores robust T cell proliferation and effector function, with ED50 values ranging from 80 to 120 nM.[7] In vivo, treatment with Navoximod has been shown to decrease the percentage of intratumoral Tregs and enhance the activity of cytotoxic CD8+ T cells.[16][17] This leads to improved tumor control, particularly when combined with other immunotherapies like checkpoint inhibitors or cancer vaccines.[17]

Diagram 1: The IDO1 Pathway and Mechanism of Navoximod

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_ImmuneCells Immune Cell Effects cluster_legend Legend TRYP L-Tryptophan (Essential for T-Cells) IDO1 IDO1 Enzyme (Upregulated in Tumors) TRYP->IDO1 Catabolized by TCell Effector T-Cell TRYP->TCell Depletion leads to KYN Kynurenine (Immunosuppressive) IDO1->KYN Produces Treg Regulatory T-Cell (Treg) KYN->Treg Accumulation leads to Navoximod Navoximod (IDO1 Inhibitor) Navoximod->IDO1 INHIBITS TCell_Suppression T-Cell Anergy & Apoptosis TCell->TCell_Suppression Treg_Activation Treg Proliferation & Activation Treg->Treg_Activation key_inhibitor Inhibitor key_enzyme Enzyme key_cell Immune Cell key_process Process

Caption: Navoximod inhibits the IDO1 enzyme, preventing tryptophan depletion and kynurenine production, thereby reversing T-cell suppression.

Key Experimental Protocols

Validating the mechanism of action of an IDO1 inhibitor like Navoximod requires a series of robust in vitro and cellular assays. The following protocols provide a framework for characterization.

Protocol: In Vitro Cellular IDO1 Activity Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.

Objective: To determine the EC50 of Navoximod for IDO1 inhibition in IFN-γ-stimulated cells.

Materials:

  • HeLa or SKOV-3 cancer cell lines (known to express IDO1 upon stimulation).[3]

  • Cell culture medium (e.g., DMEM or McCoy's 5a) with 10% FBS.[3]

  • Recombinant Human IFN-γ.[7]

  • Navoximod (or test compound) stock solution in DMSO.

  • 96-well cell culture plates.

  • Trichloroacetic acid (TCA), 6.1 N.[3]

  • Ehrlich's Reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid).[3]

  • Microplate reader (480 nm absorbance).

Procedure:

  • Cell Plating: Seed HeLa cells in a 96-well plate at a density of 5,000-30,000 cells/well and allow them to adhere overnight.[3][7]

  • IDO1 Induction: Replace the medium with fresh medium containing 50-100 ng/mL of IFN-γ to induce IDO1 expression. Incubate for 24-48 hours.[3][7]

  • Compound Treatment: Prepare serial dilutions of Navoximod in assay medium. Remove the induction medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) for 0% inhibition and a no-cell control for background.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.[7]

  • Kynurenine Detection: a. Transfer 100-150 µL of supernatant from each well to a new 96-well plate.[3][7] b. Add 10 µL of 6.1 N TCA to each well to hydrolyze N-formylkynurenine to kynurenine. Incubate at 50°C for 30 minutes.[3] c. Centrifuge the plate to pellet any precipitate.[3] d. Transfer 100 µL of the clarified supernatant to a new transparent 96-well plate. e. Add 100 µL of freshly prepared Ehrlich's reagent to each well.[3] f. Incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 480 nm using a microplate reader.[3]

  • Analysis: Construct a dose-response curve and calculate the EC50 value using non-linear regression.

Protocol: T-Cell Proliferation Assay (Mixed Lymphocyte Reaction)

This functional assay determines if IDO1 inhibition can restore T-cell proliferation in a co-culture system that mimics the TME.

Objective: To measure the ability of Navoximod to reverse IDO1-mediated suppression of T-cell proliferation.

Materials:

  • IDO1-expressing cells (e.g., IFN-γ-stimulated monocyte-derived dendritic cells (DCs) or IDO1-transfected tumor cells).[7]

  • Allogeneic T cells (responder cells), purified from peripheral blood mononuclear cells (PBMCs).

  • Cell proliferation dye (e.g., CFSE) or 3H-thymidine.

  • Navoximod (or test compound).

  • 96-well U-bottom plates.

  • Flow cytometer or scintillation counter.

Procedure:

  • Prepare Stimulator Cells: Culture DCs (or other IDO1+ cells) and stimulate with IFN-γ to induce IDO1 expression. Treat with mitomycin-C to arrest their proliferation.

  • Prepare Responder Cells: Label allogeneic T cells with a proliferation dye like CFSE according to the manufacturer's protocol.

  • Co-culture Setup: a. Plate the stimulator cells in a 96-well U-bottom plate. b. Add serial dilutions of Navoximod. c. Add the CFSE-labeled responder T cells to initiate the mixed lymphocyte reaction (MLR).[7] d. Include controls: T cells alone (background proliferation) and T cells with stimulators but no inhibitor (maximum suppression).

  • Incubation: Culture for 4-5 days at 37°C.

  • Data Acquisition: a. CFSE Method: Harvest cells and analyze by flow cytometry. Proliferating cells will show a dilution of the CFSE dye. b. 3H-Thymidine Method: Pulse the culture with 3H-thymidine for the final 18 hours. Harvest cells onto a filter mat and measure incorporated radioactivity using a scintillation counter.

  • Analysis: Quantify the percentage of proliferated T cells (or CPM counts) for each condition. Calculate the ED50 of Navoximod required to restore T-cell proliferation.[7]

Diagram 2: Workflow for T-Cell Proliferation Assay

TCell_Workflow step1 Step 1: Prepare Cells - Stimulator Cells (IDO1+ DCs) - Responder Cells (CFSE-labeled T-Cells) step2 Step 2: Co-Culture Setup - Plate DCs in 96-well plate - Add Navoximod dilutions - Add T-Cells step1->step2 step3 Step 3: Incubation - Culture for 4-5 days - IDO1 suppresses T-Cells - Navoximod reverses suppression step2->step3 step4 Step 4: Data Acquisition - Harvest all cells - Analyze CFSE dilution by Flow Cytometry step3->step4 step5 Step 5: Analysis - Gate on T-Cell population - Quantify % Proliferated Cells - Calculate ED50 step4->step5

Caption: A streamlined workflow for assessing the functional reversal of T-cell suppression by Navoximod using a co-culture assay.

Conclusion and Future Directions

Navoximod (3-Nitro-2-(oxetan-3-yloxy)pyridine) is a potent, direct inhibitor of the IDO1 enzyme, a key regulator of immune tolerance frequently exploited by tumors. Its mechanism of action is centered on the blockade of tryptophan catabolism, which leads to the reversal of metabolic immunosuppression within the tumor microenvironment and the restoration of anti-tumor T-cell activity.[7][16] Preclinical data strongly support its role as an immunomodulatory agent, and it has been investigated in clinical trials, often in combination with other immunotherapies like PD-L1 inhibitors.[19] The protocols detailed in this guide provide a robust framework for researchers to characterize Navoximod and other novel IDO1 inhibitors, facilitating the continued development of this important class of cancer therapeutics.

References

  • Abcam. (n.d.). NLG919, small molecule IDO pathway inhibitor (CAS 1402836-58-1).
  • APExBIO. (n.d.). NLG919 – IDO1 Inhibitor.
  • BPS Bioscience. (n.d.). NLG919.
  • Cayman Chemical. (n.d.). NLG-919 analog (GDC-0919, CAS Number: 1402836-58-1).
  • Villas-Boas, S. G., et al. (2018). Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector. Journal of Visualized Experiments.
  • Platten, M., et al. (2019). Reimagining IDO Pathway Inhibition in Cancer Immunotherapy via Downstream Focus on the Tryptophan–Kynurenine–Aryl Hydrocarbon Axis. Clinical Cancer Research.
  • MedchemExpress. (n.d.). Navoximod (GDC-0919).
  • Dolušić, E., et al. (2018).
  • Soliman, H., et al. (2014). A Phase I study of NLG919 for adult patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer.
  • BenchChem. (n.d.). Application Notes and Protocols: IDO-IN-7 Cell-Based Assay for Measuring Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity.
  • Roila, F., et al. (2022). Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer. Frontiers in Oncology.
  • Tavakoli, S., et al. (2022). Mechanism of IDO1 in immunosuppression and immune escape in tumor environments.
  • Ye, Z., et al. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology.
  • Stanisławska, M., et al. (2020). Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. Journal of Visualized Experiments.
  • Opitz, C. A., et al. (2014). Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. Frontiers in Immunology.
  • Stanisławska, M., et al. (2020). Simultaneous Quantification of Selected Kynurenines Analyzed by Liquid Chromatography-Mass Spectrometry in Medium Collected from Cancer Cell Cultures. Journal of Visualized Experiments.
  • National Cancer Institute. (n.d.). Definition of navoximod - NCI Drug Dictionary.
  • BenchChem. (n.d.). Application Notes and Protocols for Measuring IDO1 Activity in Cells with Ido1-IN-16.
  • He, Y., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer.
  • Smith, D. C., et al. (2019). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Clinical Cancer Research.
  • Selleck Chemicals. (n.d.). Navoximod | IDO/TDO inhibitor | CAS 1402837-78-8.
  • Immusmol. (2024). Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers' research.
  • MDPI. (2022). Towards Automated Testing of Kynurenine for Point-of-Care Metabolomics. MDPI.
  • Ebata, T., et al. (2020). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours.
  • MedKoo. (n.d.). Navoximod | IDO-IN-7 | CAS#1402837-78-8 | IDO Inhibitor.
  • Węglarz, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports.
  • BPS Bioscience. (n.d.). IDO1 Cellular Activity QuickDetect™ Supplements.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). navoximod | Ligand page. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.
  • Abcam. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity Assay Kit (AB235936).
  • BenchChem. (n.d.). Comparative Analysis of IDO1 Inhibitors: Ido1-IN-25 vs. Navoximod.
  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types.
  • Li, Y., et al. (2023). Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines.
  • Dong, C., et al. (2018).
  • Amsbio. (n.d.). IDO Immune Pathway.

Sources

Spectroscopic Characterization of 3-Nitro-2-(oxetan-3-yloxy)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-2-(oxetan-3-yloxy)pyridine is a heterocyclic compound of interest in medicinal chemistry and materials science due to the unique combination of a nitropyridine core and an oxetane moiety. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, while the strained oxetane ring can impart specific conformational constraints and metabolic stability. Accurate structural elucidation and characterization of this molecule are paramount for its application in drug development and materials research. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and data from analogous structures, offering a predictive framework for researchers.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the pyridine and oxetane rings is utilized.

Caption: Molecular structure and numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the pyridine and oxetane rings. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative oxygen of the ether linkage.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.25 - 8.40ddJ(H4,H5) = 8.0, J(H4,H6) = 2.0
H-57.20 - 7.35tJ(H5,H4) = 8.0, J(H5,H6) = 8.0
H-68.15 - 8.30ddJ(H6,H5) = 8.0, J(H6,H4) = 2.0
H-3' (oxetane)5.20 - 5.35m-
H-2'/H-4' (oxetane)4.80 - 5.00m-

Interpretation:

  • Pyridine Protons (H-4, H-5, H-6): The protons on the pyridine ring will appear in the aromatic region (7.0-9.0 ppm). The strong electron-withdrawing effect of the nitro group at the C-3 position will deshield the adjacent protons, particularly H-4. The proton H-6, being ortho to the nitrogen and para to the nitro group, will also be significantly deshielded. H-5, being meta to the nitro group, is expected to be the most upfield of the pyridine protons. The coupling pattern will be a doublet of doublets (dd) for H-4 and H-6, and a triplet (t) for H-5 due to coupling with their respective neighbors. The proton adjacent to the nitrogen in a pyridine ring is typically found further downfield[1][2].

  • Oxetane Protons (H-2', H-3', H-4'): The protons on the oxetane ring will appear in a more upfield region. The proton at C-3' (H-3'), being attached to the carbon bearing the ether oxygen, will be the most deshielded of the oxetane protons. The protons at C-2' and C-4' are expected to be chemically equivalent and will appear as a multiplet due to coupling with each other and with H-3'.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2158.0 - 162.0
C-3140.0 - 145.0
C-4135.0 - 140.0
C-5118.0 - 122.0
C-6150.0 - 155.0
C-2'70.0 - 75.0
C-3'75.0 - 80.0
C-4'70.0 - 75.0

Interpretation:

  • Pyridine Carbons (C-2 to C-6): The carbons of the pyridine ring will resonate in the aromatic region. C-2, being attached to the electronegative oxygen, will be significantly deshielded. C-3, bearing the nitro group, will also be downfield. C-6, being adjacent to the ring nitrogen, will also show a downfield shift. C-5 is expected to be the most upfield of the pyridine carbons. The chemical shifts of substituted pyridines are well-documented and provide a basis for these predictions[3][4].

  • Oxetane Carbons (C-2', C-3', C-4'): The sp³ hybridized carbons of the oxetane ring will appear in the upfield region of the spectrum. C-3', directly attached to the ether oxygen, will be the most deshielded. C-2' and C-4' are expected to be equivalent and will resonate at a slightly more upfield position.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. For this compound (Molecular Weight: 196.16 g/mol ), electrospray ionization (ESI) would be a suitable technique.

Predicted Fragmentation Pattern (ESI-MS)

m/zPredicted Fragment
197.05[M+H]⁺ (Molecular Ion)
151.04[M+H - NO₂]⁺
139.04[M+H - C₃H₄O]⁺ (Loss of oxetene)
123.04[M+H - NO₂ - CO]⁺

Interpretation:

The fragmentation of nitroaromatic compounds in mass spectrometry often involves the loss of the nitro group (NO₂) or nitric oxide (NO)[5][6][7]. The molecular ion peak [M+H]⁺ is expected at m/z 197.05. A prominent fragment would likely be observed at m/z 151.04, corresponding to the loss of the nitro group (46 Da). Another characteristic fragmentation could be the cleavage of the ether bond, leading to the loss of the oxetane moiety. The fragmentation of the pyridine ring itself can also occur, often with the loss of small neutral molecules like CO. The fragmentation of nitroaromatic compounds is a well-studied area, and these predictions are based on established patterns[8][9].

Experimental Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire the spectrum on the same instrument (at 100 MHz). A proton-decoupled sequence should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS). Acquire the spectrum in positive ion mode. The mass range should be set to scan from m/z 50 to 500 to ensure the detection of the molecular ion and its fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Caption: General workflow for NMR and MS analysis.

Conclusion

This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound. By understanding the expected spectroscopic signatures, researchers can confidently identify and characterize this molecule, facilitating its use in further scientific investigations. The provided methodologies outline standard procedures for obtaining high-quality spectroscopic data.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link][5]

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link][6]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link][8]

  • Al-Naiema, I. M., & Clor, M. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link][9]

  • Thomas, St., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. Available at: [Link][3]

  • Thomas, St., et al. (2001). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link][4]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Angewandte Chemie. Available at: [Link][10]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube. Available at: [Link][1]

  • Gil, V. M. S., & Murrell, J. N. (1964). Interpretation of the proton and nitrogen chemical shifts of pyridine and pyridinium cation. Transactions of the Faraday Society. Available at: [Link][2]

Sources

A Strategic Blueprint for Unveiling the Therapeutic Potential of 3-Nitro-2-(oxetan-3-yloxy)pyridine: An In-depth Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Charting the Course for a Novel Chemical Entity

The journey of a novel chemical entity from laboratory bench to potential therapeutic agent is one of meticulous investigation and strategic decision-making. This guide outlines a comprehensive, multi-tiered approach to the biological activity screening of 3-Nitro-2-(oxetan-3-yloxy)pyridine , a molecule incorporating the biologically significant pyridine scaffold. Pyridine derivatives are integral to a wide array of pharmaceuticals, exhibiting activities ranging from antimicrobial to anticancer and beyond.[1][2][3][4] The inclusion of an oxetane ring, a moiety known to improve physicochemical properties, further enhances the compound's potential as a drug candidate.

This document is crafted for researchers, scientists, and drug development professionals, providing a robust framework for elucidating the bio-activity profile of this promising molecule. The screening cascade detailed herein is designed to be both efficient and informative, prioritizing early "fail-fast" paradigms to conserve resources while maximizing the potential for discovery. We will progress logically from broad cytotoxicity assessments to high-level phenotypic screens and finally to more targeted mechanistic studies, all underpinned by the crucial early assessment of drug-like properties.

Part 1: Foundational Assessment - Cytotoxicity and Early ADME/Tox

Before embarking on extensive and costly screening campaigns, it is imperative to establish the fundamental cellular toxicity profile of this compound and to gain an initial understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.[5][6] Poor ADME/Tox profiles are a leading cause of attrition in drug development, and early assessment is a cornerstone of modern discovery programs.[5][7][8][9]

General Cytotoxicity Profiling

The initial step is to determine the concentration range at which this compound exhibits cytotoxic effects. This information is critical for designing subsequent assays and interpreting their results. A panel of cell lines representing diverse tissue origins (e.g., liver, kidney, and a cancer cell line panel) should be employed.

The XTT assay is a reliable colorimetric method for assessing cell viability by measuring the metabolic activity of living cells.[10][11] Unlike the MTT assay, the XTT assay produces a water-soluble formazan product, simplifying the protocol.[12]

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and treat the cells for 24, 48, and 72 hours. Include vehicle-only controls and a positive control for cytotoxicity (e.g., doxorubicin).

  • XTT Reagent Addition: Following the incubation period, add the XTT reagent, which has been pre-mixed with an electron-coupling agent, to each well.

  • Incubation and Absorbance Reading: Incubate the plates for 2-4 hours to allow for the conversion of XTT to its formazan product by metabolically active cells.[11] Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 (half-maximal inhibitory concentration) value.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineTissue of OriginIncubation Time (h)IC50 (µM)
HepG2Liver Carcinoma48> 100
HEK293Embryonic Kidney48> 100
MCF-7Breast Cancer4825.3
A549Lung Carcinoma4889.1

This data is purely illustrative.

Early ADME/Tox Profiling: In Silico and In Vitro Approaches

A preliminary assessment of the compound's drug-like properties is essential.[5][6][8][9]

  • In Silico Prediction: Utilize computational models to predict key ADME parameters such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for cytochrome P450 inhibition.[8]

  • Caco-2 Permeability Assay: This in vitro model is widely used to predict intestinal absorption of orally administered drugs.[6]

  • Microsomal Stability Assay: Assess the metabolic stability of the compound in the presence of liver microsomes to predict its hepatic clearance.

Part 2: The Power of Phenotypic Screening - Unbiased Discovery

Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that produce a desired biological effect without a priori knowledge of the molecular target.[13][14][15][16] This approach is particularly valuable for complex diseases or when seeking novel mechanisms of action.[15][16]

Caption: Workflow for Phenotypic Drug Discovery.

High-Content Imaging and the Cell Painting Assay

The Cell Painting assay is a powerful, unbiased phenotypic screening method that utilizes high-content imaging to create a detailed morphological profile of cells treated with a compound. By staining multiple cellular organelles and components, thousands of quantitative features can be extracted, providing a rich dataset for identifying biological activity.

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., U2OS) in optically clear 96- or 384-well plates. Treat with this compound at non-cytotoxic concentrations, including positive and negative controls.

  • Staining: After incubation, fix, permeabilize, and stain the cells with a cocktail of fluorescent dyes that label the nucleus, endoplasmic reticulum, mitochondria, Golgi apparatus, cytoskeleton, and RNA.

  • Image Acquisition: Acquire images using a high-content imaging system, capturing multiple channels for each field of view.

  • Image Analysis and Feature Extraction: Use specialized software to segment the images, identify individual cells, and extract a wide range of morphological features (e.g., size, shape, texture, intensity).

  • Data Analysis: Compare the morphological profile of compound-treated cells to that of control cells. Clustering analysis can reveal similarities to compounds with known mechanisms of action, thus generating hypotheses for the biological target of this compound.

Part 3: Target Deconvolution and Mechanistic Elucidation

Should the phenotypic screen yield a significant "hit," the next logical step is to identify the molecular target(s) responsible for the observed phenotype. This phase transitions from an unbiased approach to a more focused, hypothesis-driven investigation.

Kinome Profiling: A Broad-Spectrum Target-Based Screen

Given that protein kinases are one of the largest and most functionally diverse gene families, and their dysregulation is implicated in numerous diseases, kinome profiling is a high-value secondary screen.[17][18] This approach assesses the ability of a compound to inhibit a broad panel of kinases, providing insights into its selectivity and potential therapeutic applications.[17][19][20][21]

Numerous commercial services offer kinome profiling.[17][19] The general workflow is as follows:

  • Compound Submission: Provide a sample of this compound to the service provider.

  • Assay Performance: The compound is typically screened at one or two concentrations against a large panel of purified kinases (often over 400). The activity of each kinase is measured in the presence of the compound. Radiometric or fluorescence-based assays are commonly used.[21]

  • Data Reporting: The results are reported as the percentage of inhibition for each kinase.

  • Follow-up Studies: For any kinases that show significant inhibition, dose-response experiments are conducted to determine the IC50 values.

Kinase_Screening_Cascade Start Phenotypic Hit from This compound Kinome_Screen Broad Kinome Panel Screen (Single Concentration) Start->Kinome_Screen Hit_Kinases Identify Inhibited Kinases (>50% Inhibition) Kinome_Screen->Hit_Kinases Dose_Response IC50 Determination for Hit Kinases Hit_Kinases->Dose_Response Hits Identified Selectivity_Profile Assess Selectivity Profile Hit_Kinases->Selectivity_Profile No Significant Hits Dose_Response->Selectivity_Profile Cellular_Assays Cell-Based Target Engagement Assays (e.g., NanoBRET™) Selectivity_Profile->Cellular_Assays

Caption: Kinase Screening and Hit Validation Workflow.

Cellular Target Engagement Assays

Biochemical assays, while informative, do not always translate to cellular activity.[20] Therefore, it is crucial to validate kinase inhibition in a cellular context. Assays like NanoBRET™ can be used to quantify compound binding to the target protein in live cells, confirming target engagement and providing a more physiologically relevant measure of potency.

Conclusion: A Pathway to Discovery

The biological activity screening of a novel compound such as this compound requires a systematic and multi-faceted approach. By initiating with foundational cytotoxicity and ADME/Tox assessments, we establish the essential parameters for further investigation. The subsequent application of unbiased phenotypic screening, particularly with powerful techniques like high-content imaging, allows for the discovery of unexpected biological activities. Finally, a focused, hypothesis-driven approach, such as kinome profiling, enables the deconvolution of the mechanism of action. This structured, yet flexible, screening cascade provides a robust framework for unlocking the therapeutic potential of novel chemical entities and is a critical component of the modern drug discovery enterprise.

References

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022-07-18).
  • Kinase Panel Profiling. Pharmaron.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2023-06-01).
  • Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. PubMed.
  • Importance of ADME/Tox in Early Drug Discovery. (2022-01-21).
  • Kinome Profiling Service. MtoZ Biolabs.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019-05-01).
  • Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (2025-08-05).
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024-02-14).
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. (2025-08-06).
  • Pyridine scaffold: its diverse biological actions. (2024-02-02). International Journal of Novel Research and Development.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025-04-24). Technology Networks.
  • XTT Assay for Medical Device Cytotoxicity Assessment. Measurlabs.
  • Importance of ADME and Toxicology Studies in Drug Discovery. (2023-04-19).
  • Kinase Screening & Profiling Service. Drug Discovery Support.
  • Synthesis, characterisation, biological and theoretical studies of novel pyridine deriv
  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (2024-10-22). MDPI.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. (2023-11-27).
  • 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Deriv
  • Quantitative Kinome Profiling Services. CD Biosynsis.
  • Phenotypic Screening.
  • The emerging importance of predictive ADME simul
  • Synthesis, evaluation of biological activity and SAR of new thioalkyl deriv
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific.
  • Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.
  • Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using R
  • Tropical Journal of Natural Product Research Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa- pyridine Derivatives. (2024-03-04).
  • The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. UKW.
  • Kinase Drug Discovery Services. Reaction Biology.
  • Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof.
  • Improving Early Drug Discovery through ADME Modelling. (2025-08-07).
  • High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents.
  • The Importance of Pharmaceutical ADME Studies. (2023-09-22).

Sources

An In-Depth Technical Guide to 3-Nitro-2-(oxetan-3-yloxy)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of privileged scaffolds and contemporary medicinal chemistry strategies presents new avenues for therapeutic innovation. This guide provides a comprehensive technical analysis of "3-Nitro-2-(oxetan-3-yloxy)pyridine," a molecule that strategically combines three key functional motifs: the versatile pyridine core, the bio-activating nitro group, and the property-enhancing oxetane moiety. We will dissect its synthetic rationale, explore its physicochemical and drug-like properties, and propose detailed mechanistic pathways for its application in oncology and infectious disease. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide further investigation into this promising chemical scaffold.

Introduction: A Tripartite Scaffold for Modern Drug Design

The pursuit of novel chemical matter in drug discovery often involves the judicious combination of well-established and emerging structural motifs. The molecule this compound represents a compelling convergence of three such elements, each contributing distinct and potentially synergistic properties.

  • The Pyridine Core: As a nitrogen-containing heteroarene, the pyridine ring is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring makes it a "privileged scaffold" for interacting with a wide array of biological targets.[2][3][4]

  • The Oxetane Moiety: The four-membered oxetane ring has gained significant traction as a tool to modulate the physicochemical properties of drug candidates.[5][6] Its introduction can beneficially influence aqueous solubility, metabolic stability, and lipophilicity.[7] Often used as a polar surrogate for less desirable groups like gem-dimethyl or carbonyl functionalities, the oxetane can improve a molecule's pharmacokinetic profile without adding significant steric bulk.[5][7]

  • The Nitro Group: The nitro group is a potent, electron-withdrawing moiety with a dual legacy in drug design.[8] While often flagged as a structural alert due to potential metabolic liabilities, its capacity for bioreductive activation is the cornerstone of the mechanism of action for numerous antibacterial, antiparasitic, and hypoxia-activated anticancer agents.[9][10][11] This bioactivation transforms a relatively inert prodrug into a highly reactive cytotoxic species under specific physiological conditions.[8][12]

This guide will explore the synthesis, characterization, and potential therapeutic applications of this compound, framing it as a versatile starting point for the development of next-generation targeted therapies.

Synthesis and Physicochemical Profile

Proposed Synthetic Route

The most direct and logical approach to synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing effect of the nitro group activates the C2 position of the pyridine ring, making it susceptible to attack by an oxygen nucleophile.

The proposed reaction involves treating commercially available 2-chloro-3-nitropyridine with oxetan-3-ol in the presence of a non-nucleophilic base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

Synthesis_Workflow cluster_reaction SNAr Reaction A 2-Chloro-3-nitropyridine Product This compound A->Product Nucleophilic Attack & Cl⁻ Departure B Oxetan-3-ol Intermediate Oxetan-3-olate anion B->Intermediate Deprotonation Base NaH (Base) DMF (Solvent)

Caption: Proposed synthetic workflow for this compound.

A detailed, step-by-step protocol for this synthesis is provided in Section 4.1.

Physicochemical Properties: A "Rule of Five" Compliant Scaffold

The combination of the pyridine, nitro, and oxetane groups results in a molecule with a balanced physicochemical profile, making it an attractive starting point for fragment-based or lead optimization campaigns. The oxetane ring, in particular, serves to increase polarity and reduce lipophilicity compared to a more traditional alkyl ether.[5][7]

Table 1: Predicted Physicochemical Properties

Property Predicted Value Significance in Drug Discovery
Molecular Weight 196.16 g/mol Well within Lipinski's "Rule of Five" (<500), good for oral bioavailability.
LogP (cLogP) ~1.5 - 2.0 Balanced lipophilicity, suggesting good membrane permeability without excessive non-specific binding.
Topological Polar Surface Area (TPSA) 78.9 Ų Below the 140 Ų threshold, indicating good potential for cell penetration.
Hydrogen Bond Acceptors 5 (2x Nitro O, 1x Pyridine N, 1x Oxetane O, 1x Ether O) Provides multiple points for target interaction.
Hydrogen Bond Donors 0

| Rotatable Bonds | 2 | Low conformational flexibility, which can be entropically favorable for target binding. |

Note: Values are estimations based on standard cheminformatics software and are intended for guidance.

Core Applications in Drug Discovery

The unique tripartite structure of this compound suggests several compelling applications, primarily centered on oncology and infectious diseases where selective cytotoxicity is paramount.

Application I: Hypoxia-Activated Prodrug for Solid Tumors

Solid tumors frequently contain regions of severe oxygen deprivation, or hypoxia. This physiological state is a key differentiator between cancerous and healthy tissues and can be exploited therapeutically. Mammalian cells express nitroreductase enzymes that are highly active under hypoxic conditions. These enzymes can reduce the nitroaromatic group of a prodrug through a series of one- or two-electron transfers, ultimately generating highly reactive and cytotoxic species that induce cell death.[8][12]

The proposed mechanism for this compound is as follows:

  • Selective Reduction: In the hypoxic tumor microenvironment, the nitro group (-NO₂) is reduced by nitroreductases.

  • Generation of Reactive Intermediates: This stepwise reduction forms a nitroso (-NO) intermediate, followed by a hydroxylamino (-NHOH) species.

  • Cytotoxicity: The hydroxylamino intermediate is a potent electrophile that can damage cellular macromolecules, including DNA, leading to apoptosis.[12]

This targeted activation confines the drug's cytotoxic effect primarily to the tumor, potentially sparing healthy, well-oxygenated tissues and reducing systemic toxicity.[9]

Bioreductive_Activation cluster_env Hypoxic Environment (e.g., Tumor) Prodrug R-NO₂ (Parent Prodrug) Nitroso R-NO (Nitroso Intermediate) Prodrug->Nitroso +2e⁻, +2H⁺ Hydroxylamino R-NHOH (Hydroxylamino Intermediate) Nitroso->Hydroxylamino +2e⁻, +2H⁺ Damage DNA Damage & Cell Death Hydroxylamino->Damage Electrophilic Attack Enzyme Nitroreductase Enzymes Enzyme->Nitroso Enzyme->Hydroxylamino

Caption: The bioreductive activation pathway of a nitroaromatic prodrug.

Application II: Antimicrobial and Antiparasitic Agents

The same principle of bioreductive activation is the foundation for many successful antimicrobial and antiparasitic drugs, such as metronidazole.[10] Many pathogenic anaerobic bacteria and protozoa possess highly efficient nitroreductase enzymes not found in host mammalian cells under normal conditions.[8] This enzymatic difference provides a therapeutic window, allowing for selective eradication of the pathogen. This compound could serve as a scaffold for developing new agents to combat infections caused by anaerobic organisms like Clostridium difficile or protozoa such as Giardia lamblia.[11]

Application III: Scaffold for Kinase Inhibitor Design

The pyridine ring is a well-established hinge-binding motif in a vast number of kinase inhibitors.[3][4] The nitrogen atom typically forms a critical hydrogen bond with the backbone amide of a hinge residue in the ATP-binding pocket. The 3-nitro and 2-oxy-oxetane substituents can be used to fine-tune the electronic properties and explore deeper pockets of the active site.

  • Vector for Growth: The oxetane moiety at the 2-position acts as a versatile, property-enhancing linker. It can be further functionalized to extend into solvent-exposed regions or other sub-pockets of the kinase, improving potency and selectivity.

  • Modulation of Basicity: The electron-withdrawing nitro group at the 3-position will decrease the basicity (pKa) of the pyridine nitrogen. This can be a crucial parameter for optimizing the strength of the hinge-binding interaction and improving cell permeability by reducing the likelihood of the compound being protonated at physiological pH.

Key Experimental Protocols

To validate the proposed applications, a series of well-defined experiments are necessary. The following protocols provide a self-validating framework for synthesis and initial biological evaluation.

Protocol: Synthesis of this compound

Objective: To synthesize the title compound via SNAr reaction.

Materials:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Oxetan-3-ol (1.2 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Preparation: Under an inert atmosphere (Argon), add anhydrous DMF to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add NaH (60% dispersion) portion-wise to the stirred DMF.

  • Add oxetan-3-ol (1.2 eq) dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes. Effervescence (H₂ gas) should be observed as the alkoxide forms.

  • SNAr Reaction: To the resulting slurry, add a solution of 2-chloro-3-nitropyridine (1.0 eq) in a small amount of anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ at 0 °C.

  • Transfer the mixture to a separatory funnel and extract three times with EtOAc.

  • Combine the organic layers, wash with water, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexanes/EtOAc gradient) to yield the pure title compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol: In Vitro Hypoxia-Selective Cytotoxicity Assay

Objective: To determine if the compound exhibits greater cytotoxicity under hypoxic conditions compared to normoxic conditions.

Materials:

  • Human colorectal carcinoma cell line (e.g., HCT116) or another suitable cancer cell line.

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • This compound, dissolved in DMSO to create a 10 mM stock.

  • Doxorubicin or another known cytotoxic agent (as a positive control).

  • 96-well clear-bottom cell culture plates.

  • Hypoxia chamber or incubator capable of maintaining <1% O₂ (balanced with N₂ and 5% CO₂).

  • Standard cell culture incubator (37 °C, 5% CO₂, 21% O₂).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HCT116 cells into two identical 96-well plates at a density of 3,000-5,000 cells per well. Allow cells to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound and controls in culture medium. Add the diluted compounds to the cells. Include wells with DMSO only as a vehicle control.

  • Incubation:

    • Place one plate in the normoxic incubator (21% O₂).

    • Place the second plate in the hypoxic chamber (<1% O₂).

  • Incubate both plates for 72 hours.

  • Viability Assessment: Remove plates from their respective environments. Allow the hypoxic plate to equilibrate to normoxia for 30 minutes.

  • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle control wells (100% viability).

    • Plot cell viability versus log[concentration] and fit to a four-parameter dose-response curve to determine the IC₅₀ (concentration inhibiting 50% of cell growth) for both normoxic and hypoxic conditions.

    • Calculate the Hypoxia Cytotoxicity Ratio (HCR) = IC₅₀ (normoxia) / IC₅₀ (hypoxia). An HCR > 2 is generally considered significant.

Table 2: Representative Data Table for Hypoxia Assay

Compound IC₅₀ Normoxia (µM) IC₅₀ Hypoxia (µM) HCR
Test Compound >100 5.2 >19.2

| Doxorubicin | 0.8 | 0.7 | 1.1 |

Conclusion and Future Directions

This compound is not merely a single molecule but a versatile chemical platform. The strategic integration of a pyridine scaffold, a bioreducible nitro group, and a property-enhancing oxetane ring creates a foundation ripe for development in targeted therapy. The evidence-based rationale points toward promising applications as a hypoxia-activated prodrug for cancer and as a lead structure for novel antimicrobial agents.

Future work should focus on systematic Structure-Activity Relationship (SAR) studies. Key modifications could include:

  • Substitution on the pyridine ring to modulate electronics and explore additional target interactions.

  • Replacement of the nitro group with other bioreducible functionalities (e.g., N-oxides) to fine-tune the reduction potential and metabolic profile.

  • Functionalization of the oxetane ring to serve as an attachment point for targeting ligands or to probe deeper into binding pockets.

Through the application of the rigorous synthetic and biological protocols outlined in this guide, the full therapeutic potential of this and related scaffolds can be systematically explored and validated.

References

  • Wuitschik, G. et al. (2010). Oxetanes in Drug Discovery: A New Building Block. Angewandte Chemie International Edition, 49(26), 4516-4529. Available at: [Link]

  • Burli, R. W. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • Carreira, E. M. et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • Meanwell, N. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431-12474. Available at: [Link]

  • Carreira, E. M., & Fessard, T. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233. Available at: [Link]

  • MDPI. (2022). Special Issue: Nitro Group Containing Drugs. Pharmaceuticals. Available at: [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmaceutical Sciences, 5(1), 1-7. Available at: [Link]

  • Ríos-García, M. et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3624. Available at: [Link]

  • de Oliveira, R. B. et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34(8), 1635-1662. Available at: [Link]

  • Zeneca Limited. (1999). Preparation of pyridine derivatives. Google Patents. WO1999010326A1.
  • Andersen, K. (2002). Synthesis and Functionalization of 3-Nitropyridines. PhD Thesis, Norwegian University of Science and Technology. Available at: [Link]

  • Dashyan, S. et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435. Available at: [Link]

  • Apellis Pharmaceuticals Inc. (2025). Dosing regimens and related compositions and methods. PubChem. US-12290566-B2. Available at: [Link]

  • Jin, Y. et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938565. Available at: [Link]

  • Reddy, M. S. et al. (2002). Synthesis of pharmaceutically useful pyridine derivatives. Google Patents. US6437139B1.
  • Nowak, M. et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 21(21), 8011. Available at: [Link]

  • Degussa GmbH. (1974). 2,6-dichloro-3-nitro-pyridine. Google Patents. US3809695A.
  • Varshney, S., & Mishra, A. (2023). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. Available at: [Link]

  • LG Life Sciences Ltd. (2005). Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same. Google Patents. WO2005063768A1.
  • Jiangsu Hansoh Pharmaceutical Group Co., Ltd. (2016). Pyrimidine or pyridine compounds, preparation method therefor and pharmaceutical uses thereof. Google Patents. CA2966376A1.
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. Available at: [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

  • Fylaktakidou, K. C. et al. (2018). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Molecules, 23(10), 2650. Available at: [Link]

  • Janežič, D. et al. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 86(6), 4616-4632. Available at: [Link]

  • Wang, L. et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2999. Available at: [Link]

  • El-Sayed, M. A. A. et al. (2021). New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies. RSC Advances, 11(26), 15907-15925. Available at: [Link]

  • Baumgartner, T. et al. (2025). 2-[2,5-Dimeth-oxy-4-(3-nitro-pyridin-2-yl)phen-yl]-3-nitro-pyridine. IUCrData, 10(Pt 9), x250779. Available at: [Link]

Sources

A Technical Guide to the Computational Modeling of 3-Nitro-2-(oxetan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a novel chemical entity to a viable therapeutic candidate is both complex and resource-intensive. Small molecules containing the pyridine scaffold are of significant interest due to their prevalence in numerous approved drugs and bioactive compounds.[1][2][3] "3-Nitro-2-(oxetan-3-yloxy)pyridine" represents a molecule with potential for biological activity, combining the electron-withdrawing properties of a nitro group with the favorable pharmacokinetic profile often associated with an oxetane moiety. The 3-nitropyridine core, while synthetically accessible, presents a unique electronic and structural profile that warrants in-depth investigation.[4]

This technical guide provides a comprehensive, step-by-step framework for the computational modeling of "this compound," from initial quantum mechanical characterization to the dynamic simulation of its interaction with a protein target. As pyridine derivatives are common kinase inhibitors, this guide will hypothesize a protein kinase as the biological target to illustrate a complete drug discovery workflow.[5][6][7] The methodologies outlined herein are designed to provide researchers and drug development professionals with a robust, self-validating system for predicting the molecular behavior and therapeutic potential of this and other novel small molecules.

Part 1: Quantum Mechanical Characterization using Density Functional Theory (DFT)

Expertise & Experience: Before simulating the interaction of a novel ligand with a biological macromolecule, it is crucial to understand the intrinsic electronic properties of the ligand itself. Density Functional Theory (DFT) is a powerful quantum mechanical method for this purpose, providing insights into molecular geometry, charge distribution, and orbital energies.[8][9] These properties are fundamental for accurate parameterization in subsequent molecular mechanics-based simulations.

Trustworthiness: The protocol below ensures a self-validating approach by starting with a geometry optimization, which is a prerequisite for accurate electronic property calculations. The choice of a suitable functional and basis set is critical for balancing computational cost and accuracy.

Protocol 1: DFT-Based Molecular Property Calculation
  • Initial Structure Generation:

    • Construct the 3D structure of "this compound" using a molecular builder (e.g., Avogadro, ChemDraw).

    • Perform an initial geometry optimization using a fast, classical force field (e.g., MMFF94) to obtain a reasonable starting conformation.

  • Geometry Optimization:

    • Employ a DFT method to perform a full geometry optimization. A common and well-validated choice is the B3LYP functional with a 6-31G(d) basis set.[10]

    • This step ensures that all subsequent calculations are performed on the lowest energy conformation of the molecule.

  • Electronic Property Calculation:

    • Using the optimized geometry, perform a single-point energy calculation to derive key electronic descriptors.[10]

    • Molecular Electrostatic Potential (MEP): Calculate and visualize the MEP surface. This is critical for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key determinants of intermolecular interactions.

    • Frontier Molecular Orbitals (HOMO/LUMO): Determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between these orbitals is an indicator of the molecule's chemical reactivity and stability.

    • Atomic Charges: Calculate partial atomic charges (e.g., Mulliken or Natural Bond Orbital charges). These are essential for the parameterization of the ligand for classical molecular dynamics simulations.[10]

Data Presentation: Key DFT-Derived Properties
PropertyDescriptionSignificance in Drug Design
Optimized Geometry The lowest energy 3D conformation of the molecule.Foundation for all subsequent modeling; determines steric fit in a binding pocket.
MEP Surface A map of electrostatic potential on the molecule's surface.Predicts regions likely to engage in hydrogen bonding or electrostatic interactions.
HOMO-LUMO Gap The energy difference between the highest occupied and lowest unoccupied molecular orbitals.Indicates chemical reactivity and kinetic stability.
Partial Atomic Charges The distribution of electron density among the atoms.Crucial for accurately modeling electrostatic interactions in docking and MD simulations.
Visualization: DFT Workflow

DFT_Workflow cluster_DFT Part 1: DFT Characterization A 1. Initial 3D Structure Generation B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Initial Conformation C 3. Single-Point Energy Calculation B->C Optimized Geometry D MEP Surface C->D E HOMO/LUMO Energies C->E F Partial Atomic Charges C->F

Caption: Workflow for Quantum Mechanical Characterization.

Part 2: Target Selection and Molecular Docking

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. Its accuracy is highly dependent on the quality of the protein structure and the docking algorithm used. For kinase inhibitors, targeting the ATP-binding site is a common and effective strategy.

Trustworthiness: A critical self-validating step in any docking protocol is re-docking a known co-crystallized ligand into its binding site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked and crystal poses, provides confidence in the chosen docking parameters.

Protocol 2: Structure-Based Molecular Docking
  • Target Protein Preparation:

    • Select a high-resolution crystal structure of a relevant protein kinase from the Protein Data Bank (PDB).

    • Remove all water molecules and non-essential ions.

    • Add hydrogen atoms and assign protonation states appropriate for a physiological pH.

    • If the protein contains a co-crystallized ligand, extract and save it for protocol validation.

  • Ligand Preparation:

    • Use the DFT-optimized structure of "this compound."

    • Assign partial atomic charges calculated from the DFT analysis.

    • Define rotatable bonds to allow for conformational flexibility during docking.

  • Grid Generation and Docking Validation:

    • Define the binding site by creating a grid box centered on the co-crystallized ligand or a predicted binding pocket.

    • Validation Step: Re-dock the extracted co-crystallized ligand into the defined grid. An RMSD of < 2.0 Å between the docked pose and the crystal pose is generally considered a successful validation.

  • Docking Simulation:

    • Perform the docking of "this compound" using a validated docking program (e.g., AutoDock Vina, PyRx).[11][12][13]

    • Generate multiple binding poses and rank them based on their predicted binding affinity (scoring function).

  • Pose Analysis:

    • Visually inspect the top-ranked poses.

    • Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

Visualization: Molecular Docking Workflow

Docking_Workflow cluster_Docking Part 2: Molecular Docking PDB 1. Protein Preparation (PDB) Grid 3. Grid Generation PDB->Grid Ligand 2. Ligand Preparation (DFT optimized) Dock 4. Docking Simulation Ligand->Dock Validate Validation: Re-dock co-crystal ligand Grid->Validate Define Site Validate->Dock Successful (RMSD < 2Å) Analysis 5. Pose Analysis & Interaction Mapping Dock->Analysis

Caption: The Molecular Docking Experimental Workflow.

Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulations

Expertise & Experience: While docking provides a static snapshot of a potential binding mode, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time.[14][15] This allows for the assessment of the stability of the binding pose and the characterization of the dynamic interplay between the ligand and the protein. A crucial, and often challenging, step for novel molecules is the generation of accurate force field parameters.

Trustworthiness: The validity of an MD simulation hinges on the quality of the force field parameters. The protocol below incorporates a robust parameterization step using well-established tools like CHARMM-GUI or SwissParam, which have been developed to be compatible with common force fields like CHARMM and GROMACS.[16][17][18]

Protocol 3: MD Simulation of the Protein-Ligand Complex
  • System Preparation and Ligand Parameterization:

    • Start with the top-ranked docked pose of the "this compound"-protein complex.

    • Parameterize the Ligand: Since "this compound" is a novel molecule, its force field parameters are not standard. Use a tool like CHARMM-GUI Ligand Reader & Modeler or SwissParam to generate a compatible topology and parameter file.[17][18] These tools often use a combination of analogy to existing fragments and quantum mechanical calculations to derive the necessary parameters.[16][19]

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Execution:

    • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure while restraining the protein and ligand. This allows the solvent to relax around the complex.[20]

    • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) without restraints to observe the dynamic behavior of the complex.[21]

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable RMSD for both indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket.[22]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of the protein residues to identify regions of high flexibility.[22]

    • Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation.[23] This provides insight into the stability of key interactions identified in docking.

    • Binding Free Energy Calculation (Optional): Employ methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the complex.

Data Presentation: Key MD Simulation Metrics
MetricDescriptionIndication of a Stable Complex
Ligand RMSD The deviation of the ligand's atomic positions from the initial docked pose.A low, stable RMSD (< 3 Å) suggests the binding pose is maintained.
Protein RMSD The deviation of the protein backbone atoms from the initial structure.A plateau in the RMSD plot indicates the protein has reached a stable conformation.
Hydrogen Bond Occupancy The percentage of simulation time a specific hydrogen bond is present.High occupancy (> 50%) for key hydrogen bonds confirms their importance for binding.
Visualization: MD Simulation and Analysis Workflow

MD_Workflow cluster_MD Part 3: Molecular Dynamics Simulation Start 1. Start with Best Docked Pose Param 2. Parameterize Ligand (e.g., CHARMM-GUI) Start->Param Solvate 3. Solvate and Neutralize Param->Solvate Minimize 4. Energy Minimization Solvate->Minimize Equilibrate 5. NVT/NPT Equilibration Minimize->Equilibrate Production 6. Production MD Run (e.g., 100 ns) Equilibrate->Production Analysis 7. Trajectory Analysis Production->Analysis RMSD RMSD Analysis->RMSD RMSF RMSF Analysis->RMSF HBond H-Bond Analysis Analysis->HBond

Caption: Workflow for MD Simulation and Trajectory Analysis.

Conclusion and Future Directions

This guide has outlined a comprehensive and robust computational workflow for the initial characterization and target interaction analysis of "this compound." By integrating quantum mechanics, molecular docking, and molecular dynamics, researchers can build a strong, data-driven hypothesis for the molecule's mechanism of action. The insights gained from these simulations—specifically, the predicted binding mode, key interacting residues, and the dynamic stability of the complex—provide an invaluable foundation for guiding subsequent experimental validation, such as in vitro binding assays and structure-activity relationship (SAR) studies. This iterative cycle of computational prediction and experimental feedback is at the heart of modern, efficient drug discovery.

References

  • Synthesis and Functionalization of 3-Nitropyridines. (n.d.).
  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. (2025). Journal of Pharmaceutical Research International.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022). PMC - NIH.
  • Parameterizing a Novel Residue. (n.d.). Theoretical and Computational Biophysics Group.
  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). PMC - PubMed Central.
  • Analysis of ligand binding to proteins using molecular dynamics simulations. (2008). PubMed.
  • Computational Modeling of Kinase Inhibitor Selectivity. (n.d.). PMC - NIH.
  • Protein-Ligand Complex. (n.d.). MD Tutorials.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI.
  • Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. (n.d.). Journal of Medicinal and Chemical Sciences.
  • Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. (2024). MDPI.
  • Analyzing molecular dynamics simulations. (n.d.). TeachOpenCADD.
  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (n.d.).
  • CHARMM Force Field Parameterization of Peroxisome Proliferator-Activated Receptor γ Ligands. (n.d.). MDPI.
  • Binding Analysis Using Accelerated Molecular Dynamics Simulations. (2022). AABC.
  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. (n.d.). ResearchGate.
  • How to Perform Molecular Docking Using PyRx? (2024). YouTube.
  • Recent advances in the chemistry of 3-nitro-2H- and 4H-chromenes. (2025). ResearchGate.
  • Improving Small-Molecule Force Field Parameters in Ligand Binding Studies. (n.d.). PMC - NIH.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2025). ResearchGate.
  • Molecular docking for Beginners | Autodock Full Tutorial. (2020). YouTube.
  • CHARMM-GUI ligand reader and modeler for CHARMM force field generation of small molecules. (n.d.). SciSpace.
  • Analysis of ligand binding to proteins using molecular dynamics simulations. (2025). ResearchGate.
  • Molecular dynamic simulation for protein & ligand-protein complex. (2023). YouTube.
  • Current Status of Computational Approaches for Small Molecule Drug Discovery. (2024). Journal of Medicinal Chemistry - ACS Publications.
  • Pyridine synthesis. (n.d.). Organic Chemistry Portal.
  • How do you parameterize ligands for CHARM FF? (2018). ResearchGate.
  • Preparation and Properties of Pyridine. (n.d.).
  • Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. (n.d.). Ashdin Publishing.
  • Synthesis, computational and biological evaluation of some new pyridine Derivatives. (2022).
  • Density Functional Theory (DFT) in Drug Discovery. (2022). dockdynamics In-Silico Lab.
  • MD–Ligand–Receptor: A High-Performance Computing Tool for Characterizing Ligand–Receptor Binding Interactions in Molecular Dynamics Trajectories. (2023). MDPI.
  • Role of DFT in Drug Design: A Mini Review. (n.d.). Longdom Publishing.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. (n.d.). RSC Publishing.
  • Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. (2024). MDPI.
  • Ligan-Protein Simulation. (n.d.). HitchhikersAI.
  • How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio. (2025). YouTube.
  • Pyridines. (n.d.).
  • (PDF) Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. (2025). ResearchGate.

Sources

An In-depth Technical Guide to the Structural Elucidation of 3-Nitro-2-(oxetan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, novel heterocyclic scaffolds are of paramount importance. Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals, owing to their ability to engage in a variety of biological interactions.[1][2] The subject of this technical guide, 3-Nitro-2-(oxetan-3-yloxy)pyridine, represents a unique convergence of a substituted pyridine core with an oxetane moiety. The oxetane ring, a four-membered cyclic ether, has gained significant attention as a bioisostere for carbonyl groups and gem-dimethyl functionalities, often leading to improved metabolic stability and aqueous solubility.[3] The strategic placement of a nitro group, a well-known electron-withdrawing group, further modulates the electronic properties of the pyridine ring, potentially influencing its binding affinity and reactivity.

This guide provides a comprehensive, field-proven approach to the structural elucidation of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into a plausible synthetic route and a multi-pronged analytical strategy, integrating data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build an unassailable structural proof. The causality behind each experimental choice is explained, ensuring a deep understanding of the "why" behind the "how."

Proposed Synthesis of this compound

The most logical and efficient synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The starting materials, 2-chloro-3-nitropyridine and oxetan-3-ol, are commercially available. The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring towards nucleophilic attack, making the displacement of the chloride with the alkoxide of oxetan-3-ol a favorable transformation.[4][5]

cluster_0 Proposed Synthesis 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine product This compound 2-chloro-3-nitropyridine->product oxetan-3-ol oxetan-3-ol oxetan-3-ol->product reagents NaH, DMF 0 °C to rt reagents->product

Caption: Proposed synthetic scheme for this compound.

Experimental Protocol: Synthesis

  • Preparation of the Nucleophile: To a solution of oxetan-3-ol (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Structural Elucidation Workflow

A robust structural elucidation relies on the convergence of data from multiple, independent analytical techniques. The workflow presented here ensures a self-validating system for the confirmation of the target molecule's structure.

Start Synthesized Compound MS Mass Spectrometry (Molecular Weight Confirmation) Start->MS IR Infrared Spectroscopy (Functional Group Identification) Start->IR 1H_NMR ¹H NMR Spectroscopy (Proton Environment & Connectivity) Start->1H_NMR 13C_NMR ¹³C NMR Spectroscopy (Carbon Skeleton) Start->13C_NMR Structure_Confirmed Structure Confirmed: This compound MS->Structure_Confirmed IR->Structure_Confirmed 1H_NMR->Structure_Confirmed 13C_NMR->Structure_Confirmed

Caption: Workflow for the structural elucidation of the target compound.

Mass Spectrometry

Principle and Rationale: Mass spectrometry (MS) provides the molecular weight of the compound, which is a fundamental piece of information for structural elucidation. High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern can also offer clues about the different structural motifs present.[6][7]

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer in positive ion mode.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Predicted Data and Interpretation

ParameterPredicted ValueInterpretation
Molecular Formula C₈H₈N₂O₄
Monoisotopic Mass 196.0484 u
[M+H]⁺ 197.0557The observation of this ion at high resolution would confirm the elemental composition.
[M+Na]⁺ 219.0376Adduct formation with sodium is common in ESI-MS.
Key Fragments m/z 151Loss of the nitro group (NO₂).
m/z 123Loss of the oxetane ring.

The primary goal of the MS analysis is to confirm the molecular weight and elemental composition. The predicted fragmentation pattern, involving the loss of the nitro group and the oxetane moiety, would provide strong evidence for the presence of these functional groups.[8][9]

Infrared (IR) Spectroscopy

Principle and Rationale: Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of specific bonds. For this compound, we expect to see characteristic absorptions for the nitro group, the C-O-C ether linkage, and the aromatic pyridine ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: A small amount of the purified solid or a concentrated solution is placed directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted Data and Interpretation

Wavenumber (cm⁻¹)IntensityAssignment
~1530-1550StrongAsymmetric N-O stretching of the nitro group.[10]
~1340-1360StrongSymmetric N-O stretching of the nitro group.[10]
~1600, ~1470Medium-StrongC=C and C=N stretching vibrations of the pyridine ring.[11]
~1250-1300StrongAsymmetric C-O-C stretching of the ether linkage.
~980StrongRing breathing of the oxetane ring.[12]
~3100-3000Medium-WeakAromatic C-H stretching.
~2950-2850Medium-WeakAliphatic C-H stretching of the oxetane ring.

The presence of strong absorption bands in the regions characteristic for a nitro group and an ether linkage, in conjunction with the absorptions for the pyridine ring, would provide compelling evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ¹H NMR provides information about the chemical environment, connectivity, and number of different types of protons, while ¹³C NMR reveals the carbon framework of the molecule.[13][14][15]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).

Predicted ¹H NMR Data and Interpretation (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~8.3dd1H~4.5, 1.5H-6 (Pyridine)
~8.1dd1H~8.0, 1.5H-4 (Pyridine)
~7.1dd1H~8.0, 4.5H-5 (Pyridine)
~5.5quintet1H~6.0H-3' (Oxetane)
~4.9t2H~6.0H-2'/H-4' (Oxetane)
~4.7t2H~6.0H-2'/H-4' (Oxetane)

The downfield chemical shifts of the pyridine protons are expected due to the electron-withdrawing nature of the nitro group. The characteristic splitting pattern (dd, dd, t) and coupling constants will allow for the unambiguous assignment of the pyridine protons. The oxetane protons are expected to show a distinct pattern, with the methine proton appearing as a quintet and the methylene protons as triplets.[16][17]

Predicted ¹³C NMR Data and Interpretation (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~160C-2 (Pyridine)
~150C-6 (Pyridine)
~140C-4 (Pyridine)
~135C-3 (Pyridine)
~120C-5 (Pyridine)
~75C-2'/C-4' (Oxetane)
~70C-3' (Oxetane)

The chemical shifts of the pyridine carbons are influenced by the substituents. The carbon bearing the nitro group (C-3) will be significantly shielded, while the carbon attached to the oxygen (C-2) will be deshielded. The oxetane carbons will appear in the aliphatic region, with the carbons adjacent to the oxygen being the most deshielded.[14][18][19][20]

Safety Precautions

As with any chemical research, safety is paramount. Aromatic nitro compounds should be handled with care due to their potential for toxicity and as energetic materials.[21]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[22]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[23][24][25]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not eat, drink, or smoke when handling the compound.[23]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[22][23]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The structural elucidation of a novel chemical entity like this compound requires a systematic and multi-faceted analytical approach. By integrating the data from mass spectrometry, IR spectroscopy, and NMR spectroscopy, a confident and unambiguous structural assignment can be made. The methodologies and predicted data presented in this guide provide a robust framework for researchers to successfully characterize this and other related heterocyclic compounds, thereby accelerating the drug discovery and development process.

References

  • MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE - Cleanchem Laboratories. (n.d.). Retrieved January 19, 2026, from [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246.
  • Fernholt, L., & Haaland, A. (1982). Ab Initio study of the Vibrational Spectrum and Geometry of Oxetane I. Interpretation of the Vibrational Spectra. Acta Chemica Scandinavica, Series A, 36, 575-581.
  • Sato, K., et al. (2018). Chemical Space Exploration of Oxetanes. Molecules, 23(10), 2585.
  • El-Gohary, N. S., & Shaaban, M. R. (2020). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC advances, 10(52), 31201–31215.
  • Roszak, S., Kaufman, J. J., Koski, W. S., Barreto, R. D., Fehlner, T. P., & Balasubramanian, K. (1988). Experimental and theoretical studies of photoelectron spectra of oxetane and some of its halogenated methyl derivatives. The Journal of Physical Chemistry, 92(18), 5173-5179.
  • Elsayed, M. A., Hafez, N. A. A., Elshahawi, M. M., & Ali, K. A. (2019). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Journal of Heterocyclic Chemistry, 56(1), 172-178.
  • Allen, J. R., et al. (2016). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 21(7), 896.
  • Lawrence, R., & Waight, E. S. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.
  • Schematic structures of substituted pyridine simulates, showing the... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Pyridine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • van der Plas, H. C., & Wozniak, M. (1983). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. The Journal of Organic Chemistry, 48(14), 2374-2376.
  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., ... & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(S)-pyrrolidinylmethoxy)pyridine. Bioorganic & medicinal chemistry letters, 11(5), 631–633.
  • Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems - Pearson. (2024, September 24). Retrieved January 19, 2026, from [Link]

  • N-oxidation of Pyridine Derivatives - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

  • Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6 - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. (1985, March 1). Retrieved January 19, 2026, from [Link]

  • mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved January 19, 2026, from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Retrieved January 19, 2026, from [Link]

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.). Retrieved January 19, 2026, from [Link]

  • Galkin, A. A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5675.
  • FTIR spectrum for Pyridine | Download Table - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents. (n.d.).
  • Al-Adiwish, W. M., et al. (2019).
  • Quinoline and Isoquinoline: structure elucidation - CUTM Courseware. (n.d.). Retrieved January 19, 2026, from [Link]

  • IR: nitro groups. (n.d.). Retrieved January 19, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 19, 2026, from [Link]

  • Infrared spectroscopic studies of the association of amino-pyridines - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • 13 C NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4545.
  • 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-substituted pyridines from pyridine N-oxides - Semantic Scholar. (n.d.). Retrieved January 19, 2026, from [Link]

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - SciSpace. (n.d.). Retrieved January 19, 2026, from [Link]

  • 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

The Emergence of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 3-Nitro-2-(oxetan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Pyridine and Oxetane Moieties in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone, valued for its ability to engage in hydrogen bonding and serve as a bioisosteric replacement for a phenyl ring, thereby enhancing solubility and metabolic stability.[1] The strategic functionalization of the pyridine ring is a critical aspect of drug design, enabling the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. Concurrently, the oxetane motif has garnered significant attention as a "smart" substituent. This small, polar, three-dimensional ring can act as a bioisostere for carbonyl and gem-dimethyl groups, often leading to improved solubility, reduced lipophilicity, and enhanced metabolic stability without introducing significant steric bulk.[2]

The confluence of these two privileged structural motifs in a single molecule offers medicinal chemists a powerful tool for scaffold decoration and property modulation. This technical guide delves into the history and synthesis of a notable example of this synergy: 3-Nitro-2-(oxetan-3-yloxy)pyridine . This compound, bearing a synthetically versatile nitro group and a property-enhancing oxetane moiety, emerged from the crucible of pharmaceutical research as a key intermediate for the synthesis of novel therapeutics.

The Genesis of this compound: A Tale of Pharmaceutical Innovation

The discovery of this compound is intrinsically linked to the relentless pursuit of novel antiviral agents. This compound was first disclosed to the public in the patent literature, specifically in the international patent application WO2012061729A1 , filed by Gilead Sciences, Inc. The inventors listed on this patent are Cho, Aesop; Jin, Haolun; Lee, William; Lirio, Philip; Saito, Ryan D.; and Schroeder, Scott D.

This patent, titled "PYRIMIDINE DERIVATIVES FOR THE TREATMENT OF VIRAL INFECTIONS," unveiled a series of compounds aimed at combating viral diseases. Within the extensive experimental section of this document, this compound is described as Intermediate 28 . Its synthesis was a crucial step in the elaboration of more complex molecular architectures designed to exhibit therapeutic activity. The context of its discovery underscores its role as a bespoke building block, meticulously designed to introduce specific structural and electronic features into the final drug candidates.

The strategic placement of the nitro group at the 3-position of the pyridine ring serves a dual purpose. Electronically, the nitro group is strongly electron-withdrawing, which can modulate the pKa of the pyridine nitrogen and influence the reactivity of the entire heterocyclic system. Synthetically, the nitro group is a versatile handle, readily transformable into an amino group, which can then be further functionalized to build out the target molecule. The 2-(oxetan-3-yloxy) substituent, as previously discussed, was likely incorporated to enhance the "drug-like" properties of the downstream compounds, improving their solubility and metabolic profile.

Synthetic Protocols: A Step-by-Step Guide to the Preparation of this compound

The synthesis of this compound, as detailed in patent WO2012061729A1, is a two-step process starting from commercially available materials. The first step involves the synthesis of the key precursor, 2-chloro-3-nitropyridine, followed by a nucleophilic aromatic substitution reaction with oxetan-3-ol.

Step 1: Synthesis of 2-Chloro-3-nitropyridine (Precursor)

The preparation of 2-chloro-3-nitropyridine is a foundational step. While the patent does not provide a detailed synthesis for this specific precursor, it is a known compound that can be synthesized through various established methods. A common approach involves the nitration of 2-chloropyridine.

Conceptual Experimental Protocol for 2-Chloro-3-nitropyridine:

  • Reaction Setup: To a cooled (0 °C) solution of 2-chloropyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) is added dropwise, maintaining the internal temperature below 10 °C.

  • Reaction Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a specified temperature (e.g., 50-60 °C) for several hours to ensure complete reaction.

  • Work-up and Isolation: The reaction mixture is then carefully poured onto crushed ice, and the resulting solution is neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 2-chloro-3-nitropyridine.

Step 2: Synthesis of this compound (Intermediate 28)

This step involves the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-nitropyridine with the alkoxide of oxetan-3-ol. The electron-withdrawing nitro group at the 3-position activates the chlorine at the 2-position for this substitution.

Detailed Experimental Protocol:

  • Reagent Preparation: To a solution of oxetan-3-ol in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF), is added a strong base, typically sodium hydride (NaH), at a reduced temperature (e.g., 0 °C). This deprotonates the hydroxyl group of the oxetane to form the corresponding sodium alkoxide in situ.

  • Reaction Execution: A solution of 2-chloro-3-nitropyridine in DMF is then added to the freshly prepared sodium oxetan-3-oxide solution. The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours) to allow the substitution reaction to proceed to completion.

  • Work-up and Purification: The reaction is quenched by the addition of water. The product is then extracted into an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Table 1: Reagents and Conditions for the Synthesis of this compound

StepReactantsReagents/SolventsKey Conditions
12-ChloropyridineConc. H₂SO₄, Conc. HNO₃0 °C to 60 °C
22-Chloro-3-nitropyridine, Oxetan-3-olSodium Hydride (NaH), N,N-Dimethylformamide (DMF)0 °C to Room Temperature, 16 hours

Visualizing the Synthesis: Reaction Pathways

To provide a clearer understanding of the synthetic process, the following diagrams illustrate the reaction pathways.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Chloro-3-nitropyridine cluster_1 Step 2: Synthesis of this compound 2-Chloropyridine 2-Chloropyridine 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine 2-Chloropyridine->2-Chloro-3-nitropyridine Conc. HNO₃, Conc. H₂SO₄ 2-Chloro-3-nitropyridineOxetan-3-ol 2-Chloro-3-nitropyridineOxetan-3-ol This compound This compound 2-Chloro-3-nitropyridineOxetan-3-ol->this compound NaH, DMF

Caption: Synthetic pathway for this compound.

Conclusion and Future Perspectives

The discovery and synthesis of this compound is a testament to the rational design principles that drive modern drug discovery. By combining the well-established utility of the pyridine ring with the advantageous physicochemical properties of the oxetane moiety, researchers at Gilead Sciences created a valuable intermediate for the synthesis of novel antiviral agents. The synthetic route, while straightforward, highlights the power of nucleophilic aromatic substitution on activated pyridine systems.

As the quest for new and improved therapeutics continues, the strategic use of such thoughtfully designed building blocks will undoubtedly play a pivotal role. The story of this compound serves as an excellent case study for researchers and scientists in the field of drug development, illustrating how the convergence of synthetic chemistry and medicinal chemistry insights can lead to the creation of molecules with significant therapeutic potential.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227–3246.
  • Carreira, E. M., & Fessard, T. C. (2014). The oxetane motif in drug discovery. Chimia, 68(6), 374-378.
  • Gilead Sciences, Inc. (2012). PYRIMIDINE DERIVATIVES FOR THE TREATMENT OF VIRAL INFECTIONS. WO2012061729A1.
  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of medicinal chemistry, 54(8), 2529–2591.
  • Meyers, M. J., & Anderson, D. R. (2014). The use of oxetanes in drug discovery. Future medicinal chemistry, 6(10), 1149–1163.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845–5859.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.
  • Zhang, Y., & Tantillo, D. J. (2013). Why is the oxetane ring so prevalent in natural products?. Journal of the American Chemical Society, 135(43), 16160–16167.

Sources

Methodological & Application

Synthesis of 3-Nitro-2-(oxetan-3-yloxy)pyridine: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed experimental protocol for the synthesis of 3-Nitro-2-(oxetan-3-yloxy)pyridine, a valuable building block in medicinal chemistry and drug development. The synthetic strategy is centered on a robust and efficient Williamson ether synthesis, reacting commercially available 2-chloro-3-nitropyridine with oxetan-3-ol. This guide offers a step-by-step methodology, from reagent handling and reaction setup to product purification and characterization. It is intended for researchers, scientists, and drug development professionals, providing not only a procedural outline but also the scientific rationale behind key experimental choices to ensure reproducibility and safety.

Introduction and Scientific Background

Substituted pyridines are a cornerstone of modern pharmaceutical design, with the pyridine scaffold present in numerous approved drugs. The introduction of an oxetane moiety has emerged as a powerful strategy in medicinal chemistry to modulate key drug properties. The oxetane ring, a four-membered cyclic ether, can act as a "non-classical hydrogen bond acceptor" and can improve aqueous solubility, reduce lipophilicity, and enhance metabolic stability when replacing more common functionalities like gem-dimethyl or carbonyl groups.

The target molecule, this compound, combines these features. The nitro group at the 3-position serves as a versatile chemical handle for further functionalization, such as reduction to an amine for subsequent amide or urea formation. The core of this synthesis is the Williamson ether synthesis , a classic and reliable method for forming ether linkages.[1][2] This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group.[2]

In this protocol, the alkoxide of oxetan-3-ol is generated in situ using a strong, non-nucleophilic base, sodium hydride (NaH). This alkoxide then attacks the electron-deficient carbon at the 2-position of the 2-chloro-3-nitropyridine ring, displacing the chloride ion to form the desired ether product. The electron-withdrawing nature of the nitro group at the 3-position activates the 2-position towards nucleophilic aromatic substitution, facilitating the reaction.

Reaction Scheme

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of this compound via Williamson ether synthesis.

Safety and Handling

Prior to commencing any experimental work, a thorough risk assessment must be conducted. All procedures should be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 2-Chloro-3-nitropyridine (CAS: 5470-18-8): This compound is harmful if swallowed, causes skin irritation, and can cause serious eye irritation and respiratory irritation.[3] Avoid inhalation of dust and ensure thorough washing after handling.[3]

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): NaH is a flammable solid and is highly reactive with water, releasing flammable hydrogen gas. Handle under an inert atmosphere (e.g., Nitrogen or Argon). Never add water directly to NaH. To quench, slowly add isopropanol followed by methanol and then cautiously add water.

  • Anhydrous Dimethylformamide (DMF): DMF is a combustible liquid and a suspected teratogen. Handle with care, avoiding skin contact and inhalation.

  • Oxetan-3-ol (CAS: 7748-36-9): May cause skin and eye irritation. Handle with standard laboratory precautions.

Refer to the Safety Data Sheets (SDS) for all reagents before use.[3][4][5][6] Eyewash stations and safety showers must be readily accessible.[5]

Materials and Equipment

Reagents and Solvents
ReagentCAS No.MW ( g/mol )Molarity/PurityAmountSupplier
2-Chloro-3-nitropyridine5470-18-8158.55>98%1.00 g (6.31 mmol)Sigma-Aldrich
Oxetan-3-ol7748-36-974.08>97%0.51 g (6.88 mmol)Sigma-Aldrich
Sodium Hydride7646-69-724.0060% in mineral oil0.30 g (7.57 mmol)Sigma-Aldrich
Anhydrous DMF68-12-273.0999.8%20 mLSigma-Aldrich
Ethyl Acetate141-78-688.11ACS GradeAs neededFisher Scientific
Hexanes110-54-386.18ACS GradeAs neededFisher Scientific
Saturated NH₄Cl (aq)N/AN/ASaturated solutionAs neededIn-house prep
BrineN/AN/ASaturated NaCl(aq)As neededIn-house prep
Anhydrous MgSO₄7487-88-9120.37GranularAs neededFisher Scientific
Equipment
  • 100 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Thermometer or temperature probe

  • Ice-water bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification & Analysis A Charge flask with NaH and DMF under N2 atmosphere B Cool to 0°C A->B C Add Oxetan-3-ol dropwise B->C D Stir for 30 min at 0°C C->D E Add 2-chloro-3-nitropyridine solution dropwise D->E F Warm to RT and stir (Monitor by TLC) E->F G Cool to 0°C F->G Reaction Complete H Quench with sat. NH4Cl (aq) G->H I Extract with Ethyl Acetate H->I J Wash with Brine I->J K Dry organic layer (MgSO4) J->K L Concentrate in vacuo K->L M Purify by Flash Chromatography L->M N Characterize Product (NMR, MS, IR) M->N

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

  • Preparation of the Alkoxide: a. Equip a dry 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and two septa. Purge the flask with dry nitrogen or argon gas for 10-15 minutes. b. Under a positive flow of inert gas, carefully add sodium hydride (0.30 g of 60% dispersion, 7.57 mmol, 1.2 equiv) to the flask. c. Add anhydrous DMF (10 mL) via syringe. d. Cool the resulting suspension to 0°C using an ice-water bath. e. In a separate vial, dissolve oxetan-3-ol (0.51 g, 6.88 mmol, 1.09 equiv) in anhydrous DMF (5 mL). f. Add the oxetan-3-ol solution dropwise to the stirred NaH suspension at 0°C over 10-15 minutes. Caution: Hydrogen gas evolution will occur. g. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes. The solution should become more homogeneous as the sodium alkoxide forms.

  • Nucleophilic Aromatic Substitution: a. In a separate dry vial, dissolve 2-chloro-3-nitropyridine (1.00 g, 6.31 mmol, 1.0 equiv) in anhydrous DMF (5 mL). b. Add the 2-chloro-3-nitropyridine solution dropwise to the reaction mixture at 0°C over 15-20 minutes. A color change may be observed. c. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. d. Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system).

  • Workup and Extraction: a. Cool the reaction mixture back to 0°C in an ice-water bath. b. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~15 mL). Caution: Initial gas evolution may occur from quenching excess NaH. c. Transfer the mixture to a separatory funnel and dilute with deionized water (50 mL) and ethyl acetate (50 mL). d. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL). e. Combine the organic layers and wash with brine (2 x 50 mL). f. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: a. The resulting crude oil or solid should be purified by flash column chromatography on silica gel. b. A gradient elution system, for example, starting with 100% hexanes and gradually increasing to 30% ethyl acetate in hexanes, is recommended to isolate the product. c. Collect the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Characterization and Expected Results

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: Expected to be a pale yellow solid or oil.

  • Yield: A typical yield for this type of reaction would be in the range of 60-85%.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: Three distinct signals in the aromatic region (approx. δ 7.0-8.5 ppm). The proton at C4 will likely be a doublet of doublets, coupled to the protons at C5 and C6. The protons at C5 and C6 will also be doublets of doublets.

    • Oxetane Protons: A multiplet for the methine proton (-O-CH) around δ 5.0-5.5 ppm. Two multiplets for the methylene protons (-CH₂-) of the oxetane ring, likely around δ 4.5-5.0 ppm.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Pyridine Carbons: Five signals in the aromatic region (approx. δ 115-160 ppm), including two quaternary carbons (C2 and C3).

    • Oxetane Carbons: Signals for the methine carbon (-O-CH) and the methylene carbons (-CH₂-), expected in the range of δ 60-80 ppm.

  • Mass Spectrometry (ESI+): Expected [M+H]⁺ = 197.05.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By employing a Williamson ether synthesis, this valuable intermediate can be prepared efficiently from readily available starting materials. The provided guidelines on safety, procedure, and characterization are designed to enable researchers to successfully replicate this synthesis and utilize the product in further chemical and pharmaceutical research.

References

  • Fisher Scientific. (2011). Safety Data Sheet: 2-Chloro-3-fluoropyridine. Link

  • Thermo Fisher Scientific. (2014). Safety Data Sheet: 2-Amino-6-chloro-3-nitropyridine. Link

  • Fisher Scientific. (2010). Safety Data Sheet: 2-Chloro-3-nitropyridine. Link

  • ResearchGate. (n.d.). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
  • Edubirdie. (2021). Williamson Ether Synthesis. Link

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet. Link

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Link

  • Benchchem. (n.d.). 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling. Link

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Link

  • Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Link

  • Kyoto University Research Information Repository. (n.d.). Biosynthesis of pyridine Derivatives. Link

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link

  • Chem-Station International Edition. (2014). Williamson Ether Synthesis. Link

Sources

Application Notes and Protocols for the Purification of Nitropyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges in Nitropyridine Purification

Nitropyridines are a critical class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of bioactive molecules, including pharmaceuticals and agrochemicals.[1] The introduction of a nitro group onto the pyridine ring significantly influences the molecule's electronic properties and reactivity, making these compounds valuable synthons. However, the synthesis of nitropyridines often yields a mixture of isomers, unreacted starting materials, and by-products, necessitating robust and efficient purification strategies to obtain materials of high purity essential for downstream applications, particularly in drug development.[2]

This comprehensive guide provides detailed application notes and protocols for the purification of nitropyridine compounds. As a senior application scientist, this document is structured to provide not just procedural steps, but also the underlying scientific principles and field-proven insights to empower researchers to make informed decisions in their purification workflows. We will delve into the core techniques of recrystallization, column chromatography, and acid-base extraction, tailored specifically to the unique physicochemical properties of nitropyridines.

Understanding the Physicochemical Landscape of Nitropyridines

The choice of purification strategy is intrinsically linked to the physicochemical properties of the target nitropyridine. Key parameters to consider include:

  • Polarity: The nitro group is strongly electron-withdrawing and highly polar. This, combined with the inherent polarity of the pyridine ring, generally renders nitropyridines as polar compounds. However, the overall polarity is influenced by the position of the nitro group and the presence of other substituents.

  • Acidity/Basicity (pKa): The pyridine nitrogen is basic, with a pKa of approximately 5.2 in its protonated form. The presence of a strongly electron-withdrawing nitro group reduces the basicity of the pyridine nitrogen. The pKa values of substituted pyridines are influenced by the nature and position of the substituents.[3] This basicity is a key handle that can be exploited in acid-base extraction techniques.

  • Solubility: Nitropyridines are generally insoluble in water but exhibit solubility in a range of organic solvents.[4] The choice of an appropriate solvent is critical for both recrystallization and chromatography.

A summary of key physicochemical properties for representative nitropyridines is presented in Table 1.

Table 1: Physicochemical Properties of Selected Nitropyridine Compounds

CompoundMolecular Weight ( g/mol )pKa (of conjugate acid)Solubility
3-Nitropyridine124.10~2.5-3.0 (estimated)Soluble in ether, carbon tetrachloride; insoluble in water.[4]
2-Chloro-5-nitropyridine158.54Not readily availableSoluble in methanol.[4]
2-Amino-5-nitropyridine139.11Not readily availableSoluble in hot water, ethanol.
4-Ethoxy-3-nitropyridine168.15Not readily availableSoluble in methanol.[5]

Recrystallization: The Art of Crystal Perfection

Recrystallization is a powerful technique for purifying solid organic compounds based on differences in their solubility in a given solvent at different temperatures.[6] For nitropyridines, which are often crystalline solids, this method can be highly effective in removing impurities, especially when the desired product is the major component of the crude mixture.

Principle of Recrystallization

The fundamental principle is that the solubility of most solids increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the compound decreases, and it crystallizes out of the solution, while the impurities, being present in a smaller concentration, remain dissolved in the cold solvent.

Solvent Selection: The Cornerstone of Success

The choice of solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent should:

  • Completely dissolve the nitropyridine compound at its boiling point.

  • Dissolve the compound sparingly or not at all at room temperature or below.

  • Not react with the compound.

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out".

  • Be sufficiently volatile to be easily removed from the purified crystals.

Table 2: Common Solvents for Recrystallization of Nitropyridines

Solvent/Solvent SystemPolarityBoiling Point (°C)Typical Applications
Ethanol/WaterPolarVariableFor moderately polar nitropyridines.
IsopropanolPolar82.6A good general-purpose solvent.
TolueneNon-polar111For less polar nitropyridine derivatives.
Ethyl Acetate/HexaneMedium PolarityVariableA versatile solvent pair for a range of polarities.
Dichloromethane/HexaneMedium PolarityVariableUseful for compounds that are highly soluble in chlorinated solvents.
Aqueous Dimethylformamide (DMFA)PolarVariableFor nitropyridines with higher polarity.[7]
Detailed Protocol for Recrystallization

This protocol provides a general framework for the recrystallization of a nitropyridine compound.

Materials:

  • Crude nitropyridine solid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude nitropyridine solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with gentle stirring. Continue to add the hot solvent portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to maximize the recovery of the purified compound.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the charcoal. This step must be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Recrystallization
ProblemPossible CauseSuggested Solution
Oiling out Compound is insoluble in the hot solvent above its melting point.Use a lower boiling point solvent or a larger volume of the same solvent.
No crystals form on cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
Crystallization is too rapid Leads to the inclusion of impurities in the crystal lattice.Re-heat the solution, add a small amount of additional solvent, and cool more slowly.
Poor recovery The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use the minimum amount of hot solvent for dissolution.

Column Chromatography: Separation Based on Adsorption

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase. For nitropyridines, silica gel column chromatography is the most common method.

Principle of Column Chromatography

A solution of the crude nitropyridine mixture is loaded onto the top of a column packed with a stationary phase (typically silica gel). A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds in the mixture travel down the column at different rates depending on their polarity. Less polar compounds have a weaker interaction with the polar silica gel and travel down the column faster, while more polar compounds interact more strongly and move down more slowly.

Key Parameters in Column Chromatography
  • Stationary Phase: For nitropyridines, silica gel (SiO₂) is the most common stationary phase due to its polar nature. The particle size of the silica gel affects the resolution of the separation; finer particles provide better separation but require higher pressure to move the solvent through the column.

  • Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A common strategy is to start with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). This allows for the elution of compounds with a wide range of polarities.

  • Loading Technique: The crude sample can be loaded onto the column either as a concentrated solution (wet loading) or adsorbed onto a small amount of silica gel (dry loading). Dry loading is often preferred as it can lead to better resolution.

Table 3: Common Solvent Systems for Silica Gel Chromatography of Nitropyridines

Solvent System (v/v)PolarityTypical Applications
Hexane / Ethyl AcetateLow to MediumA workhorse system for a wide range of nitropyridines. The ratio is varied to achieve the desired separation.
Dichloromethane / MethanolMedium to HighFor more polar nitropyridines, such as those with amino or hydroxyl groups.
Toluene / AcetoneMediumAn alternative to hexane/ethyl acetate, can offer different selectivity.
Chloroform / MethanolMedium to HighAnother option for polar nitropyridines.
Detailed Protocol for Flash Column Chromatography

Flash chromatography is a rapid form of column chromatography that uses air pressure to force the solvent through the column, speeding up the separation process.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (solvent system)

  • Crude nitropyridine mixture

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Before running the column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal eluent should give a retention factor (Rf) of ~0.2-0.4 for the desired compound.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude nitropyridine mixture in a minimal amount of the eluent or a more polar solvent. For dry loading, adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure. Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC.

  • Isolation: Combine the fractions containing the pure nitropyridine product and evaporate the solvent using a rotary evaporator.

Troubleshooting Column Chromatography
ProblemPossible CauseSuggested Solution
Poor separation Inappropriate solvent system; column overloading.Optimize the solvent system using TLC. Use a smaller amount of crude material.
Compound stuck on the column Eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
Cracked column packing Column ran dry; uneven packing.Ensure the silica gel bed is always covered with solvent. Repack the column carefully.
Streaking on TLC Compound is acidic or basic; overloading of TLC plate.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. Spot less material on the TLC plate.

Acid-Base Extraction: Exploiting Basicity

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[8] Since nitropyridines contain a basic nitrogen atom in the pyridine ring, this method can be a powerful tool for their purification, especially for removing non-basic impurities.

Principle of Acid-Base Extraction

The basic pyridine nitrogen can be protonated by an acid to form a water-soluble salt. This allows the nitropyridine to be transferred from an organic solvent into an aqueous acidic solution, leaving non-basic impurities behind in the organic layer. The nitropyridine can then be recovered by basifying the aqueous layer, which deprotonates the salt and causes the neutral nitropyridine to precipitate or be extracted back into an organic solvent.

AcidBaseExtraction

Detailed Protocol for Acid-Base Extraction

Materials:

  • Crude nitropyridine mixture

  • Immiscible organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous acid (e.g., 1 M HCl)

  • Aqueous base (e.g., 1 M NaOH)

  • Separatory funnel

  • Beakers and flasks

  • pH paper

Procedure:

  • Dissolution: Dissolve the crude nitropyridine mixture in a suitable organic solvent.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of aqueous acid. Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete transfer of the nitropyridine.

  • Neutralization: Combine the aqueous extracts and cool the solution in an ice bath. Slowly add aqueous base with stirring until the solution is basic (check with pH paper). The neutral nitropyridine should precipitate out of the solution.

  • Isolation: If a solid precipitates, collect it by vacuum filtration. If the nitropyridine separates as an oil, extract it back into a fresh portion of the organic solvent.

  • Drying and Evaporation: Dry the organic solution containing the purified nitropyridine over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to obtain the pure product.

Purity Assessment: The Final Verdict

After purification, it is essential to assess the purity of the nitropyridine compound. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique for determining the purity of a compound.[2] For nitropyridines, reversed-phase HPLC (RP-HPLC) is the most common method.

Table 4: Typical RP-HPLC Parameters for Nitropyridine Analysis

ParameterTypical Value/Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water (often with 0.1% formic acid or TFA)
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the nitropyridine absorbs (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25-30 °C

Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an invaluable tool for confirming the structure of the purified nitropyridine and for identifying any remaining impurities.[6][9] The chemical shifts and coupling patterns of the protons on the pyridine ring are characteristic and can be used to confirm the substitution pattern. Quantitative NMR (qNMR) can also be used for accurate purity determination.

Conclusion

The successful purification of nitropyridine compounds is a critical step in their utilization in research and development. A systematic approach that considers the physicochemical properties of the target molecule is key to selecting the most appropriate purification strategy. Recrystallization, column chromatography, and acid-base extraction are all powerful techniques that, when applied correctly, can yield nitropyridines of high purity. The detailed protocols and troubleshooting guides provided in this application note are intended to equip researchers with the knowledge and tools necessary to overcome the challenges associated with the purification of this important class of compounds.

References

  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Compounds Derived from 2,4-Dichloro-3-nitropyridine by HPLC. BenchChem.
  • BenchChem. (2025). Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. BenchChem.
  • BenchChem. (2025). 4-Ethoxy-3-nitropyridine solubility in methanol and other organic solvents. BenchChem.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • BenchChem. (2025). synthesis of 2-Chloro-3-methyl-5-nitropyridine. BenchChem.
  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Iraqi Journal of Science. (2025, January 3). Effect of atomic Charge on pka 's of Substituted pyridines.
  • ACS Publications. (n.d.). The Basicities of Substituted Pyridines and their 1-Oxides. Retrieved from [Link]

  • ResearchGate. (n.d.). Plot of pKa values of protonated pyridine N-oxides vs. the.... Retrieved from [Link]

  • ResearchGate. (n.d.). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

  • W.R. Grace. (2024, June 18). 5 Things to Consider When Selecting a Chromatography Silica. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • University of California, Irvine. (n.d.). Acid-Base Extraction.1.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • SpectraBase. (n.d.). 2-Hydroxy-3-nitro-pyridine - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Membrane Solutions. (n.d.). Preparation Silica Gel for Better Column Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 1).
  • CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from [Link]

  • PubMed. (2020, January 23). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]

  • National Institutes of Health. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 . 1 H-NMR spectra of pyridones I. Retrieved from [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected 1 H-NMR Spectroscopic Data of 1-4 in Pyridine-d 5 (500, 125 MHz). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Crystallization. Retrieved from [Link]

  • Reddit. (2024, October 17). Recrystallization Issues : r/Chempros. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Norwegian University of Science and Technology. (n.d.).
  • University of Wisconsin-River Falls. (n.d.). Liquid/liquid Extraction.
  • ResearchGate. (2025, August 6). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Radian Corp. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Application Notes and Protocols for the Comprehensive Characterization of Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquity and Importance of the Pyridine Scaffold

The pyridine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern chemistry and pharmacology.[1] Its unique electronic properties, arising from the electronegative nitrogen atom which imparts a partial positive charge on the ortho and para carbons, make it a versatile building block in organic synthesis.[1] Pyridine and its derivatives are integral components of numerous natural products, including vitamins like niacin and pyridoxal, and are found in a vast array of pharmaceuticals and agrochemicals.[1][2] In fact, an analysis of FDA-approved drugs reveals that pyridine is one of the most common nitrogen heterocycles present in small-molecule therapeutics.

Given their prevalence and the critical role they play in medicinal chemistry and materials science, the unambiguous characterization of novel pyridine derivatives is of paramount importance.[3][4][5] A thorough analytical workflow not only confirms the identity and purity of a newly synthesized compound but also provides crucial insights into its three-dimensional structure and electronic properties, which are inextricably linked to its biological activity and material function. This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the robust characterization of novel pyridine derivatives, designed for researchers, scientists, and drug development professionals.

The Characterization Workflow: A Multi-faceted Approach

The characterization of a novel pyridine derivative is not a linear process but rather an integrated workflow where multiple analytical techniques provide complementary information. The following diagram illustrates a typical workflow, emphasizing the iterative nature of data analysis and structural elucidation.

characterization_workflow Characterization Workflow for Novel Pyridine Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic & Purity Analysis cluster_structural Definitive Structural Elucidation Synthesis Novel Pyridine Derivative Synthesis Purification Purification (e.g., Column Chromatography, Crystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Structural Insights HPLC HPLC/UPLC Analysis Purification->HPLC Assess Purity MS Mass Spectrometry (LRMS, HRMS) NMR->MS Confirm Molecular Weight FTIR FTIR Spectroscopy NMR->FTIR Identify Functional Groups X_ray Single-Crystal X-ray Diffraction NMR->X_ray For Crystalline Solids Elemental_Analysis Elemental Analysis MS->Elemental_Analysis Verify Elemental Composition MS->X_ray For Crystalline Solids UV_Vis UV-Vis Spectroscopy FTIR->UV_Vis Probe Electronic Transitions FTIR->X_ray For Crystalline Solids UV_Vis->X_ray For Crystalline Solids HPLC->X_ray For Crystalline Solids Elemental_Analysis->X_ray For Crystalline Solids Final_Structure Final_Structure X_ray->Final_Structure Final Structure Confirmed

Figure 1: A representative workflow for the comprehensive characterization of novel pyridine derivatives.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[6][7][8] For pyridine derivatives, NMR is indispensable for determining substitution patterns and stereochemistry.[6]

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR is the first-line analytical technique for any new organic compound. The electron-withdrawing nature of the nitrogen atom in the pyridine ring leads to a characteristic deshielding of the ring protons, causing them to resonate at higher chemical shifts (downfield) compared to benzene protons.[6][9]

Proton PositionTypical Chemical Shift (δ, ppm)Rationale
α-protons (C2, C6)8.5 - 8.8Most deshielded due to their proximity to the electronegative nitrogen atom.[6]
γ-proton (C4)7.5 - 7.8Intermediate deshielding.[6]
β-protons (C3, C5)7.1 - 7.5Least deshielded of the ring protons.[6]

Expert Insight: The chemical shifts are highly sensitive to the electronic nature of substituents. Electron-donating groups will shift the signals of nearby protons upfield (to lower ppm values), while electron-withdrawing groups will cause a downfield shift. This sensitivity is a powerful tool for deducing the substitution pattern.

Protocol 1: ¹H NMR Analysis of a Novel Pyridine Derivative

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified pyridine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

    • Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. The choice of solvent depends on the solubility of the compound.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0 ppm and provides a reference point for the chemical shifts.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity. A well-shimmed magnet results in sharp, symmetrical peaks.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • Self-Validation: The sharpness and symmetry of the TMS signal and the solvent residual peak are good indicators of proper shimming.

  • Data Processing and Interpretation:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

    • Integrate the peaks to determine the relative number of protons corresponding to each signal.

    • Analyze the spin-spin coupling patterns (multiplicities) to deduce the connectivity of protons. The typical coupling constants for pyridine protons are: ³J_ortho_ ≈ 4-6 Hz, ⁴J_meta_ ≈ 1-3 Hz, and ⁵J_para_ ≈ 0-1 Hz.[6]

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and chemical environment of the carbon atoms in a molecule.[6] Similar to ¹H NMR, the chemical shifts of the carbon atoms in the pyridine ring are influenced by the nitrogen atom and any substituents.

Carbon PositionTypical Chemical Shift (δ, ppm)
α-carbons (C2, C6)~150
γ-carbon (C4)~136
β-carbons (C3, C5)~124

Expert Insight: Due to the low natural abundance of the ¹³C isotope, ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum and improve the signal-to-noise ratio. This results in each unique carbon atom appearing as a single sharp line.

Protocol 2: ¹³C NMR Analysis of a Novel Pyridine Derivative

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be necessary for compounds with poor solubility or for acquiring spectra in a shorter time.

  • Instrument Setup:

    • Use the same tuned and shimmed spectrometer as for ¹H NMR.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

    • Causality: Proton decoupling removes the C-H coupling, simplifying the spectrum and collapsing multiplets into single peaks, which enhances the signal-to-noise ratio.

  • Data Processing and Interpretation:

    • Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

    • The number of distinct signals corresponds to the number of unique carbon environments in the molecule.

    • The chemical shifts provide information about the electronic environment of each carbon atom.

C. 2D NMR Techniques: Unraveling Complex Structures

For more complex pyridine derivatives, one-dimensional NMR spectra can be difficult to interpret due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are invaluable for establishing definitive structural assignments.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of a molecule.

II. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[7] It is essential for determining the molecular weight of a novel compound and can also provide information about its structure through fragmentation patterns.[10][11]

A. Low-Resolution Mass Spectrometry (LRMS)

LRMS provides the nominal molecular weight of a compound. Electron Ionization (EI) is a common technique that can lead to extensive fragmentation, providing a "fingerprint" of the molecule.[12] Softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred for determining the molecular ion peak with minimal fragmentation.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS measures the m/z ratio with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecular ion, which is a critical piece of evidence for confirming the molecular formula of a new compound.[13]

Protocol 3: HRMS Analysis of a Novel Pyridine Derivative

  • Sample Preparation:

    • Dissolve a small amount of the sample (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1 mg/mL.

    • The solution is then further diluted to the low µg/mL or ng/mL range for analysis.

  • Instrument Setup:

    • Choose an appropriate ionization source (e.g., ESI, APCI) and mass analyzer (e.g., TOF, Orbitrap) based on the properties of the analyte.

    • Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum over a suitable m/z range.

  • Data Processing and Interpretation:

    • Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass of the molecular ion.

    • Compare the calculated elemental composition with the theoretical composition for the proposed molecular formula. The difference should be within a few parts per million (ppm).

III. Chromatographic and Purity Analysis

Establishing the purity of a novel compound is a critical step in its characterization.[13] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[7][14]

A. High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[15][16] For pyridine derivatives, which are often basic, special considerations are needed to achieve good peak shape.[17]

Expert Insight: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives on silica-based columns due to interactions with residual acidic silanol groups.[17] This can be mitigated by using a low pH mobile phase to protonate the silanols or by adding a competing base like triethylamine (TEA) to the mobile phase.[17]

Protocol 4: HPLC Purity Analysis of a Novel Pyridine Derivative

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile, methanol) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the stock solution to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrument and Method Setup:

    • Select a suitable HPLC column (e.g., C18, phenyl-hexyl).

    • Develop a mobile phase system (e.g., a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid).

    • Set the flow rate (typically 1 mL/min for a standard 4.6 mm ID column).

    • Set the UV detector to a wavelength where the compound has strong absorbance. The UV spectrum of pyridine typically shows absorption maxima around 254 nm.[18][19]

  • Data Acquisition and Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the sample solution.

    • Record the chromatogram.

    • The purity of the sample is determined by integrating the area of the main peak and any impurity peaks. Purity is often expressed as the percentage of the main peak area relative to the total peak area.

B. Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages should be within ±0.4% of the theoretical values for the proposed molecular formula.[20] This technique is a fundamental method for confirming the elemental composition of a new substance.[13]

IV. Spectroscopic Techniques for Functional Group and Electronic Characterization

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For pyridine derivatives, FTIR can confirm the presence of the pyridine ring and any substituent functional groups.[21][22]

Characteristic FTIR Absorptions for Pyridine Derivatives:

Functional GroupWavenumber (cm⁻¹)
C-H stretching (aromatic)3005 - 3090
C=C and C=N stretching (aromatic ring)1450 - 1639

Protocol 5: FTIR Analysis of a Novel Pyridine Derivative

  • Sample Preparation:

    • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for both solid and liquid samples with minimal sample preparation.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the ATR crystal.

    • Acquire the sample spectrum.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Interpretation:

    • Identify the characteristic absorption bands and assign them to specific functional groups in the molecule.[23]

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For pyridine and its derivatives, the UV spectrum is characterized by π → π* and n → π* transitions. The position and intensity of the absorption maxima can be influenced by substituents on the pyridine ring and the solvent.[24][25][26]

V. Single-Crystal X-ray Diffraction: The Definitive Structure

For crystalline novel pyridine derivatives, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional molecular structure.[27][28][29][30] This technique provides precise information about bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

Protocol 6: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth:

    • Grow single crystals of the compound suitable for X-ray analysis. This is often achieved by slow evaporation of a solvent, vapor diffusion, or layering of a non-solvent.[27][29]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.[27]

    • Collect diffraction data using a single-crystal X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[27]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain the final, accurate molecular structure.

  • Data Interpretation:

    • Analyze the final structure to determine bond lengths, bond angles, torsional angles, and any intermolecular interactions such as hydrogen bonding or π-π stacking.

Conclusion

The comprehensive characterization of novel pyridine derivatives is a critical endeavor that requires a synergistic application of multiple analytical techniques. From the initial structural insights provided by NMR and mass spectrometry to the confirmation of purity by HPLC and the definitive three-dimensional structure from X-ray crystallography, each method contributes a vital piece of the puzzle. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can confidently and accurately characterize their novel pyridine compounds, paving the way for their successful application in drug discovery, materials science, and beyond.

References

  • Benchchem. (n.d.). Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • American Chemical Society. (n.d.). Guidelines for Characterization of Organic Compounds. ACS Publications.
  • Royal Society of Chemistry. (n.d.). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. RSC Publishing.
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy.
  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes.
  • American Chemical Society. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
  • Benchchem. (n.d.). Chromatographic Purification of Pyridine Derivatives.
  • (2021). Synthesis, characterisation, biological and theoretical studies of novel pyridine derivatives. Journal of the Indian Chemical Society, 98(9), 100125.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.
  • Benchchem. (n.d.). A Comparative Guide to the X-ray Crystallographic Analysis of Pyridine-2,6-diethanol Complexes.
  • Al-Hamdani, A. A., Al-Rasheed, M. M., & Al-Hakimi, A. N. (2021). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 26(16), 4983.
  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I....
  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives.
  • The American Journal of Medical Sciences and Pharmaceutical Research. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS.
  • The American Journal of Medical Sciences and Pharmaceutical Research. (2024). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. inLIBRARY.
  • ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
  • ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives.
  • ResearchGate. (n.d.). UV-spectrum of pyridine.
  • DOI. (n.d.). Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3.
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Molecular Docking of Novel Quinoline and Pyridine Derivatives.
  • (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research, 12(8), 4064-4073.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • ResearchGate. (n.d.). UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to....
  • Royal Society of Chemistry. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Physical Chemistry Chemical Physics.
  • ResearchGate. (2014). What does a "Pyridine- FTIR analysis" can tell me?.
  • National Institute of Standards and Technology. (n.d.). Pyridine. NIST WebBook.
  • (2023). SYNTHESIS AND INSILICO EVALUATION OF 4, 6- DIPHENYL PYRIDINE-3 (2H) - ONEDERIVATIVES. Indo American Journal of Pharmaceutical Research, 13(12).
  • Proctor, S., Lovera, S., Tomich, A., & Lavallo, V. (2022). Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Central Science, 8(7), 896-900.
  • Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(21), 9764-9780.

Sources

Application Notes and Protocols for the Safe Handling and Storage of Reactive Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of Nitro Compounds

Reactive nitro compounds are a class of organic molecules characterized by the presence of one or more nitro (-NO₂) functional groups. This functional group imparts a unique and often powerful reactivity, making these compounds indispensable in a wide range of applications, from the synthesis of pharmaceuticals and dyes to their use as energetic materials.[1] However, the very properties that make them so useful also render them inherently hazardous if not handled with the utmost care and respect. The electron-withdrawing nature of the nitro group can significantly influence the chemical and thermal stability of a molecule, often leading to a high degree of reactivity and, in some cases, explosive potential.[1]

This guide is intended for researchers, scientists, and drug development professionals who work with reactive nitro compounds. It provides a comprehensive overview of the hazards associated with these materials and outlines detailed protocols for their safe handling, storage, and disposal. The information presented herein is a synthesis of established safety guidelines, experimental data, and lessons learned from past incidents. Our goal is to empower you with the knowledge and procedures necessary to conduct your work safely and effectively.

Understanding the Inherent Hazards: A Matter of Chemical Structure

The primary hazards associated with reactive nitro compounds stem from their potential for rapid and highly exothermic decomposition. This decomposition can be initiated by various stimuli, including heat, shock, and friction. The presence of multiple nitro groups on a molecule, particularly an aromatic ring, significantly increases its energetic potential and sensitivity.

Thermal Stability: The Threat of Runaway Reactions

All nitro compounds will decompose at elevated temperatures, often with the release of a significant amount of energy.[2] This exothermic decomposition can become self-accelerating, a phenomenon known as a runaway reaction, which can lead to a fire or explosion. The temperature at which this process begins is known as the onset temperature of decomposition. It is crucial to be aware of the thermal stability of any nitro compound you are working with and to ensure that it is not subjected to temperatures approaching its decomposition point.

Several factors can influence the thermal stability of a nitro compound, including:

  • The number of nitro groups: As the number of nitro groups increases, the thermal stability generally decreases.

  • The presence of other functional groups: Certain functional groups can either stabilize or destabilize the molecule.

  • Impurities: The presence of impurities, such as acids, bases, or metal salts, can catalyze decomposition and lower the onset temperature.

A study on the thermal hazard of nitrobenzene/dinitrobenzene mixtures found that the mixtures were less thermally stable than the pure substances, with exothermic activity beginning in the 263-280 °C range.[2][3] Pure nitrobenzene exhibits exothermic activity from about 300 °C to 500 °C.[2][3] The decomposition of 4,4'-dinitro-3,3'-diazenofuroxan (DDF) commences at approximately 85°C.[4] The main thermal degradation of nitrocellulose occurs in the temperature range of 190-210°C.[5][6]

Shock Sensitivity: The Danger of Physical Impact

Many nitro compounds are sensitive to shock or impact, meaning that they can be detonated by a sudden physical blow. This is a particularly significant hazard for polynitroaromatic compounds and other energetic materials. The shock sensitivity of a compound is often quantified by the "Figure of Insensitivity" (FoI) or by drop-weight impact tests, which determine the height from which a standard weight must be dropped to cause detonation.

The following table provides a comparison of the shock sensitivity of several common energetic materials. It is important to note that these values can be influenced by factors such as crystal size, purity, and the presence of sensitizing agents.

CompoundAbbreviationShock Sensitivity (Drop-Weight Impact, cm)
TrinitrotolueneTNT> 50 (55)
Research Department ExplosiveRDX12.4
High-Melting ExplosiveHMX11
Pentaerythritol TetranitratePETN3.9

Data compiled from various sources. Higher values indicate lower sensitivity.[7]

Toxicity: A More Insidious Hazard

In addition to their explosive potential, many nitro compounds are also toxic. Exposure can occur through inhalation, ingestion, or skin contact. Nitroaromatic compounds, in particular, are known to be hazardous to human health and are often listed as priority pollutants by environmental agencies. The reduction of nitroaromatic compounds can lead to the formation of carcinogenic aromatic amines.

Safe Storage of Reactive Nitro Compounds: A Proactive Approach to Safety

Proper storage is the first line of defense against accidents involving reactive nitro compounds. The primary goal is to prevent the initiation of decomposition by controlling the storage environment and segregating incompatible materials.

General Storage Guidelines
  • Cool, Dry, and Dark: Store reactive nitro compounds in a cool, dry, and dark location. Heat and light can promote decomposition.[8]

  • Ventilation: Ensure adequate ventilation in the storage area to prevent the buildup of flammable or toxic vapors.

  • Airtight Containers: Use tightly sealed containers to prevent the ingress of moisture and to contain any vapors.[8]

  • Inventory Management: Maintain a detailed inventory of all reactive nitro compounds, including the date of receipt and the date the container was first opened. Dispose of outdated or unnecessary chemicals promptly.

  • Segregation is Key: Never store reactive nitro compounds with incompatible materials. This is arguably the most critical aspect of safe storage.

Chemical Incompatibility: A Recipe for Disaster

Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or even an explosion. The following table provides a non-exhaustive list of common incompatibilities for reactive nitro compounds. Always consult the Safety Data Sheet (SDS) for specific incompatibility information for the compound you are working with.

Incompatible with Nitro CompoundsExamplesPotential Hazards
Strong Oxidizing Agents Perchloric acid, potassium permanganate, chromium trioxideIncreased fire and explosion risk.
Strong Reducing Agents Sodium borohydride, lithium aluminum hydride, powdered metalsViolent, exothermic reactions.
Strong Bases Sodium hydroxide, potassium hydroxide, aminesCan catalyze decomposition, leading to a runaway reaction.
Strong Acids Concentrated sulfuric acid, nitric acid, hydrochloric acidCan promote nitration or other uncontrolled reactions.
Metals and Metal Salts Copper, lead, zinc, ironCan form shock-sensitive metal picrates or other unstable salts.

A Note on Picric Acid: Picric acid (2,4,6-trinitrophenol) is a particularly hazardous nitro compound that requires special attention. When dry, it is a powerful explosive that is sensitive to heat, shock, and friction. It is typically stored wet with at least 30% water to desensitize it.[9] It is crucial to monitor the hydration level of stored picric acid and to rehydrate it as necessary.[10] Picric acid can also form highly sensitive and explosive metal picrate salts when in contact with metals, including some metal caps on containers.[9][11]

Safe Handling Protocols: Minimizing Exposure and Risk

Adherence to strict handling protocols is essential when working with reactive nitro compounds. These protocols are designed to minimize the risk of accidental initiation and to protect personnel from exposure.

Personal Protective Equipment (PPE): Your Last Line of Defense

The proper selection and use of PPE is non-negotiable when handling reactive nitro compounds. The following is a general guide; always consult the SDS for specific PPE recommendations.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of corrosive reagents and projectiles in the event of an explosion.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, Viton®)Provides a barrier against skin contact with toxic and corrosive materials. Double-gloving is often recommended.
Body Protection Flame-resistant lab coat, chemical-resistant apronProtects against splashes and provides a layer of protection in case of a fire.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesNecessary when working with volatile nitro compounds or when engineering controls are insufficient to maintain exposure below permissible limits.

Glove Selection: The choice of glove material is critical. Nitrile gloves may not be suitable for all nitro compounds. Butyl rubber and Viton® generally offer good resistance. For example, Ansell's chemical resistance guide indicates that for nitrobenzene, some nitrile gloves have a breakthrough time of less than 10 minutes, while others can be in the 30-60 minute range.[12] Always consult the glove manufacturer's chemical resistance data for the specific compound you are using.[13][14][15][16]

Respirator Selection: For volatile organic nitro compounds, an organic vapor (OV) cartridge is typically required.[17] If acidic gases are also present (e.g., from the use of nitric and sulfuric acids in a nitration reaction), a combination OV/acid gas (AG) cartridge should be used.[1][18][19] Always follow your institution's respiratory protection program, which should include fit testing and training.[20]

Engineering Controls: Designing Safety into the Process

Engineering controls are the most effective way to minimize hazards because they are designed to remove the hazard at the source.

  • Fume Hoods: All work with reactive nitro compounds should be conducted in a certified chemical fume hood to contain vapors and provide a physical barrier.

  • Blast Shields: For reactions with a high potential for explosion, the use of a blast shield is mandatory.

  • Remote Operation: For particularly hazardous or large-scale operations, consider the use of remote handling equipment.

  • Ventilation: Ensure that the laboratory is well-ventilated to prevent the accumulation of flammable or toxic vapors.

Experimental Protocols: A Step-by-Step Guide to Safety

The following are general protocols for common laboratory procedures involving reactive nitro compounds. These should be adapted to the specific requirements of your experiment and should always be performed in conjunction with a thorough risk assessment.

Protocol 1: Aromatic Nitration (Example: Nitration of Benzene)

WARNING: Aromatic nitration reactions are highly exothermic and can be explosive if not properly controlled. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Materials:

  • Benzene

  • Concentrated nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Round-bottom flask with a condenser and addition funnel

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Preparation of the Nitrating Mixture: In a fume hood, carefully add 25 mL of concentrated sulfuric acid to a 250 mL round-bottom flask. Cool the flask in an ice bath. Slowly and with constant stirring, add 21 mL of concentrated nitric acid to the sulfuric acid.[21] CAUTION: This mixing process is highly exothermic. Maintain the temperature of the mixture below 50°C.

  • Addition of Benzene: Place a thermometer in the nitrating mixture. Slowly add 17.5 mL of benzene dropwise from the addition funnel.[21] CRITICAL STEP: The rate of addition must be carefully controlled to maintain the reaction temperature between 50°C and 60°C.[21][22] Do not exceed 60°C, as this can lead to the formation of dinitrated byproducts and an increased risk of a runaway reaction.[22]

  • Reaction: After the addition of benzene is complete, attach a condenser to the flask and heat the mixture to 60°C for 40-45 minutes with continuous stirring.[21]

  • Work-up: a. Cool the reaction mixture to room temperature. b. Slowly and carefully pour the mixture into a beaker containing 150 mL of cold water and ice. c. Transfer the mixture to a separatory funnel. The nitrobenzene will form the lower layer. d. Separate the layers and wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid. e. Wash again with water and then dry the nitrobenzene over anhydrous calcium chloride.

  • Purification: Purify the crude nitrobenzene by distillation, collecting the fraction that boils between 206-211°C.[21]

Protocol 2: Purification by Recrystallization (Example: Recrystallization of p-Nitroaniline)

WARNING: p-Nitroaniline is toxic. Avoid inhalation and skin contact.

Materials:

  • Crude p-nitroaniline

  • Ethanol

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: For 0.5 g of crude p-nitroaniline, add approximately 5 mL of ethanol to a 25 mL Erlenmeyer flask.[23]

  • Dissolution: Gently heat the mixture on a hot plate with stirring until the p-nitroaniline is completely dissolved. Do not overheat or boil the solvent for an extended period.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean Erlenmeyer flask to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[23] If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of pure p-nitroaniline.[24][25]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[23]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.

Waste Disposal: A Responsibility from Cradle to Grave

The disposal of reactive nitro compounds requires careful planning and execution to ensure the safety of personnel and the protection of the environment. Never dispose of reactive nitro compounds down the drain.

General Principles of Nitro Compound Waste Disposal
  • Segregation: Keep nitro compound waste separate from all other waste streams, especially incompatible materials.

  • Labeling: Clearly label all waste containers with the contents and the words "Hazardous Waste - Reactive."

  • Minimization: Design experiments to generate the minimum amount of waste possible.

Protocol 3: Laboratory-Scale Neutralization of Picric Acid Waste

WARNING: This procedure should only be performed by trained personnel. It generates toxic byproducts and should be carried out in a fume hood.

Materials:

  • Picric acid waste

  • Sodium hydroxide solution

  • Sodium sulfide solution

  • Appropriate waste container

Procedure:

  • Dilution: If the picric acid waste is in a solid form, carefully add water to create a slurry.

  • Neutralization: Slowly and with stirring, add a solution of sodium hydroxide to the picric acid waste to neutralize it.

  • Reduction: While continuing to stir, slowly add a solution of sodium sulfide. This will reduce the picric acid to a less hazardous, non-explosive form.[26]

  • Disposal: The resulting mixture is still considered hazardous waste due to its toxicity and must be disposed of through your institution's hazardous waste management program.[26]

Emergency Procedures: Preparing for the Unexpected

Even with the best precautions, accidents can happen. Being prepared to respond quickly and effectively is crucial.

Spill Response
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[8]

    • For picric acid spills, dilute with water before absorbing.[8]

    • Collect the absorbed material in a sealed container for hazardous waste disposal.

    • Decontaminate the area with soap and water.[8]

  • Large Spills:

    • Evacuate the laboratory immediately.

    • Alert your institution's emergency response team.

    • Provide them with as much information as possible about the spilled material.

First Aid
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[8]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[8]

  • Inhalation: Move the affected person to fresh air.

  • Ingestion: Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Case Studies: Learning from the Past

Analyzing past incidents is a powerful tool for preventing future accidents. The following are brief summaries of two major industrial accidents involving reactive materials.

The T2 Laboratories Explosion

On December 19, 2007, a runaway reaction at T2 Laboratories in Jacksonville, Florida, resulted in a catastrophic explosion that killed four employees and injured 32 others.[27][28][29] The root cause of the incident was a failure to recognize the runaway reaction hazards associated with the production of a gasoline additive.[27][28][29] The cooling system for the reactor was inadequate and susceptible to a single-point failure, and the pressure relief system was not designed to handle a runaway reaction.[27][28] This tragic incident underscores the critical importance of conducting a thorough process hazard analysis, ensuring the adequacy of engineering controls, and understanding the thermal stability of all reactants and products.

The Formosa Fun Coast Dust Explosion

On June 27, 2015, a dust explosion at the Formosa Fun Coast water park in Taiwan injured 499 people.[30][31] The explosion was caused by the ignition of a colored cornstarch powder that was being dispersed over a large crowd.[31] While not a nitro compound, this incident highlights the dangers of combustible dusts and the importance of controlling ignition sources in their presence. The lessons learned from this event are applicable to the handling of solid nitro compounds, which can also form explosive dust clouds.

Conclusion: A Culture of Safety

Working with reactive nitro compounds demands a deep understanding of their properties and a steadfast commitment to safety. The protocols and information presented in this guide are intended to provide a solid foundation for your safe laboratory practices. However, they are not a substitute for critical thinking, careful planning, and a healthy respect for the materials you are working with. By fostering a strong culture of safety in your laboratory, you can harness the power of reactive nitro compounds while minimizing the risks they pose.

Visualizations

Decision Tree for Handling Reactive Nitro Compounds

G start Start: Handling a Reactive Nitro Compound risk_assessment Conduct a Thorough Risk Assessment (Consult SDS, literature) start->risk_assessment ppe Select and Don Appropriate PPE (Gloves, goggles, face shield, lab coat) risk_assessment->ppe engineering_controls Utilize Engineering Controls (Fume hood, blast shield) ppe->engineering_controls small_scale Is the procedure small-scale and well-understood? engineering_controls->small_scale proceed Proceed with Caution (Monitor reaction closely) small_scale->proceed Yes high_risk Is it a high-risk procedure? (e.g., new synthesis, scale-up) small_scale->high_risk No waste Segregate and Label Waste Properly proceed->waste high_risk->proceed No consult Consult with a Senior Researcher or Safety Officer high_risk->consult Yes consult->proceed stop STOP! Do not proceed until hazards are mitigated. cleanup Decontaminate Work Area After Use waste->cleanup

Caption: A decision tree outlining the key steps for safely handling reactive nitro compounds.

Storage Compatibility Flowchart

G nitro_compound Reactive Nitro Compound storage_cabinet Designated Storage Cabinet (Cool, dry, ventilated) nitro_compound->storage_cabinet separate_storage Store Separately oxidizers Oxidizing Agents reducers Reducing Agents bases Strong Bases acids Strong Acids metals Metals and Metal Salts separate_storage->oxidizers Incompatible separate_storage->reducers Incompatible separate_storage->bases Incompatible separate_storage->acids Incompatible separate_storage->metals Incompatible

Caption: A flowchart illustrating the principle of segregating incompatible chemicals from reactive nitro compounds.

References

  • LSUHSC. (2018). SOP for the safe use of Picric Acid (2,4,6-Trinitrophenol). Link

  • ACS Chemical Health & Safety. (2021). Education and Collaboration to Manage the Risks of High Energy Materials in Research and Development. Link

  • PubMed. (2016). Management of the Formosa Color Dust Explosion: Lessons Learned from the Treatment of 49 Mass Burn Casualty Patients at Chang Gung Memorial Hospital. Link

  • ResearchGate. (2020). Thermal Decomposition of Aliphatic Nitro-compounds. Link

  • DTIC. (2001). HMX, RDX, PETN, and TNT Revisited for Single Crystal and Vacuum Drop Weight Sensitivity. Link

  • University of Babylon. (n.d.). Preparation of Nitrobenzene (Nitration of benzene). Link

  • Scribd. (n.d.). Preparation of P-Nitroaniline. Link

  • Chemguide. (n.d.). The nitration of benzene. Link

  • Purdue University. (2024). Energetic Materials Management Plan. Link

  • USU Office of Research. (n.d.). CHEMICAL GLOVE RESISTANCE GUIDE. Link

  • The University of Alabama. (n.d.). Picric Acid: Guidelines for Laboratories. Link

  • PacSci EMC. (n.d.). Properties of Selected High Explosives. Link

  • 3M. (n.d.). 3M Respirator Selection Guide. Link

  • PubMed. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Link

  • Aidic. (n.d.). Comparison of Classical and “Cause Consequence Diagrams” Recursive Operability Analysis: the T2 Laboratories Accident. Link

  • Benchchem. (2025). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization. Link

  • Fauske & Associates. (2015). Combustible Dust and Flash Fire Lessons: Taiwan Water Park Fire. Link

  • Wiley Online Library. (2014). Performance and Sensitivity of Explosives. Link

  • ioMosaic. (2023). Lessons In Chemical Process Safety. Link

  • Case Western Reserve University. (2019). Policy on Laboratory use of Explosive and High Energy Materials. Link

  • ResearchGate. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Link

  • Sciencemadness Discussion Board. (2004). Picric Acid disposal. Link

  • Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Link

  • SlideShare. (2015). The Experience of Color Dust Explosion in Formosan Water Park. Link

  • WebstaurantStore. (n.d.). Honeywell North APR Cartridge and Filter Reference Chart. Link

  • Honeywell. (n.d.). CARTRIDGE AND FILTER SELECTION GUIDE. Link

  • ioKinetic. (2021). T2 Laboratories Runaway Reaction Hazards. Link

  • ResearchGate. (2017). Process Design of Benzene Nitrification. Link

  • Munirem Environmental. (2016). Neutralization of Picric Acid-Based Bulk Explosives. Link

  • Wikipedia. (n.d.). RDX. Link

  • Webflow. (n.d.). Preparation of p-nitroaniline from acetanilide pdf. Link

  • IChemE. (n.d.). Common lessons learned from an analysis of multiple case histories. Link

  • ResearchGate. (2020). Safety improvements for laboratory handling of energetic materials applying system-theoretic process analysis. Link

  • USU Office of Research. (n.d.). Permeation/Degradation Resistance Guide forAnsell Chemical Resistant Gloves. Link

  • DSIAC. (2019). Safety Hazards in the Energetics Laboratory. Link

  • ACS Publications. (2021). Sources of Variation in Drop-Weight Impact Sensitivity Testing of the Explosive Pentaerythritol Tetranitrate. Link

  • DTIC. (2010). T2 Laboratories Explosion Damage Assessment. Link

  • Duke University. (n.d.). Ansell Chemical Resistance Glove Chart. Link

  • Chemistry LibreTexts. (2023). Nitration and Sulfonation of Benzene. Link

  • RS Components. (n.d.). Respirator Filter Selection Guide. Link

  • The University of Alabama. (n.d.). Safe Handling of Picric Acid. Link

  • Dust Safety Science. (2020). New Taipei Water Park Explosion. Link

  • University of Massachusetts Boston. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. Link

  • AIChE. (2020). Case Study – T2 Industries. Link

  • Duke University. (2019). Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Link

  • NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Link

  • University of Technology. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene. Link

  • PubMed. (2009). Effect of particle size on thermal decomposition of nitrocellulose. Link

  • USU Office of Research. (n.d.). ansell-8th-chemical-resistance-guide.pdf. Link

  • PubMed. (2009). Effect of Nitrate Content on Thermal Decomposition of Nitrocellulose. Link

Sources

Application Notes and Protocols for "3-Nitro-2-(oxetan-3-yloxy)pyridine" in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Incorporation of the 2-(Oxetan-3-yloxy)pyridine Scaffold in Kinase Inhibitor Design

In the landscape of modern kinase inhibitor discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. The compound 3-Nitro-2-(oxetan-3-yloxy)pyridine has emerged as a highly valuable intermediate for medicinal chemists. Its utility stems from the convergence of two key structural motifs: the strained oxetane ring and the electronically activated nitropyridine core.

The pyridine ring is a well-established pharmacophore in a multitude of FDA-approved kinase inhibitors, prized for its ability to form crucial hydrogen bonds within the ATP-binding site of kinases.[1][2] The introduction of an oxetane moiety, a small, polar, and metabolically robust four-membered ether, offers several advantages over more conventional substituents like gem-dimethyl or carbonyl groups.[3] It can enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor, all while maintaining a low molecular weight.[4] The oxetane's rigid structure can also enforce favorable conformations for kinase binding.

The 3-nitro group on the pyridine ring serves a dual purpose. Firstly, it is a strong electron-withdrawing group that activates the C2 position for nucleophilic aromatic substitution (SNAr), enabling the efficient introduction of the oxetanyl ether linkage.[5] Secondly, the nitro group acts as a versatile synthetic handle. Its reduction to a primary amine provides a nucleophilic center, perfectly positioned for subsequent elaboration into a diverse range of kinase inhibitor scaffolds through amide bond formation, urea formation, or participation in further heterocycle synthesis. This application note provides a comprehensive guide to the synthesis and utilization of this key building block.

Experimental Protocols

This section details the synthetic protocols for the preparation of This compound and its subsequent transformation into a key intermediate for kinase inhibitor synthesis.

Part 1: Synthesis of this compound (3)

The synthesis of the title compound is achieved in two main steps starting from commercially available 2-hydroxypyridine. The first step is the nitration of the pyridine ring, followed by chlorination to yield the reactive intermediate 2-chloro-3-nitropyridine (2) . The final step is a nucleophilic aromatic substitution with oxetan-3-ol.

Workflow for the Synthesis of this compound

cluster_0 Step 1: Preparation of 2-Chloro-3-nitropyridine (2) cluster_1 Step 2: Synthesis of Target Compound (3) A 2-Hydroxypyridine (1) B 2-Hydroxy-3-nitropyridine A->B H2SO4, HNO3 60°C, 18h C 2-Chloro-3-nitropyridine (2) B->C SOCl2, DMF 110°C, 3h E This compound (3) C->E NaH, DMF RT D Oxetan-3-ol D->E cluster_2 Step 3: Reduction of the Nitro Group cluster_3 Step 4: Coupling to form a Kinase Inhibitor Core E This compound (3) F 3-Amino-2-(oxetan-3-yloxy)pyridine (4) E->F Pd/C, H2 (g) or SnCl2·2H2O EtOH H Kinase Inhibitor Scaffold (5) F->H Buchwald-Hartwig or S N Ar Coupling Pd catalyst, base G Heterocyclic Coupling Partner (e.g., Chloropyrimidine) G->H

Sources

Application Notes and Protocols for 3-Nitro-2-(oxetan-3-yloxy)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Novel Scaffold at the Intersection of Proven Pharmacophores

In the landscape of modern drug discovery, the strategic combination of validated pharmacophores into novel molecular architectures is a cornerstone of innovation. "3-Nitro-2-(oxetan-3-yloxy)pyridine" represents one such scaffold, integrating the electronically distinct 3-nitropyridine moiety with the functionally advantageous oxetane ring. While this specific molecule is not extensively documented in current literature, its constituent parts have a rich history in medicinal chemistry, suggesting a broad and compelling range of potential applications.

The pyridine ring is a privileged N-heterocycle, present in approximately 14% of FDA-approved N-heterocyclic drugs.[1][2] The introduction of a nitro group at the 3-position significantly modulates the electronic properties of the ring, rendering it a versatile intermediate for the synthesis of a variety of bioactive compounds, including antitumor, antiviral, and anti-neurodegenerative agents.[1][3] Concurrently, the oxetane motif has emerged as a desirable feature in contemporary drug design.[4] This small, polar, three-dimensional ring can enhance key physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl moieties.[4][5][6]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of "this compound". We will provide a plausible synthetic route, delve into its potential applications supported by detailed experimental protocols, and discuss the anticipated impact of its unique structural features.

Strategic Importance in Drug Design

The combination of the 3-nitropyridine and oxetane functionalities in a single molecule offers a unique set of advantages for medicinal chemists.

The 3-Nitropyridine Core: A Hub of Reactivity and Bioactivity

The 3-nitropyridine scaffold is a versatile building block in the synthesis of complex pharmaceutical agents.[7] The electron-withdrawing nature of the nitro group activates the pyridine ring, making it amenable to a variety of chemical transformations.[7] This feature is particularly useful for building molecular complexity and exploring structure-activity relationships (SAR). Furthermore, the nitro group itself can be a key pharmacophoric element or can be readily reduced to an amino group, providing a handle for further derivatization. Nitropyridine derivatives have been successfully employed in the development of a range of therapeutic agents, including kinase inhibitors and antibacterial compounds.[1]

The Oxetane Moiety: A Physicochemical and Structural Enhancer

The incorporation of an oxetane ring into drug candidates has gained significant traction in recent years.[8] Its benefits are multifaceted:

  • Improved Physicochemical Properties: The polar nature of the oxetane's ether oxygen can significantly enhance aqueous solubility, a critical factor for oral bioavailability.[4] It can also improve metabolic stability by blocking sites of metabolism.[9]

  • Three-Dimensionality: Unlike flat aromatic rings, the puckered structure of the oxetane ring introduces three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets.[4][8]

  • Bioisosterism: Oxetanes can act as effective bioisosteres for gem-dimethyl groups, reducing lipophilicity while maintaining or improving biological activity. They can also serve as surrogates for carbonyl groups.[4][10]

  • Modulation of Basicity: When placed adjacent to an amine, the oxetane ring can reduce the basicity (pKa) of the amine, which can be advantageous for avoiding off-target effects, such as hERG inhibition.[9]

Proposed Synthesis of this compound

A plausible and efficient synthesis of the title compound can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a pre-functionalized nitropyridine with oxetan-3-ol.

Synthetic Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_conditions Conditions Start 2-Chloro-3-nitropyridine Reaction SNAг Reaction (e.g., 60-100 °C) Start->Reaction Reagent1 Oxetan-3-ol Reagent1->Reaction Base NaH or K2CO3 Base->Reaction Solvent DMF or DMSO Solvent->Reaction Product This compound Reaction->Product

Caption: Proposed synthetic route to this compound.

Detailed Protocol
  • Preparation of the Alkoxide: To a solution of oxetan-3-ol (1.2 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a suitable base such as sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution ceases.

  • Nucleophilic Aromatic Substitution: To the freshly prepared solution of the oxetan-3-ol alkoxide, add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a temperature between 60-100 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Potential Applications and Experimental Protocols

Based on the structural motifs present in "this compound," several promising avenues for its application in medicinal chemistry can be explored.

Kinase Inhibitor Development

The pyridine core is a well-established scaffold in the design of kinase inhibitors.[1] The 3-nitro group can serve as a key interaction point or be converted to an amine to act as a hinge-binding motif. The oxetane moiety can improve solubility and provide a vector for further optimization into the solvent-exposed region of the ATP-binding pocket.

This protocol outlines a general procedure for evaluating the inhibitory activity of "this compound" against a target kinase.[11][12][13][14]

  • Reagent Preparation:

    • Prepare a stock solution of "this compound" in 100% DMSO.

    • Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT, and BSA).

    • Prepare solutions of the kinase enzyme, a suitable substrate (peptide or protein), and ATP in the kinase buffer.

  • Assay Procedure (384-well plate format):

    • Add the test compound solution to the assay wells at various concentrations (typically a serial dilution). Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add the kinase enzyme solution to all wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the reaction for a specific time (e.g., 60-120 minutes) at an optimal temperature (e.g., 30 °C or 37 °C).

    • Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).[11]

  • Detection:

    • Quantify the kinase activity using a suitable detection method, such as:

      • Luminescence-based assays: Measure the amount of ATP remaining after the reaction.

      • Fluorescence-based assays: Use a fluorescently labeled substrate and detect its phosphorylation.

      • Radiometric assays: Use [γ-³²P]ATP and measure the incorporation of the radioactive phosphate into the substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Antibacterial Agent Discovery

Pyridine derivatives have demonstrated a broad spectrum of antibacterial activity.[1] The unique combination of the electron-deficient nitropyridine and the polar oxetane in "this compound" may lead to novel mechanisms of antibacterial action or improved penetration into bacterial cells.

This protocol is a standard method for assessing the in vitro antibacterial activity of a compound.[15]

  • Inoculum Preparation:

    • From a fresh culture of the target bacterial strain (e.g., Staphylococcus aureus, Escherichia coli), prepare a bacterial suspension and standardize it to a 0.5 McFarland standard.[15]

  • Compound Dilution:

    • Perform a serial two-fold dilution of "this compound" in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

  • Interpretation:

    • The results can be interpreted based on established clinical breakpoints where available.[16][17]

Assessment of Drug-like Properties

The oxetane ring is often incorporated to improve the metabolic stability of drug candidates.[9] An in vitro metabolic stability assay is crucial to validate this hypothesis for "this compound".

This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[18][19][20][21]

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes (from human or other species) in a phosphate buffer.

  • Incubation:

    • Pre-warm the reaction mixture to 37 °C.

    • Add "this compound" (at a final concentration typically around 1 µM) to the reaction mixture.

    • Initiate the metabolic reaction by adding a solution of NADPH (a cofactor for CYP enzymes).

    • Incubate the mixture at 37 °C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

    • Calculate the intrinsic clearance (CLᵢₙₜ) based on the half-life and the protein concentration in the assay.

Expected Outcomes and Data Presentation

The experimental data generated from the proposed protocols can be effectively summarized in tables for clear interpretation and comparison.

Table 1: Kinase Inhibition Profile of this compound

Kinase TargetIC₅₀ (µM)
Kinase AValue
Kinase BValue
Kinase CValue

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusValue
Escherichia coliValue
Pseudomonas aeruginosaValue

Table 3: Metabolic Stability of this compound

Speciest₁/₂ (min)CLᵢₙₜ (µL/min/mg protein)
Human Liver MicrosomesValueValue
Rat Liver MicrosomesValueValue

Logical Framework for Application

The exploration of "this compound" in a drug discovery program can be visualized as a logical workflow.

Drug_Discovery_Workflow A Synthesis of This compound B In Vitro Biological Screening A->B C Kinase Inhibition Assays B->C D Antibacterial Susceptibility Testing B->D E ADME Profiling C->E D->E F Metabolic Stability Assay E->F G Solubility and Permeability Assays E->G H Hit Identification and Lead Optimization F->H G->H I In Vivo Efficacy and Toxicology Studies H->I

Caption: A logical workflow for the evaluation of this compound.

Conclusion

"this compound" is a promising, albeit underexplored, molecular scaffold that warrants investigation in medicinal chemistry. Its synthesis is feasible through standard organic chemistry transformations. The unique combination of the 3-nitropyridine core and the oxetane ring suggests a high potential for this compound and its derivatives to exhibit interesting biological activities and favorable drug-like properties. The protocols detailed in these application notes provide a solid foundation for initiating the exploration of this novel chemical entity in various therapeutic areas.

References

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine. [Link]

  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Bakke, J. M., Ranes, E., Riha, J., & Svensen, H. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Sikt. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Mastering Organic Synthesis: The Role of Nitropyridine Intermediates. [Link]

  • Meyers, M. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Nitropyridines in Pharmaceutical Development. [Link]

  • Lonza. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

  • Zhang, J., et al. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • Tenover, F. C. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]

  • Wermuth, C. G. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [Link]

  • He, X., et al. (2003). Synthesis and SAR of 2-Aryloxy-4-alkoxy-pyridines as Potent Orally Active Corticotropin-Releasing Factor 1 Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Meyers, M. J., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Bio-protocol. (n.d.). Methodologies for Antimicrobial Susceptibility Testing. [Link]

  • Royal Society of Chemistry. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. [Link]

  • Zhang, Y., & Pike, V. W. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules. [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Cambridge MedChem Consulting. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]

  • U.S. Food and Drug Administration. (2025, December 15). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • Niro, M., et al. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation. [Link]

  • Taylor & Francis Online. (n.d.). Synthetic oxetanes in drug discovery: where are we in 2025?. [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical Breakpoint Tables. [Link]

  • Knapp, S. (2012). New Screening Approaches for Kinases. In Kinase Inhibitors: Methods and Protocols. Humana Press. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • World Organisation for Animal Health. (n.d.). Laboratory methodologies for bacterial antimicrobial susceptibility testing. [Link]

  • Morressier. (2018, March 22). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. [Link]

  • YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. [Link]

  • Baran Lab. (2020, November 14). Bioisosteres v2 - Recent Trends and Tactics. [Link]

  • Schneider, C., et al. (2011). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Beilstein Journal of Organic Chemistry. [Link]

  • MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

Sources

Application Notes & Protocols: 3-Nitro-2-(oxetan-3-yloxy)pyridine as a Novel Covalent Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the proposed application of 3-Nitro-2-(oxetan-3-yloxy)pyridine as a novel covalent chemical probe. Lacking direct precedent in the literature, this guide synthesizes established principles of chemical biology, covalent inhibitor design, and the known reactivities of its constituent chemical motifs. We hypothesize that this compound can function as a selective tool for identifying and validating novel protein targets by covalently modifying nucleophilic amino acid residues. Detailed protocols for its synthesis, application in cell-based systems, target identification, and validation are provided to enable the exploration of its potential in chemical biology and drug discovery.

Introduction: The Rationale for a Novel Covalent Probe

Covalent chemical probes are indispensable tools in chemical biology, offering high potency, prolonged duration of action, and the ability to target proteins that are otherwise challenging for reversible binders.[1] They function by forming a stable, covalent bond with a specific amino acid residue on their protein target, enabling robust target identification and validation.[2][3][4] The design of such probes typically involves two key components: a reactive electrophilic "warhead" and a scaffold that directs the molecule to the target protein.

Here, we propose This compound as a novel chemical probe. Its design leverages two key chemical principles:

  • The Nitropyridine Warhead: The pyridine ring is activated by the strongly electron-withdrawing nitro group at the 3-position. This activation renders the 2-position highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[5] We hypothesize that this moiety can serve as an effective warhead, reacting with nucleophilic residues like cysteine or lysine on a protein target.

  • The Oxetane Modulator: The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry.[6][7][8][9][10] Its incorporation can improve crucial physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while adding desirable three-dimensionality.[6][7][9] In this probe, the oxetan-3-yloxy group is proposed as an excellent leaving group during the SNAr reaction, while its inherent properties may enhance cell permeability and bioavailability.

This guide outlines the theoretical framework and practical methodologies for utilizing this compound to covalently label proteins, identify novel targets, and validate target engagement in a cellular context.

Physicochemical Properties and Proposed Synthesis

While experimental data for this specific molecule is not publicly available, its properties can be predicted based on its structure.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Note
Molecular Formula C₉H₉N₃O₄
Molecular Weight 223.19 g/mol
logP ~1.5 Prediction suggests moderate lipophilicity, favorable for cell permeability.
pKa (most basic) ~1.2 (Pyridine N) The nitro group significantly reduces the basicity of the pyridine nitrogen.
Hydrogen Bond Donors 0

| Hydrogen Bond Acceptors | 5 | (Nitro O, Oxetane O, Pyridine N) |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved via a standard SNAr reaction. The starting materials, 2-chloro-3-nitropyridine and oxetan-3-ol, are commercially available.

Protocol 2.1: Synthesis of this compound

  • Reagent Preparation:

    • Dissolve oxetan-3-ol (1.2 equivalents) in anhydrous dimethylformamide (DMF).

    • To this solution, add a strong base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide of oxetan-3-ol.

  • Nucleophilic Aromatic Substitution (SNAr) Reaction:

    • In a separate flask, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF.

    • Slowly add the prepared sodium alkoxide solution to the 2-chloro-3-nitropyridine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the final compound.

G cluster_synthesis Proposed Synthetic Workflow reagent1 Oxetan-3-ol + NaH in DMF intermediate Sodium oxetan-3-oxide reagent1->intermediate Deprotonation reagent2 2-Chloro-3-nitropyridine in DMF reaction SNAr Reaction (0°C to RT) reagent2->reaction intermediate->reaction purification Aqueous Work-up & Column Chromatography reaction->purification product This compound purification->product

Caption: Proposed synthesis of the chemical probe.

Proposed Mechanism of Covalent Modification

The core of this probe's utility lies in its ability to act as a covalent modifier of protein nucleophiles. The proposed mechanism is a two-step SNAr reaction, often referred to as an addition-elimination mechanism.

  • Nucleophilic Attack: A nucleophilic residue (e.g., the thiolate of cysteine or the amine of lysine) on a target protein attacks the electron-deficient C2 position of the pyridine ring. This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored by the elimination of the oxetan-3-yloxy leaving group, resulting in a stable, covalent bond between the protein and the 3-nitropyridinyl moiety.

This covalent linkage is, for practical purposes, irreversible under physiological conditions, allowing for robust downstream analysis.

G cluster_mechanism Proposed Covalent Labeling Mechanism (SNAr) Probe Probe + Protein-Nucleophile Intermediate Meisenheimer Complex (Covalent Intermediate) Probe->Intermediate Nucleophilic Attack Product Covalently Labeled Protein + Leaving Group Intermediate->Product Elimination of Oxetan-3-yloxy

Caption: Proposed SNAr mechanism of action.

Experimental Protocols for Probe Application and Validation

The following protocols provide a framework for using this compound to identify and validate protein targets.

Protocol 4.1: Cellular Target Identification via Chemoproteomics

This protocol uses mass spectrometry-based proteomics to identify the proteins that are covalently modified by the probe in a cellular context.[2][11][12][13]

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 2-4 hours).

    • Competition Control: In a parallel sample, pre-treat cells with a high concentration of a non-reactive analogue (if available) or the probe itself before adding a tagged version of the probe to identify specific binders.

  • Cell Lysis and Protein Digestion:

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in a buffer containing urea and protease inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.

    • Digest proteins into peptides using an enzyme like trypsin overnight at 37 °C.

  • LC-MS/MS Analysis:

    • Desalt the peptide samples.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will identify peptide sequences and detect modifications. A mass shift corresponding to the addition of the 3-nitropyridinyl moiety on a nucleophilic residue confirms covalent labeling.

  • Data Analysis:

    • Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database.

    • Identify peptides that show a mass modification consistent with the covalent adduct.

    • Quantify the abundance of modified peptides across different treatment conditions to identify dose-dependent targets.

G cluster_workflow Chemoproteomic Target ID Workflow step1 1. Cell Treatment (Probe vs. Vehicle) step2 2. Cell Lysis & Protein Extraction step1->step2 step3 3. Reduction, Alkylation, & Trypsin Digestion step2->step3 step4 4. LC-MS/MS Analysis step3->step4 step5 5. Database Search & Data Analysis step4->step5 step6 6. Identification of Covalently Modified Peptides step5->step6

Caption: Workflow for target identification.

Protocol 4.2: Target Engagement Validation using Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm that the probe engages its target inside intact cells.[14][15][16][17][18] It is based on the principle that ligand binding typically stabilizes a protein against thermal denaturation.

  • Cell Treatment:

    • Treat intact cells with the chemical probe at a desired concentration (e.g., 10 µM) or vehicle control for 1-2 hours.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. A no-heat control should be included.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection and Analysis:

    • Collect the supernatant and analyze the amount of the soluble target protein by Western blot or other protein detection methods.

    • Plot the amount of soluble protein as a function of temperature for both vehicle- and probe-treated samples.

    • A shift in the melting curve to a higher temperature in the probe-treated sample indicates target engagement and stabilization.

Table 2: Example CETSA Data Interpretation

Temperature (°C) Soluble Target Protein (% of Control) - Vehicle Soluble Target Protein (% of Control) - Probe Interpretation
40 100% 100% No denaturation
50 95% 98% Minor stabilization
56 50% (Tm) 85% Significant stabilization
60 20% 50% (Tm) Thermal Shift Observed

| 70 | 5% | 10% | Full denaturation |

Protocol 4.3: Competitive Binding Assay for Affinity Assessment

To assess the binding affinity and specificity of the probe, a competitive binding assay can be employed using a fluorescent tracer that binds to the same site.[19][20][21][22][23]

  • Assay Setup:

    • Use a purified recombinant target protein identified from the proteomics screen.

    • Identify or develop a fluorescent probe known to bind reversibly to the target's active or allosteric site.

    • In a microplate, add the target protein and the fluorescent probe at fixed concentrations (typically around the Kd of the fluorescent probe).

  • Competition:

    • Add increasing concentrations of this compound to the wells.

    • Incubate the plate for a set time to allow for binding to reach equilibrium (for initial non-covalent binding) or for the covalent reaction to proceed.

  • Measurement:

    • Measure the fluorescence signal (e.g., fluorescence polarization or intensity).

    • As the chemical probe binds to the target protein, it will displace the fluorescent probe, leading to a decrease in the fluorescence signal.

  • Data Analysis:

    • Plot the change in fluorescence against the concentration of the chemical probe.

    • Calculate the IC₅₀ value, which is the concentration of the probe required to displace 50% of the fluorescent probe. This value is an indicator of the probe's binding affinity.

Hypothetical Application in a Signaling Pathway

To illustrate its utility, consider the hypothetical scenario where a chemoproteomics screen using this compound identifies a novel covalent interaction with a previously "undruggable" scaffolding protein, "ScaffoldX," within the MAPK signaling cascade. This scaffold protein possesses a uniquely reactive cysteine residue.

cluster_pathway Hypothetical Targeting of MAPK Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription ScaffoldX ScaffoldX ScaffoldX->RAF Binds ScaffoldX->MEK Binds Probe 3-Nitro-2- (oxetan-3-yloxy)pyridine Probe->ScaffoldX Covalently Inhibits

Caption: Probe targeting a scaffold in the MAPK pathway.

In this model, the probe could be used to:

  • Validate ScaffoldX as a Target: By showing that covalent modification of ScaffoldX by the probe disrupts the RAF-MEK interaction and inhibits downstream ERK phosphorylation.

  • Probe Cellular Function: Enable studies on the specific role of ScaffoldX in regulating signal duration and amplitude within the MAPK pathway.

  • Serve as a Starting Point for Drug Discovery: The 3-nitropyridinyl scaffold could be further elaborated to develop more potent and selective therapeutic agents targeting ScaffoldX.

Conclusion and Future Outlook

This compound represents a promising, albeit hypothetical, chemical probe that combines a tunable SNAr warhead with a property-enhancing oxetane moiety. The protocols and conceptual framework provided here offer a roadmap for its synthesis, validation, and application. By enabling the covalent targeting of protein nucleophiles, this probe has the potential to expand the "ligandable" proteome, uncover novel biological mechanisms, and provide starting points for the development of new therapeutics. Experimental validation of its reactivity, selectivity, and cellular utility is the critical next step in establishing its value as a tool for the research community.

References

  • Bauer, S., & Fröhlich, J. (2022). Chemoproteomic methods for covalent drug discovery. RSC Chemical Biology, 3(9), 1047-1060.
  • London, N., & Shokat, K. M. (2012). Structure-based rational design of covalent probes. Current Opinion in Chemical Biology, 16(3-4), 237-243.
  • Bara, G., & et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(24), 17597–17611.
  • Zhang, C., & et al. (2018). Molecular probe design via the “covalent-assembly” principle.
  • Zhang, T., & et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. ACS Chemical Biology, 14(11), 2464-2474.
  • Wiman, A., & et al. (2022). Covalent Probes Reveal Small-Molecule Binding Pockets in Structured RNA and Enable Bioactive Compound Design. Journal of the American Chemical Society, 144(30), 13583–13594.
  • Zhang, T., & et al. (2018). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology, 610, 293-311.
  • Al-Ali, H., & et al. (2019). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 9(19), e3376.
  • NanoTemper Technologies. (n.d.). Fluorescence competitive binding assay. Bio-protocol.
  • Zhang, C., & et al. (2018). Molecular probe design via the "covalent-assembly" principle. Semantic Scholar.
  • Bara, G., & et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC.
  • Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. The Royal Society of Chemistry.
  • Burkhard, J. A., & et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12421-12464.
  • Martinez Molina, D., & et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-190.
  • Gabizon, R., Resnick, E., & London, N. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes.
  • Wymann, M. P., & et al. (2021). Rapid, potent, and persistent covalent chemical probes to deconvolute PI3Kα signaling. Chemical Science, 12(10), 3658-3673.
  • Parker, C. G., & et al. (2023). Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins. Annual Review of Cancer Biology, 7, 241-260.
  • Bull, J. A., & et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • Wipf, P., & et al. (2021). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 17, 184-234.
  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.).
  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper.
  • Robers, M. B., & et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 200-210.
  • Carreira, E. M., & et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12516-12539.
  • Bull, J. A., & et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry.
  • Springer Nature. (n.d.). A Competition Assay for DNA Binding Using the Fluorescent Probe ANS. Springer Protocols.
  • Springer Nature. (n.d.). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer Protocols.
  • Iovinella, I., & et al. (2019). Probe-dependence of competitive fluorescent ligand binding assays to odorant-binding proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(12), 129437.
  • Target 2035. (2021). Chemoproteomic profiling: from target discovery to target engagement. YouTube.
  • Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet.
  • Fairhurst, R. A., & et al. (2024). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ChemRxiv.
  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749-2755.
  • Sørensen, M. D., & et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. Journal of Medicinal Chemistry, 67(8), 6529-6543.
  • Kim, D., & et al. (2021). Recent advances in the development of covalent inhibitors. MedChemComm, 12(7), 1238-1253.
  • Ward, R. A., & et al. (2022). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update.
  • De Vita, D., & et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2496.

Sources

Application Notes & Protocols: Quantitative Analysis of 3-Nitro-2-(oxetan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of "3-Nitro-2-(oxetan-3-yloxy)pyridine," a novel heterocyclic compound with potential applications in pharmaceutical development. Recognizing the critical need for precise and reliable quantification in drug discovery and quality control, this application note details a robust analytical methodology centered around High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a scientifically grounded, step-by-step approach to method development, validation, and sample analysis. The causality behind experimental choices is elucidated, and all protocols are presented as self-validating systems in alignment with international regulatory standards.

Introduction

"this compound" is a unique molecule integrating a nitropyridine core with an oxetane moiety. The nitropyridine structure is a key pharmacophore in various bioactive compounds, while the oxetane ring is increasingly utilized in medicinal chemistry to enhance physicochemical properties such as solubility and metabolic stability.[1][2] The accurate quantification of this compound is paramount for pharmacokinetic studies, manufacturing quality control, and stability testing. This guide presents a validated analytical method to address this need, ensuring data integrity and regulatory compliance.

The chosen analytical approach, HPLC-MS, offers the requisite specificity and sensitivity for quantifying "this compound" in complex matrices. This document will detail the rationale for the selected chromatographic conditions and mass spectrometric parameters, followed by a full validation protocol adhering to the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Analytical Strategy: Causality and Experimental Design

The selection of an appropriate analytical method is contingent on the physicochemical properties of the analyte. "this compound" possesses a moderate polarity due to the presence of the nitro group, the pyridine nitrogen, and the ether linkage, counterbalanced by the aromatic and aliphatic hydrocarbon portions. This characteristic makes it amenable to reverse-phase HPLC.

Mass spectrometry is selected as the detection method due to its high specificity and sensitivity, which are crucial for distinguishing the analyte from potential impurities and degradation products.[6] Electrospray ionization (ESI) in positive ion mode is proposed, as the pyridine nitrogen is readily protonated.

Logical Flow of Method Development

The development and validation of the analytical method follow a logical progression to ensure a robust and reliable outcome.

MethodDevelopment A Analyte Characterization (Physicochemical Properties) B Method Development (HPLC & MS Optimization) A->B informs C Method Validation (ICH Q2(R2) Guidelines) B->C establishes D Sample Analysis (Assay & Impurity Profiling) C->D enables

Caption: Workflow for Analytical Method Development.

High-Performance Liquid Chromatography (HPLC) Method

Rationale for HPLC Conditions

A C18 stationary phase is chosen for its versatility and proven performance in retaining moderately polar compounds. The mobile phase consists of a gradient of acetonitrile and water, both modified with 0.1% formic acid. The formic acid serves to protonate the analyte, leading to sharper peaks and improved chromatographic resolution, while also being compatible with mass spectrometry.

HPLC Protocol
ParameterCondition
Column C18, 2.1 x 100 mm, 2.7 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Autosampler Temp 10 °C

Mass Spectrometry (MS) Method

Rationale for MS Conditions

Electrospray ionization (ESI) is the preferred ionization technique for polar to moderately polar analytes.[6] Positive ion mode is selected to capitalize on the basicity of the pyridine nitrogen. The mass spectrometer will be operated in Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity by monitoring the protonated molecular ion [M+H]⁺.

MS Protocol
ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temp 350 °C
Desolvation Gas Flow 600 L/hr
Monitored Ion (SIM) [M+H]⁺ (Calculated m/z: 197.05)

Method Validation Protocol

The analytical method must be validated to ensure it is fit for its intended purpose. The validation will be performed according to the ICH Q2(R2) guidelines, which outline the necessary validation characteristics for analytical procedures.[3][4][5]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To assess the ability to measure the analyte in the presence of other components.The analyte peak should be free of interference from placebo, impurities, and degradation products.
Linearity To demonstrate a direct correlation between concentration and response.Correlation coefficient (r²) ≥ 0.995
Accuracy To determine the closeness of the results to the true value.98.0% - 102.0% recovery for the assay.
Precision To evaluate the variability of the measurements.Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.RSD ≤ 10%
Robustness To assess the method's capacity to remain unaffected by small, deliberate variations.System suitability parameters should pass under varied conditions.
Experimental Workflow for Validation

MethodValidation cluster_prep Preparation cluster_tests Validation Tests cluster_analysis Analysis & Reporting A Standard & Sample Preparation B Specificity A->B C Linearity A->C D Accuracy A->D E Precision A->E F LOQ A->F G Robustness A->G H Data Analysis B->H C->H D->H E->H F->H G->H I Validation Report H->I

Caption: Step-by-step workflow for method validation.

Sample Preparation Protocol

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of "this compound" reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from the LOQ to 150% of the target assay concentration.

  • Sample Preparation: For drug substance analysis, prepare a solution with a target concentration within the validated linear range. For drug product analysis, the preparation will depend on the formulation and may involve extraction or dissolution steps to isolate the analyte.

Data Analysis and System Suitability

Prior to sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution multiple times and evaluating parameters such as peak area repeatability, theoretical plates, and tailing factor.

For quantification, a calibration curve is generated by plotting the peak area response against the concentration of the working standard solutions. The concentration of the analyte in the samples is then determined from this calibration curve.

Conclusion

The analytical method detailed in this application note provides a robust and reliable approach for the quantification of "this compound." By following the outlined HPLC-MS protocol and adhering to the principles of method validation, researchers and drug development professionals can ensure the generation of accurate and precise data, which is essential for advancing pharmaceutical research and ensuring product quality.

References

  • Benchchem. (n.d.). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products.
  • National Institutes of Health. (2020, November 2). Chemical Space Exploration of Oxetanes.
  • National Institutes of Health. (n.d.). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues.
  • ACS Publications. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the Technical Support Center for pyridine synthesis. As a foundational scaffold in pharmaceuticals, agrochemicals, and materials science, the successful synthesis of substituted pyridines is critical for innovation.[1][2] However, the inherent electronic properties and reactivity of the pyridine ring present unique and often frustrating challenges in the laboratory.[1][3]

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis of these vital heterocycles. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you not only solve your immediate issue but also build a more intuitive understanding for future synthetic design.

Part 1: General Troubleshooting Guide

This section addresses broad, cross-cutting issues that can appear in various pyridine synthesis methodologies.

Question 1: My reaction yield is extremely low or I'm recovering only starting material. What are the primary factors to investigate?

Low or no product formation is a common but multifaceted problem. A systematic approach is the most efficient way to diagnose the issue.

Answer:

Several factors, from reagent quality to reaction kinetics, can lead to poor yields. Here’s a prioritized checklist:

  • Reagent Purity and Stoichiometry:

    • Probable Cause: Impurities in starting materials, especially aldehydes or aminopyrazoles, can halt a reaction.[4] Similarly, inaccurate stoichiometry can leave one reactant in excess while the other is fully consumed, limiting the theoretical yield.

    • Solution: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them by recrystallization, distillation, or column chromatography before use.[4] Ensure precise measurement of all reagents.

  • Reaction Conditions:

    • Probable Cause: The reaction may be kinetically slow at the current temperature, or conversely, the product or intermediates might be degrading at elevated temperatures. The chosen solvent can also dramatically affect reactant solubility and reaction rates.[4][5]

    • Solution:

      • Temperature Optimization: Monitor the reaction by TLC or LC-MS at various time points. If no product is forming, consider incrementally increasing the temperature. If multiple side products are appearing, try lowering the temperature.[6]

      • Solvent Screening: The choice of solvent can be critical. For instance, in some syntheses, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can significantly improve outcomes, especially with sterically hindered substrates.[5]

      • Concentration: Ensure the reaction is not too dilute, as this can slow down bimolecular or termolecular reactions.

  • Catalyst Activity:

    • Probable Cause: The catalyst, whether acid, base, or transition metal, may be inactive or poisoned. Solid catalysts may have low surface area, and homogeneous catalysts may have degraded.

    • Solution: Use a fresh batch of catalyst. For solid-supported catalysts, ensure they have been properly stored and handled. In transition metal catalysis, ensure the ligand and metal precursor are pure and the reaction is performed under an inert atmosphere if required.

Question 2: My main product is contaminated with numerous side products, making purification a nightmare. How can I improve the reaction's selectivity?

The formation of multiple products points to competing reaction pathways or product degradation.

Answer:

Improving selectivity requires a careful re-evaluation of your reaction parameters to favor the desired pathway.

  • Probable Cause 1: Competing Mechanistic Pathways. Many pyridine syntheses, like the Hantzsch reaction, can proceed through several different mechanistic routes, leading to a variety of byproducts.[6]

    • Solution:

      • Control Reagent Addition: A stepwise addition of reagents can sometimes guide the reaction down a specific path. Pre-forming a key intermediate before adding the final reactant can prevent it from participating in undesired side reactions.[6]

      • Temperature Control: Lowering the temperature can often increase selectivity by favoring the reaction with the lowest activation energy, which is typically the desired productive pathway.

  • Probable Cause 2: Over-oxidation or Degradation. In syntheses requiring a final oxidation step (e.g., Hantzsch), the conditions might be too harsh, leading to degradation of the target pyridine.

    • Solution: Classical oxidants like KMnO₄ or CrO₃ can be aggressive.[6][7] Consider switching to milder, more selective oxidizing agents. A one-pot synthesis with direct aromatization using ferric chloride or manganese dioxide in water has proven effective and cleaner in many cases.[6][7]

  • Probable Cause 3: Catalyst Choice. The catalyst doesn't just speed up a reaction; it can also control the selectivity.

    • Solution: Screen different catalysts. For example, in multicomponent reactions, a Brønsted acid like p-toluenesulfonic acid (PTSA) might give a cleaner profile than a Lewis acid, or vice-versa.[6]

Question 3: I've successfully synthesized my substituted pyridine, but I'm struggling with purification. What are the best practices?

The polarity and basicity of the pyridine nitrogen can make purification challenging, leading to streaking on silica gel columns or poor recovery.

Answer:

Purification strategies for pyridines must account for the properties of the nitrogen lone pair.

  • Column Chromatography:

    • Problem: The basic nitrogen atom can interact strongly with the acidic silica gel, causing tailing and poor separation.

    • Solution:

      • Deactivate Silica: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%) or ammonia, to the eluent system. This will occupy the acidic sites on the silica, allowing your pyridine product to elute more cleanly.

      • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a C18-functionalized silica (reverse-phase chromatography) for particularly problematic separations.[8]

  • Recrystallization:

    • Application: This is an excellent method for purifying solid products when a suitable solvent system can be found.[8]

    • Procedure: The key is finding a solvent that dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Screen a variety of solvents (e.g., ethanol, ethyl acetate, hexanes, and mixtures thereof).

  • Acid-Base Extraction:

    • Application: This technique can be used to separate your basic pyridine derivative from non-basic impurities.

    • Procedure:

      • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The pyridine will be protonated and move to the aqueous layer.

      • Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

      • Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to deprotonate the pyridine, which will then precipitate or can be extracted back into an organic solvent.

Purification TechniqueBest ForKey Troubleshooting Tip
Column Chromatography Complex mixtures, isomersAdd 0.5-1% triethylamine to the eluent to prevent tailing on silica gel.[9]
Recrystallization Crystalline solidsScreen multiple solvents/solvent systems to find one with a steep solubility curve.
Acid-Base Extraction Separating from neutral/acidic impuritiesEnsure complete neutralization to maximize recovery of the free pyridine base.
Sublimation Thermally stable, non-volatile solidsUse high vacuum and a proper temperature gradient for efficient purification.[8]

Part 2: Method-Specific FAQs and Troubleshooting

This section focuses on problems related to specific, widely used synthetic routes for constructing the pyridine ring.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate.[7][10]

Question 4: My Hantzsch synthesis gives a low yield of the final pyridine. I've isolated the dihydropyridine intermediate, so the issue seems to be the final oxidation step. How can I improve it?

Answer:

The aromatization of the dihydropyridine (DHP) intermediate is a frequent bottleneck.[6] Harsh conditions can lead to side reactions and low yields.[7]

  • Probable Cause: The chosen oxidant is either too strong, leading to product degradation, or too weak, resulting in an incomplete reaction. Classical oxidants like nitric acid are effective but can be harsh.[6][7]

  • Solutions & Alternatives:

    • Iodine in Methanol: A mild and effective method involves refluxing the DHP intermediate with iodine in methanol. This often provides high yields of the corresponding pyridine.[11]

    • Milder Metal-Based Oxidants: Consider using MnO₂ or FeCl₃, which can often be used in a one-pot procedure directly from the initial components.[6][7]

    • Microwave-Assisted Synthesis: Employing microwave irradiation can dramatically shorten reaction times (to minutes) and often leads to excellent yields of pure products without needing to isolate the DHP.[6]

Question 5: I'm using an unsymmetrical β-keto ester in my Hantzsch synthesis and getting a mixture of regioisomers. How can I control the regioselectivity?

Answer:

Regioselectivity in Hantzsch synthesis is a known challenge when using unsymmetrical substrates.[12] The outcome is governed by a delicate balance of steric and electronic factors.

  • Probable Cause: The reaction conditions are not sufficient to differentiate between the two competing cyclization pathways.

  • Solutions:

    • Steric Control: The most reliable factor is steric hindrance. A bulky substituent on either the aldehyde or the β-keto ester will direct the cyclization to favor the formation of the less sterically hindered product.[12] For example, using a sterically demanding benzaldehyde can significantly influence the regiochemical outcome.[12]

    • Stepwise Approach: Instead of a one-pot reaction, consider a two-stage synthesis. First, perform a Knoevenagel condensation between the aldehyde and one of the β-keto esters. After isolating this intermediate, react it with the second, different β-keto ester and the nitrogen source. This stepwise approach provides explicit control over the substitution pattern.[13]

Bohlmann-Rahtz Pyridine Synthesis

This synthesis involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield the pyridine.[14]

Question 6: The final cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures and gives a low yield. Are there ways to facilitate this step?

Answer:

The high temperature required for the final cyclodehydration is a significant drawback of the classical Bohlmann-Rahtz synthesis, as it can lead to decomposition.[14] This step is necessary to facilitate the required Z/E isomerization before the ring can close.[14]

  • Probable Cause: The thermal energy barrier for the isomerization and subsequent cyclodehydration is too high for the substrate to tolerate.

  • Solutions:

    • Acid Catalysis: The addition of a Brønsted or Lewis acid can significantly lower the activation energy for this step. Catalysts like acetic acid, Amberlyst-15 (an ion-exchange resin), or ytterbium(III) triflate can promote cyclization at much lower temperatures.[14][15] Amberlyst-15 is particularly useful as it is a solid catalyst that can be easily filtered off, simplifying the workup.[14]

    • One-Pot, Three-Component Variation: To avoid handling potentially unstable enamines, they can be generated in situ. By starting with a ketone, an amine source (like ammonium acetate), and the alkynone in a single pot with an acid catalyst, the entire sequence can be performed without isolating intermediates, often leading to improved overall efficiency.[14]

Troubleshooting Workflow for Pyridine Ring Synthesis

G cluster_low_yield Low Yield Troubleshooting cluster_complex Selectivity Troubleshooting cluster_purification Purification Troubleshooting start Reaction Start check_yield Check Yield & Purity (TLC/LCMS) start->check_yield low_yield Low/No Yield check_yield->low_yield < 10% complex_mixture Complex Mixture/ Side Products check_yield->complex_mixture Multiple Spots good_yield Good Yield, Purification Issue check_yield->good_yield Good, but impure success Pure Product check_yield->success Clean reagents Verify Reagent Purity & Stoichiometry low_yield->reagents temp_control Lower Temperature complex_mixture->temp_control column Column: Add Base or Switch Phase good_yield->column conditions Optimize Temp, Solvent, & Concentration reagents->conditions catalyst Check Catalyst Activity conditions->catalyst catalyst->check_yield reagent_add Change Reagent Addition Order temp_control->reagent_add oxidant Use Milder Oxidant reagent_add->oxidant oxidant->check_yield recryst Recrystallization: Screen Solvents column->recryst extraction Acid/Base Extraction recryst->extraction extraction->success

Caption: A decision tree for troubleshooting common issues in pyridine synthesis.

Transition-Metal Catalyzed C-H Functionalization & Cross-Coupling

Modern methods often rely on the direct functionalization of the pyridine ring. These powerful reactions come with their own set of challenges, primarily centered around selectivity and catalyst deactivation.

Question 7: I am attempting a direct C-H functionalization of a pyridine derivative, but I'm getting a mixture of C2, C3, and C4 isomers. How can I control the regioselectivity?

Answer:

Controlling regioselectivity in pyridine C-H functionalization is a central challenge in modern heterocyclic chemistry.[1] The inherent electronic properties of the ring favor functionalization at the C2 and C4 positions, making C3 functionalization particularly difficult.[1]

  • Probable Cause: The catalyst and directing group strategy are not sufficiently refined to overcome the natural reactivity of the pyridine ring. The nitrogen lone pair can also coordinate to the metal center, complicating reactivity.[3][16]

  • Solutions:

    • Blocking the Nitrogen: The coordinating ability of the pyridine nitrogen is a major hurdle.[17] A common strategy is to temporarily convert the nitrogen to a pyridine N-oxide. This alters the electronic properties of the ring and prevents the nitrogen from interfering with the catalyst, often enabling selective C2-H activation.[17]

    • Directing Groups: For C3-selectivity, a directing group is often required. While this adds steps to the synthesis, strategies using removable directing groups are powerful tools for accessing otherwise unobtainable substitution patterns.

    • Use of Blocking Groups for C4-Selectivity: In radical-based reactions like the Minisci reaction, which typically favor C2/C4, achieving exclusive C4-selectivity is challenging.[12] A novel approach involves using a removable blocking group on the nitrogen, which sterically shields the C2/C6 positions and directs the incoming radical exclusively to the C4 position.[18]

Question 8: My Suzuki (or other cross-coupling) reaction with a halopyridine is failing. The catalyst seems to be inactive. What's going wrong?

Answer:

Cross-coupling reactions on the electron-deficient pyridine ring can be sluggish compared to their benzene analogues. Catalyst inhibition is a frequent problem.

  • Probable Cause: The pyridine nitrogen can act as a ligand for the palladium or nickel catalyst, coordinating to the metal center and inhibiting its catalytic activity. This is especially problematic with 2-halopyridines.

  • Solutions:

    • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., SPhos, XPhos, P(tBu)₃) are often necessary.[19] These ligands can stabilize the catalytic species and promote the difficult oxidative addition and reductive elimination steps while competing with the pyridine substrate for coordination to the metal.

    • Change the Base: The base is not just a stoichiometric reagent; it plays a key role in the catalytic cycle. A weak base might not be effective. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrate.

    • Consider the Halide: Reactivity generally follows the trend I > Br > Cl. If you are struggling with a chloropyridine, it may be worthwhile to synthesize the corresponding bromopyridine, which is a much more reactive coupling partner.

Catalyst/Ligand Selection for Pyridine Cross-Coupling

G start Cross-Coupling Fails ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, P(tBu)3) start->ligand 1. Change Ligand base Screen Stronger/Different Inorganic Base (e.g., K3PO4, Cs2CO3) ligand->base 2. Optimize Base halide If using Chloro-Pyridine, Switch to Bromo- or Iodo- base->halide 3. Improve Substrate success Successful Coupling halide->success

Caption: A workflow for troubleshooting failed cross-coupling reactions with halopyridines.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Deactivating Silica Gel for Pyridine Purification

This protocol describes the preparation of a triethylamine-treated eluent for flash column chromatography to prevent product tailing.

Methodology:

  • Select an appropriate primary eluent system (e.g., Hexane/Ethyl Acetate) based on TLC analysis of your crude product.

  • To the prepared mobile phase, add triethylamine (TEA) to a final concentration of 0.5% to 1% by volume. For example, to 1 liter (1000 mL) of eluent, add 5-10 mL of TEA.

  • Thoroughly mix the eluent to ensure homogeneity.

  • Use this TEA-containing eluent to slurry-pack your column with silica gel.

  • Equilibrate the column by flushing with 2-3 column volumes of the eluent before loading your sample.

  • Run the chromatography as usual. The pyridine compound should now elute in sharper, more symmetrical bands.

Protocol 2: Microwave-Assisted Hantzsch Synthesis (One-Pot)

This protocol provides a general method for the rapid synthesis of a substituted pyridine via a microwave-assisted Hantzsch reaction, followed by in situ aromatization.

Materials:

  • Aldehyde (1.0 equiv)

  • β-Keto ester (e.g., ethyl acetoacetate) (2.0 equiv)

  • Ammonium acetate (1.2 equiv)

  • Oxidant (e.g., FeCl₃) (1.1 equiv)

  • Solvent (e.g., Ethanol)

  • Microwave reactor vial

Procedure:

  • To a 10 mL microwave reactor vial, add the aldehyde (1.0 equiv), β-keto ester (2.0 equiv), ammonium acetate (1.2 equiv), and the oxidant.

  • Add the solvent (3-5 mL) and a magnetic stir bar.

  • Seal the vessel securely.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes).[6] Monitor pressure to ensure it remains within safe limits.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Quench the reaction by pouring the mixture into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • ResearchGate. (n.d.). Challenges in the functionalization of pyridines.
  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
  • Baran, P. S., et al. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH.
  • Benchchem. (n.d.). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions.
  • Benchchem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
  • Larionov, O. V., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. NIH.
  • Beilstein Journals. (n.d.). Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis.
  • Benchchem. (n.d.). Troubleshooting low yield in multi-component pyridine synthesis.
  • Ingenta Connect. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies.
  • Benchchem. (n.d.). Comparative study of different purification techniques for substituted bipyridines.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis.
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • American Chemical Society. (2000). Learning from the Hantzsch synthesis.
  • J&K Scientific LLC. (2025). Bohlmann-Rahtz Pyridine Synthesis.
  • NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
  • The Royal Society of Chemistry. (2022). CHAPTER 16: Pyridine Synthesis.
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.

Sources

Stability issues of oxetane-containing compounds in assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxetane-containing compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical stability of oxetanes during in vitro and biochemical assays. As a Senior Application Scientist, my goal is to provide you with the mechanistic insights and practical protocols necessary to diagnose and mitigate stability-related issues, ensuring the integrity and reproducibility of your experimental data.

The oxetane ring, a four-membered heterocycle, is increasingly utilized in medicinal chemistry to enhance properties like solubility, metabolic stability, and lipophilicity.[1][2][3] However, the inherent ring strain (approx. 106 kJ/mol) and the Lewis basic oxygen atom that make this motif attractive also render it susceptible to degradation under certain experimental conditions.[1][4] This guide will help you navigate these challenges.

Troubleshooting Guide: Diagnosing Instability

This section is designed to help you identify the root cause of common issues encountered with oxetane compounds in assays.

Q1: My oxetane-containing compound shows a progressive loss of potency or inconsistent results over time. What are the potential causes?

A progressive decline in activity is a classic indicator of compound instability within the assay medium. The primary culprits are often chemical degradation pathways triggered by the assay conditions. The most common degradation mechanism is the ring-opening of the oxetane moiety.[4][5]

This instability is not universal and is highly dependent on the specific structure of your compound and the assay environment.[5][6] The main factors to investigate are:

  • Acidic Conditions: The oxetane ring is particularly susceptible to ring-opening under acidic conditions, a process catalyzed by protonation of the ring oxygen.[6][7] Even mildly acidic pH values can lead to significant degradation over the course of a multi-hour incubation.

  • Presence of Nucleophiles: Common assay reagents, such as thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) or even primary amine buffers (e.g., Tris), can act as nucleophiles and attack the oxetane ring, leading to covalent adducts and loss of the parent compound.[8]

  • Temperature and Incubation Time: Higher temperatures and longer incubation periods will accelerate any underlying degradation processes.

  • Compound-Specific Structural Features: The stability of the oxetane ring is heavily influenced by its substitution pattern.

    • High Stability: 3,3-disubstituted oxetanes are generally the most stable due to steric hindrance, which blocks the path of incoming nucleophiles.[5][6]

    • Moderate Stability: 3-monosubstituted oxetanes are also common and generally possess good stability.[5]

    • Lower Stability: Oxetanes substituted at the C2 position, especially with electron-donating groups, are more prone to ring-opening.[5][6] The presence of internal nucleophiles within the molecule can also facilitate intramolecular ring-opening.[5]

Diagnostic Workflow for Inconsistent Activity

To systematically diagnose the issue, follow this decision tree.

G start Inconsistent Activity or Potency Loss Observed check_pH Is assay pH < 7.0? start->check_pH check_nucleophiles Does assay buffer contain nucleophiles (DTT, Tris, etc.)? check_pH->check_nucleophiles No run_forced_degradation Run Forced Degradation Study (Protocol 1) check_pH->run_forced_degradation Yes check_time_temp Is incubation long (>4h) or temperature >37°C? check_nucleophiles->check_time_temp No run_nucleophile_challenge Run Nucleophile Challenge Assay (Protocol 2) check_nucleophiles->run_nucleophile_challenge Yes check_time_temp->run_forced_degradation Yes other_artifacts Investigate Other Artifacts (Aggregation, Fluorescence) check_time_temp->other_artifacts No modify_conditions Modify Assay Conditions: - Increase pH - Use non-nucleophilic buffer - Reduce incubation time/temp run_forced_degradation->modify_conditions run_nucleophile_challenge->modify_conditions retest Re-test Compound modify_conditions->retest end Problem Resolved retest->end

Caption: Troubleshooting decision tree for oxetane instability.

Q2: How can I definitively test if my compound is degrading under my specific assay conditions?

Directly assessing the stability of your compound in the final assay buffer is the most reliable approach. This can be achieved by incubating the compound in the buffer and analyzing its concentration over time using an appropriate analytical method, typically High-Performance Liquid Chromatography (HPLC).

Experimental Approach: Time-Course Stability in Assay Buffer

  • Prepare Samples: Reconstitute your oxetane compound in the complete assay buffer (including all additives, cofactors, and enzymes, if possible) at its final assay concentration. Also prepare a control sample in a known stable solvent (e.g., 100% Acetonitrile or DMSO).

  • Incubate: Aliquot the samples and incubate them under the exact conditions of your assay (temperature, light exposure).

  • Analyze at Time Points: At various time points (e.g., 0, 1, 2, 4, and 24 hours), quench a sample aliquot by adding an equal volume of cold acetonitrile or methanol to precipitate proteins and halt degradation. Centrifuge to pellet any precipitate.

  • Quantify: Analyze the supernatant from each time point by LC-MS or HPLC-UV. Compare the peak area of the parent compound at each time point to the T=0 sample. A decrease in the parent peak area over time is direct evidence of degradation. Look for the appearance of new peaks, which correspond to degradation products.[9][10]

Q3: I suspect reactivity, but I'm not sure which component in my complex buffer is the problem. How can I pinpoint the reactive species?

You can systematically identify the problematic reagent by incubating your compound with individual buffer components or simplified versions of your buffer.

Experimental Approach: Component Omission Study

  • Baseline: First, confirm instability in the complete assay buffer as described in Q2.

  • Simplified Buffers: Prepare a series of simplified buffers, each containing only one potentially reactive component at the relevant concentration (e.g., buffer salt + DTT; buffer salt + primary amine; etc.).

  • Incubate and Analyze: Incubate your oxetane compound in each of these simplified buffers for a fixed, extended time point (e.g., 24 hours).

  • Identify: Analyze the samples by HPLC. The buffer that causes significant degradation of your parent compound contains the problematic reagent.

Buffer Component Potential Issue Recommended Alternative
Citrate, Acetate (pH < 6.5) Acid-catalyzed ring-openingHEPES, Phosphate (pH 7.0-7.5)
Tris, Glycine Nucleophilic attack by primary amineHEPES, MOPS
DTT, β-mercaptoethanol Nucleophilic attack by thiolTCEP (Tris(2-carboxyethyl)phosphine)
High concentrations of certain metal ions Lewis acid-catalyzed ring-openingUse of chelators like EDTA (if compatible with assay)

Table 1: Common problematic assay components and suggested alternatives.

Frequently Asked Questions (FAQs)

Q: What is the primary chemical reaction causing oxetane instability in assays?

A: The most common degradation pathway is acid-catalyzed nucleophilic ring-opening. The strained four-membered ring is susceptible to attack.[6][11] Under acidic conditions, the ether oxygen is protonated, making the ring's carbon atoms more electrophilic and vulnerable to attack by even weak nucleophiles, including water.[7]

G cluster_0 Acid-Catalyzed Oxetane Ring-Opening Ox Oxetane ProtonatedOx Protonated Oxetane Ox->ProtonatedOx Protonation (Fast) Hplus H+ Product Ring-Opened Product ProtonatedOx->Product Nucleophilic Attack (Slow, RDS) Nuc Nu: Nuc->ProtonatedOx

Caption: Mechanism of acid-catalyzed oxetane ring-opening.

Q: Are there known enzymatic degradation pathways for oxetanes in in vitro assays?

A: Yes. While oxetanes are often used to block metabolism by cytochrome P450 enzymes, they can be substrates for other enzymes.[2][6] Notably, human microsomal epoxide hydrolase (mEH) has been shown to metabolize certain oxetane-containing compounds via hydrolytic ring-opening.[2][6] If your assay uses liver microsomes or S9 fractions, this enzymatic pathway could contribute to the observed instability.

Q: My compound is stored in DMSO. Could this be a source of stability problems?

A: While DMSO itself is generally a stable solvent for storage, issues can arise. Repeated freeze-thaw cycles of DMSO stocks containing small amounts of absorbed water can lead to the formation of supersaturated solutions, from which the compound may precipitate over time.[12] It is also crucial to ensure the DMSO is anhydrous and of high quality, as acidic impurities could potentially catalyze degradation over long-term storage.

Q: How can I distinguish between compound instability and assay artifacts like aggregation or autofluorescence?

A: This is a critical question, as these phenomena can produce similar results (e.g., "flat" dose-response curves).

  • Aggregation: This is a common artifact where compounds form colloidal particles at higher concentrations, which can non-specifically inhibit enzymes.[13] To test for this, include a non-ionic detergent like Triton X-100 (0.01%) in your assay buffer. If the compound's potency significantly improves or the dose-response curve behaves more classically, aggregation was likely an issue.

  • Autofluorescence: Some compounds fluoresce at the same wavelengths used for assay readout, causing false positives.[14] This can be checked by reading the assay plate before adding the fluorescent substrate or by running the compound in a buffer-only plate.

  • Instability vs. Artifacts: A key differentiator is time-dependence. Instability typically worsens with longer pre-incubation times, whereas aggregation and autofluorescence are often immediate. An experiment comparing "no pre-incubation" versus a "1-hour pre-incubation" can be very informative. A significant potency shift with pre-incubation strongly suggests compound instability.

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess pH and Temperature Stability

This protocol helps determine the intrinsic stability of your compound under stressed conditions, providing a predictive measure of its likely behavior in various assays.

Objective: To evaluate the stability of an oxetane-containing compound in acidic, neutral, and basic conditions at ambient and elevated temperatures.

Materials:

  • Oxetane compound stock solution (e.g., 10 mM in DMSO)

  • Buffers: 0.1 M HCl (pH 1), 0.1 M NaOH (pH 13), Phosphate buffer (pH 7.4)

  • Quenching solution: Acetonitrile or Methanol

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Dilute the compound stock to a final concentration of 100 µM in each of the three buffers (HCl, NaOH, pH 7.4 buffer). The final DMSO concentration should be <1%.

  • Incubation: Aliquot each solution into two sets of vials. Incubate one set at room temperature (25°C) and the other set at an elevated temperature (e.g., 50°C).

  • Time Points: At T=0, 2, 6, and 24 hours, remove an aliquot from each condition.

  • Quenching & Analysis: Immediately quench the reaction by diluting the aliquot 1:1 with cold acetonitrile. Centrifuge if necessary. Analyze by a validated HPLC method to determine the percentage of the parent compound remaining relative to the T=0 sample.

Data Interpretation:

Condition % Compound Remaining at 24h (25°C) % Compound Remaining at 24h (50°C) Interpretation
0.1 M HCl (pH 1) 15%<1%Highly unstable in acidic conditions.
pH 7.4 Buffer 98%92%Stable at neutral pH, minor thermal degradation.
0.1 M NaOH (pH 13) 95%88%Generally stable in basic conditions.

Table 2: Example data from a forced degradation study.

Protocol 2: Nucleophile Challenge Assay

Objective: To assess the reactivity of an oxetane-containing compound with common nucleophilic assay reagents.

Materials:

  • Oxetane compound stock solution

  • Buffers:

    • Control Buffer: 100 mM HEPES, pH 7.4

    • Test Buffer 1: 100 mM HEPES, pH 7.4 + 1 mM DTT

    • Test Buffer 2: 100 mM Tris-HCl, pH 7.4

  • Quenching solution and HPLC system as in Protocol 1.

Procedure:

  • Sample Preparation: Prepare solutions of the compound at 100 µM in each of the three buffers.

  • Incubation: Incubate all samples at 37°C.

  • Time Points and Analysis: Analyze aliquots at T=0 and T=24 hours using the quenching and HPLC procedure described above.

Data Interpretation:

  • A significant decrease in the parent compound peak in the DTT or Tris buffer compared to the HEPES control buffer indicates reactivity with these nucleophiles.

  • The appearance of new, more polar peaks in the test chromatograms can suggest the formation of ring-opened adducts.

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.
  • Bull, J. A., Croft, R. A., & Davis, O. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.
  • Vidal, D., Mousseau, J. J., & Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12613-12632.
  • Stepan, A. F., Larionov, O. V., & de la Torre, M. C., et al. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • Wani, A. A., Mahajan, G., & Singh, S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115585.
  • Moody, C. J., & Rzepa, H. S. (2024). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-14.
  • Carreira, E. M. (2010). Oxetanes as Replacements for Carbonyl Groups in Drug-Like Molecules.
  • PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock.
  • Choi, C., Mousseau, J. J., & Bull, J. A. (2023). Synthesis and stability of oxetane and azetidine ethers by Brønsted acid catalysed reactions of tertiary alcohols. Organic & Biomolecular Chemistry, 21(27), 5631-5636.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246.
  • Brandl, T., & Wodrich, M. D. (2022). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 18, 1206-1249.
  • Mykhailiuk, P. K. (2015). Fluorinated Oxetanes: A New Class of Saturated Heterocycles for Medicinal Chemistry and Drug Discovery.
  • Singh, G., & Sharma, P. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Current Organic Synthesis, 13(5), 681-706.
  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265-1290.
  • Elzanfaly, E. S., Amer, E. A. H., Galal, S. A. B., & Zaazaa, H. E. (2018). Stability indicating methods for selective determination of Oxetacaine in the presence of its degradation products. Bulletin of Faculty of Pharmacy, Cairo University, 56(2), 279-287.
  • Lipinski, C. A. (2004). Compound Solubility and HTS Screening.
  • Elzanfaly, E. S., Amer, E. A. H., Galal, S. A. B., & Zaazaa, H. E. (2018).
  • Rappaport, S. M., & Smith, M. T. (2010). Adductomics: Characterizing exposures to reactive electrophiles. Toxicology letters, 192(1), 3-10.
  • Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955-978.
  • Buchser, W., et al. (2012). Interference and Artifacts in High-content Screening. Assay Guidance Manual.
  • Simeonov, A., & Jadhav, A. (2019). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed.
  • Seshachalam, V., & Haribabu, B. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Scientia Pharmaceutica, 82(2), 281-294.

Sources

Technical Support Center: Optimizing Reactions with 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-chloropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile but sometimes challenging reagent. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and enhance your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties, handling, and reactivity of 2-chloropyridine.

Q1: What are the key safety and handling considerations for 2-chloropyridine?

Answer: 2-Chloropyridine is a colorless oily liquid that is toxic and requires careful handling.[1] It is harmful if swallowed and can be fatal if it comes into contact with the skin or is inhaled.[2] It also causes skin irritation and serious eye damage.[2]

Key Handling Protocols:

  • Ventilation: Always work in a well-ventilated fume hood.[2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Storage: Store in a cool, dark, and tightly sealed container.[3] It is incompatible with oxidizing agents and strong acids.[2]

  • Stability: 2-Chloropyridine is stable under recommended storage conditions.[1]

Q2: Why is 2-chloropyridine less reactive than 2-bromo or 2-iodopyridine in cross-coupling reactions?

Answer: The reduced reactivity of 2-chloropyridine in common cross-coupling reactions like Suzuki and Buchwald-Hartwig stems from the strength of the carbon-chlorine (C-Cl) bond. The C-Cl bond is stronger and less polarized than C-Br and C-I bonds. This makes the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, more difficult. Consequently, reactions with 2-chloropyridine typically require more active catalyst systems, higher temperatures, and carefully optimized conditions to achieve good yields.[4]

Q3: In which positions is 2-chloropyridine most reactive towards nucleophiles?

Answer: 2-Chloropyridine is most reactive towards nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. The electron-withdrawing nature of the pyridine nitrogen atom makes the carbon atoms at these positions (ortho and para to the nitrogen) electron-deficient and thus more susceptible to nucleophilic attack.[5] The reactivity at the 4-position is also enhanced for the same reason.[5] In contrast, the 3- and 5-positions (meta to the nitrogen) are significantly less reactive.[5]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are central to the functionalization of 2-chloropyridine. However, their success hinges on careful optimization.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

"I'm trying to couple 2-chloropyridine with an arylboronic acid, but I'm seeing only starting material or very low product formation."

This is a common issue, often related to catalyst activity and reaction conditions. 2-Chloropyridines are known to be challenging substrates for Suzuki coupling due to the strength of the C-Cl bond and potential catalyst inhibition by the pyridine nitrogen.[6]

Troubleshooting Workflow: Suzuki-Miyaura Coupling

Caption: Decision tree for troubleshooting Suzuki coupling reactions.

Detailed Recommendations
  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ are often ineffective for activating the C-Cl bond of 2-chloropyridine.[6]

    • Expert Insight: The key is to increase electron density at the palladium center to facilitate oxidative addition. Use electron-rich, sterically hindered phosphine ligands. Modern biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed for this purpose.

    • Protocol: Consider switching from a simple palladium source (e.g., Pd(OAc)₂) to a pre-formed palladacycle precatalyst (e.g., SPhos-G3). These are more stable and efficiently generate the active Pd(0) species.

  • Base and Solvent: The choice of base and solvent is critical for an efficient reaction.

    • Expert Insight: Stronger inorganic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices. Ensure the base is finely powdered and anhydrous. Solvents like 1,4-dioxane and toluene are preferred, and they must be rigorously degassed to prevent catalyst oxidation.[6]

  • Common Side Reactions:

    • Protodeboronation: This is the replacement of the boronic acid group with a proton from water or other protic sources, leading to the formation of an arene byproduct.[6] To minimize this, use anhydrous solvents and reagents.

    • Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of oxygen.[6][7] Rigorous degassing of the reaction mixture by bubbling with an inert gas (argon or nitrogen) is crucial.[7]

ParameterStandard ConditionOptimized for 2-ChloropyridineRationale
Catalyst Pd(PPh₃)₄ (1-2 mol%)SPhos-Pd-G3 (2-5 mol%)More active for C-Cl bond activation.
Ligand PPh₃SPhos, XPhos, RuPhosElectron-rich and bulky to promote oxidative addition.
Base Na₂CO₃K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger, non-nucleophilic base required.
Solvent Toluene/H₂OAnhydrous 1,4-Dioxane or TolueneMinimizes protodeboronation side reactions.
Temperature 80 °C100-120 °CProvides energy to overcome the C-Cl activation barrier.
Issue 2: Poor Yields in Buchwald-Hartwig Amination

"My Buchwald-Hartwig amination of 2-chloropyridine with a primary amine is sluggish and gives a low yield."

Similar to Suzuki coupling, the main hurdle is the oxidative addition of the C-Cl bond.[4] Additionally, the basicity of the amine and the pyridine nitrogen can complicate the catalytic cycle.

Troubleshooting Workflow: Buchwald-Hartwig Amination

Caption: Troubleshooting guide for Buchwald-Hartwig amination.

Detailed Recommendations
  • Ligand is Key: The choice of ligand is even more critical than in Suzuki couplings.

    • Expert Insight: Highly hindered biarylphosphine ligands are essential. Ligands like RuPhos, BrettPhos, and DavePhos are specifically designed to create a coordinatively unsaturated, electron-rich palladium center that can readily undergo oxidative addition with aryl chlorides.[4]

  • Base Selection: The base deprotonates the amine, but it can also participate in side reactions.

    • Expert Insight: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions.[4] However, if your substrate is sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this often requires a more active catalyst and higher temperatures.[4]

  • Hydrodehalogenation: A common side reaction is the replacement of the chlorine atom with hydrogen.

    • Expert Insight: This side reaction can be promoted by trace amounts of water. Ensure all reagents, solvents, and glassware are scrupulously dry. Using a slight excess of the amine (1.2-1.5 equivalents) can also help to favor the desired amination pathway over hydrodehalogenation.[4]

Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions offer a palladium-free method for functionalizing 2-chloropyridine, but they come with their own set of challenges.

Issue 3: No Reaction or Slow Conversion in SNAr

"I'm attempting an SNAr reaction on 2-chloropyridine with an alcohol, but the reaction is extremely slow, even at high temperatures."

The success of an SNAr reaction is highly dependent on the nucleophilicity of the attacking species and the stability of the intermediate (Meisenheimer complex).

Detailed Recommendations
  • Nucleophile Strength: The reactivity of the nucleophile is paramount.

    • Expert Insight: Neutral nucleophiles like alcohols are generally poor reactants for SNAr on unactivated substrates. You must deprotonate the nucleophile to increase its reactivity. For an alcohol, use a strong base (e.g., NaH, KHMDS) to generate the more nucleophilic alkoxide in situ.

  • Solvent Effects: The solvent plays a crucial role in stabilizing the charged intermediate.

    • Expert Insight: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions. They can solvate the cation of the nucleophile salt while leaving the anion (the active nucleophile) relatively free to attack the pyridine ring.

  • Leaving Group Ability: While chlorine is an acceptable leaving group, fluorine is significantly better for SNAr.

    • Expert Insight: The C-F bond is more polarized, making the carbon atom more electrophilic. The rate-determining step in SNAr is typically the initial nucleophilic attack, not the loss of the leaving group. Therefore, if you have the option, 2-fluoropyridine will generally react much faster than 2-chloropyridine under SNAr conditions.[8]

ParameterConditionRationale
Nucleophile Use the conjugate base (e.g., RO⁻ instead of ROH).Increases nucleophilicity dramatically.
Solvent Polar aprotic (DMF, DMSO).Stabilizes the charged Meisenheimer intermediate.
Temperature Often requires elevated temperatures (80-150 °C).Provides energy for the reaction to proceed.
Alternative Substrate Consider 2-fluoropyridine if available.Fluoride is a better leaving group for SNAr reactions.[8]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridine

This is a representative protocol and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heating: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • H. Britton & H. C. L. F. P. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Retrieved from [Link]

  • Reddit. (2012). Suzuki coupling help. Retrieved from [Link]

  • Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

Sources

Technical Support Center: Navigating Byproducts in the Nitration of Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyridine nitration. The electron-deficient nature of the pyridine ring presents unique challenges, often leading to a variety of unintended byproducts.[1][2][3][4][5] This resource provides in-depth, troubleshooting-focused answers to common issues encountered during these experiments, grounded in mechanistic principles and field-proven protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my pyridine nitration resulting in extremely low yields and a complex mixture of unidentified products?

Answer: This is the most common challenge in pyridine nitration and stems from the fundamental electronic properties of the heterocycle.

The Causality: The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong electron-withdrawing inductive effect on the ring carbons.[6] This makes the pyridine ring significantly less nucleophilic (electron-rich) than benzene, and therefore, much less reactive towards electrophilic aromatic substitution (SEAr) like nitration.[5][7]

To overcome this inherent lack of reactivity, harsh reaction conditions are typically required, such as the use of fuming nitric acid, oleum (fuming sulfuric acid), and high temperatures.[7][8][9] These forceful conditions unfortunately create a perfect storm for side reactions, leading to:

  • Degradation: Strong nitrating agents are also powerful oxidants that can cause oxidative degradation of the pyridine ring or sensitive functional groups on the molecule.[10]

  • Formation of Multiple Byproducts: The high energy input can overcome activation barriers for various side reactions, resulting in a complex product mixture that is difficult to purify.

The diagram below illustrates why electrophilic attack is disfavored, particularly at the C2 and C4 positions, as it places a destabilizing positive charge on the electronegative nitrogen atom. Attack at the C3 position is favored as the resulting carbocation intermediate avoids this unfavorable state.[6][8]

G Electrophilic Attack on Pyridine o1 Pyridine o2 Intermediate 1 (Unstable) o1->o2 + NO₂⁺ o3 Resonance Structure (Positive charge on N) o2->o3 Resonance m1 Pyridine m2 Intermediate 2 (More Stable) m1->m2 + NO₂⁺ m3 Resonance Structures (Positive charge on C) m2->m3 Resonance p1 Pyridine p2 Intermediate 3 (Unstable) p1->p2 + NO₂⁺ p3 Resonance Structure (Positive charge on N) p2->p3 Resonance

Caption: Regioselectivity in Pyridine Nitration.

Q2: My reaction is producing a significant amount of di- and even tri-nitrated products. How can I favor mono-nitration?

Answer: The formation of excessively nitrated byproducts is a direct consequence of the harsh conditions needed for the initial nitration. Once one nitro group is added, the ring becomes even more deactivated; however, the high-energy conditions can still force subsequent nitrations.

Troubleshooting Protocol for Over-Nitration:

  • Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents of nitric acid). A large excess dramatically increases the probability of multiple nitrations.[7]

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0°C or even lower and slowly warm the reaction only if necessary.

  • Slow Addition: Add the nitrating agent dropwise or via a syringe pump over an extended period.[7] This maintains a low instantaneous concentration of the active nitrating species (the nitronium ion, NO₂⁺), favoring the mono-nitrated product.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to closely monitor the reaction. Quench the reaction as soon as the desired mono-nitrated product is maximized, before significant dinitration occurs.[7]

ParameterRecommended Action to Minimize Over-NitrationRationaleCommon Byproduct Favored by Inaction
Temperature Maintain lowest effective temperature (e.g., start at 0°C).Reduces the overall energy of the system, making the higher activation energy of a second nitration less attainable.Di- and poly-nitrated pyridines.
Nitrating Agent Use minimal excess (1.05-1.1 eq.).Limits the availability of the electrophile for subsequent reactions after the initial nitration.Di- and poly-nitrated pyridines.
Addition Rate Add nitrating agent slowly and dropwise.Prevents localized high concentrations of the nitronium ion and controls exothermic events.Over-nitration, potential degradation.
Reaction Time Monitor closely with TLC/GC and quench at optimal point.Prevents the desired product from being consumed in a subsequent, slower nitration step.Di- and poly-nitrated pyridines.
Q3: I've isolated a salt-like byproduct that is not my desired nitropyridine. What could it be?

Answer: You have likely formed an N-nitropyridinium salt. This is a common and mechanistically significant byproduct.

The Causality: The lone pair of electrons on the pyridine nitrogen is often the most nucleophilic site in the molecule. Strong electrophiles, including the nitronium ion (NO₂⁺), can attack the nitrogen directly to form a stable N-nitropyridinium salt.[10][11][12] In many cases, especially with nitrating agents like dinitrogen pentoxide (DNP), this is the initial product formed.[11][13]

This N-nitropyridinium intermediate can sometimes be isolated, but under certain conditions (e.g., treatment with aqueous sulfite), it can rearrange to the desired 3-nitropyridine.[10][11][14] The mechanism of this rearrangement is believed to proceed through a[1][7] sigmatropic shift of the nitro group from the nitrogen to the C3 position.[13][14]

G Formation and Rearrangement of N-Nitropyridinium Ion Pyridine Pyridine N_Nitro N-Nitropyridinium Ion (Byproduct/Intermediate) Pyridine->N_Nitro + N₂O₅ DHP Dihydropyridine Intermediate N_Nitro->DHP + NaHSO₃ Product 3-Nitropyridine (Final Product) DHP->Product [1,5] Sigmatropic Shift

Caption: N-Nitropyridinium pathway to 3-Nitropyridine.

Q4: Are there alternative methods to avoid the harsh conditions of direct nitration and minimize byproducts?

Answer: Yes. Activating the pyridine ring before nitration is a highly effective strategy. The most common method is the conversion of pyridine to pyridine-N-oxide.

The Causality: The N-oxide functionality fundamentally changes the electronic nature of the ring. The oxygen atom can donate electron density back into the ring via resonance, which activates the C4 (para) and C2 (ortho) positions towards electrophilic attack. Simultaneously, the now positively charged nitrogen still exerts a strong deactivating inductive effect. The net result is activation that strongly directs nitration to the 4-position, under much milder conditions than those required for the parent pyridine.[15]

Experimental Protocol: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide [7][16]

  • Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid (e.g., 1.2 mL) to concentrated sulfuric acid (e.g., 3.0 mL) with constant stirring. Allow the mixture to come to room temperature before use.[16]

  • Reaction Setup: In a three-neck flask equipped with a stirrer, reflux condenser, and addition funnel, gently heat pyridine-N-oxide (e.g., 10.0 mmol) to 60°C.[16]

  • Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide over 30 minutes. The temperature may initially drop.[7][16]

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for approximately 3 hours.[16]

  • Work-up:

    • After cooling to room temperature, carefully pour the reaction mixture onto crushed ice (e.g., 150 g).[16]

    • Neutralize the solution by slowly adding a saturated sodium carbonate solution until a pH of 7-8 is reached. Be cautious, as this will cause significant foaming.[7][16]

    • A yellow solid, the crude 4-nitropyridine-N-oxide, will precipitate. Collect the solid by filtration.[16]

  • Deoxygenation (If required): The N-oxide can be subsequently removed (deoxygenated) using reagents like PCl₃ or PPh₃ to yield the final 4-nitropyridine product.

This N-oxide strategy provides a reliable and high-yielding route to 4-nitropyridines, avoiding many of the byproducts associated with direct nitration of the parent heterocycle.

Troubleshooting Workflow

G Troubleshooting Pyridine Nitration cluster_problems cluster_causes cluster_solutions Start Problem with Nitration P1 Low or No Yield Start->P1 P2 Excessive Over-Nitration Start->P2 P3 Complex Mixture/ Degradation Start->P3 P4 Isolated a Salt Byproduct Start->P4 C1 Cause: - Conditions too mild - Reagents degraded - Ring too deactivated P1->C1 C2 Cause: - Conditions too harsh - Excess nitrating agent - Reaction time too long P2->C2 C3 Cause: - Temperature too high - Strong oxidizing conditions P3->C3 C4 Cause: - Electrophilic attack on Nitrogen P4->C4 S1 Solution: - Increase temperature cautiously - Use fresh reagents - Consider Pyridine-N-Oxide strategy C1->S1 S2 Solution: - Lower temperature - Use minimal excess of HNO₃ - Slow, dropwise addition - Monitor via TLC/GC C2->S2 S3 Solution: - Strict temperature control - Use alternative, milder nitrating agents if possible C3->S3 S4 Solution: - Characterize salt (NMR, MS) - Attempt rearrangement (e.g., with NaHSO₃) C4->S4

Caption: A logical workflow for diagnosing and solving common pyridine nitration issues.

References

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. [Link]

  • Bakke, J. M., & Svensen, H. (1998). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. [Link]

  • Bakke, J. M., Svensen, H., & Ranes, E. (1998). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3. Journal of the Chemical Society, Perkin Transactions 2, (11), 2477-2482. [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

  • Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. Molecular Diversity, 29(1), 849-869. [Link]

  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Quora. [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

  • Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]

  • Which position does Electrophilic aromatic substitution of Pyridine favour at? Quora. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Journal of the American Chemical Society. [Link]

  • Study of nitration process of pyridine/pyrazine compound with electron-donating groups. ResearchGate. [Link]

  • Pyridines – Structure. DAV University. [Link]

  • WO1997011058A1 - Nitration of pyridine-2,6-diamines.
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]

  • EAS Reactions of Pyridine Explained. Pearson. [Link]

  • Pyridines. [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]

Sources

Technical Support Center: 3-Nitro-2-(oxetan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Nitro-2-(oxetan-3-yloxy)pyridine. This document is intended for researchers, scientists, and drug development professionals. Here, we provide in-depth troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound. Our guidance is grounded in established principles of organic chemistry and enzymology, drawing parallels from related chemical structures to offer scientifically sound insights.

Troubleshooting Guide: Unexpected Experimental Results

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Scenario 1: Loss of Parent Compound in Biological Assays (e.g., cell culture, microsomal incubations)

  • Observed Issue: You notice a rapid disappearance of this compound in your biological matrix, with or without a corresponding increase in a more polar metabolite.

  • Potential Cause: The oxetane ring is a known substrate for microsomal epoxide hydrolase (mEH).[1][2] This enzyme catalyzes the hydrolysis of the oxetane to a 1,3-diol, significantly increasing the compound's polarity and likely altering its biological activity. This metabolic pathway can sometimes be a deliberate design element to steer clearance away from cytochrome P450 enzymes.[3]

  • Troubleshooting Steps:

    • Confirm mEH Activity: Co-incubate your compound with a known mEH inhibitor (e.g., 1,2-epoxy-3,3,3-trichloropropane, ETCP) in your microsomal preparation. A significant reduction in the rate of degradation would strongly suggest mEH-mediated hydrolysis.

    • Characterize the Metabolite: Use LC-MS/MS to identify the metabolite. The hydrolyzed product, 1-(3-nitropyridin-2-yl)propane-1,3-diol, will have a mass increase of 18.01056 Da (the mass of water) compared to the parent compound.

    • Use mEH-deficient Systems: If available, repeat the experiment in recombinant systems expressing specific P450s but lacking mEH to isolate P450-mediated metabolism from oxetane hydrolysis.

Scenario 2: Compound Degrades in Acidic Formulations or during Acidic Workup

  • Observed Issue: You observe the formation of two new, smaller molecules when the compound is exposed to acidic conditions (e.g., pH < 4), such as in certain HPLC mobile phases or during an extraction with acid.

  • Potential Cause: The ether linkage at the 2-position of the pyridine ring is susceptible to acid-catalyzed hydrolysis. The protonated pyridine nitrogen withdraws electron density, making the C2 carbon more electrophilic and prone to nucleophilic attack by water. This would cleave the molecule into 3-nitro-2-hydroxypyridine and oxetan-3-ol. The hydrolysis of similar 2-alkoxypyridines is a known reaction.[4]

  • Troubleshooting Steps:

    • pH Monitoring: Carefully control the pH of all aqueous solutions. Buffer your formulations and mobile phases to a pH between 6 and 8.

    • Product Identification: Analyze the degraded sample by GC-MS or LC-MS. Look for the mass corresponding to 3-nitro-2-hydroxypyridine (MW: 140.09 g/mol ) and, if your method allows, the volatile oxetan-3-ol (MW: 74.08 g/mol ).

    • Modify Extraction Protocol: If an acidic workup is necessary, perform it at low temperatures (0-4 °C) to minimize the rate of hydrolysis and process the sample quickly.

Scenario 3: Sample Discoloration and Degradation upon Exposure to Light

  • Observed Issue: Solutions of your compound turn yellow or brown, and HPLC analysis shows a loss of the parent peak and the emergence of new peaks after exposure to ambient or UV light.

  • Potential Cause: Nitroaromatic compounds are often photolabile.[5] The energy from UV or even high-intensity visible light can promote the nitro group to an excited state, leading to complex degradation pathways. Dihydropyridine compounds are well-known to be light-sensitive, often undergoing aromatization.[6] While our pyridine ring is already aromatic, photochemical reactions involving the nitro group and the pyridine ring can still occur.[7]

  • Troubleshooting Steps:

    • Protect from Light: Prepare and store all solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during experimental procedures.

    • Conduct a Forced Photostability Study: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a known wavelength and intensity) and monitor degradation over time. This will help you understand the kinetics of photodegradation.

    • Analyze Degradants: Use LC-MS with a photodiode array (PDA) detector to analyze the degradants. Changes in the UV-Vis spectrum can give clues about the structural changes occurring.

Scenario 4: Instability at Elevated Temperatures

  • Observed Issue: When heating a solution or the solid compound (e.g., for a solubility study or during GC analysis), you detect a loss of material and potentially the evolution of gas.

  • Potential Cause: The thermal decomposition of nitroaromatic compounds often initiates with the homolytic cleavage of the C-NO2 bond.[8][9] This generates a pyridyl radical and a nitrogen dioxide (NO2) radical, which can initiate a cascade of further reactions. This process is highly dependent on temperature.[10]

  • Troubleshooting Steps:

    • Use Lower Temperatures: Avoid excessive heating. If a GC method is required, use a cool on-column injector and a fast temperature ramp to minimize time at high temperatures. Consider LC-MS as a primary analytical tool.

    • Differential Scanning Calorimetry (DSC): To understand the thermal liability, run a DSC analysis on the solid material. This will reveal the onset temperature of decomposition, which often appears as a sharp exothermic event.

    • Inert Atmosphere: If heating is unavoidable, perform the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can be initiated by thermal degradation products.

Frequently Asked Questions (FAQs)

  • Q1: What are the most likely degradation pathways for this compound?

    • A1: Based on its structure, there are four primary anticipated degradation pathways:

      • Metabolic Hydrolysis: Cleavage of the oxetane ring by microsomal epoxide hydrolase (mEH) to form a 1,3-diol.[1][2]

      • Acid-Catalyzed Hydrolysis: Cleavage of the ether bond connecting the oxetane and pyridine rings under acidic conditions.

      • Photodegradation: Decomposition upon exposure to UV or high-intensity light, driven by the nitroaromatic system.[5]

      • Thermal Decomposition: C-NO2 bond cleavage at elevated temperatures.[8]

  • Q2: How can I predict the major route of human metabolism for this compound?

    • A2: The presence of the oxetane ring makes mEH-mediated hydrolysis a strong possibility.[3] This pathway can sometimes outcompete cytochrome P450-mediated oxidation. To assess this, you should perform in vitro metabolism studies using human liver microsomes and compare the results to those from recombinant mEH and specific CYP enzymes.

  • Q3: Is the nitro group likely to be reduced in biological systems?

    • A3: Yes, nitro group reduction is a common metabolic pathway for nitroaromatic compounds, often carried out by nitroreductase enzymes found in the liver and in gut microbiota. This would lead to the formation of the corresponding nitroso, hydroxylamino, and ultimately amino derivatives. These metabolites should be monitored in in vivo studies.

  • Q4: What analytical methods are best for stability testing?

    • A4: A stability-indicating HPLC method with UV and mass spectrometric detection (LC-MS) is the gold standard.[11] The HPLC method should be capable of separating the parent compound from all potential degradants. A reverse-phase C18 column is a good starting point, and method development should be performed to ensure adequate resolution.[12] For volatile degradants like oxetan-3-ol, GC-MS may be more appropriate.[13]

  • Q5: How does the position of the nitro group at C3 affect the stability of the ether linkage?

    • A5: The nitro group at the 3-position is a strong electron-withdrawing group. This makes the pyridine ring electron-deficient, which can influence the stability of the molecule. For the ether linkage at C2, this electron withdrawal can make the C2 carbon more susceptible to nucleophilic attack, potentially accelerating acid-catalyzed hydrolysis compared to a non-nitrated analogue.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the key degradation pathways discussed.

G cluster_0 Metabolic Pathway cluster_1 Hydrolytic Pathway (Acidic) cluster_2 Thermal Pathway parent This compound metabolite 1-(3-nitropyridin-2-yl)propane-1,3-diol parent->metabolite  microsomal Epoxide  Hydrolase (mEH)[1][2] hydrolysis_prod1 3-Nitro-2-hydroxypyridine parent->hydrolysis_prod1  H₂O, H⁺ hydrolysis_prod2 Oxetan-3-ol parent->hydrolysis_prod2  H₂O, H⁺ thermal_prod1 2-(Oxetan-3-yloxy)pyridin-3-yl radical parent->thermal_prod1  Δ (Heat)[8][9] thermal_prod2 •NO₂ parent->thermal_prod2  Δ (Heat)[8][9]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

  • Preparation: Prepare three 1 mg/mL stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile).

  • Sample Preparation:

    • Acid Hydrolysis: Dilute 1 mL of stock solution into 9 mL of 0.1 M HCl.

    • Base Hydrolysis: Dilute 1 mL of stock solution into 9 mL of 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute 1 mL of stock solution into 9 mL of purified water.

  • Incubation: Incubate all three solutions at 60°C. Take aliquots at 0, 2, 4, 8, and 24 hours.

  • Analysis: Neutralize each aliquot before analysis. Analyze by a stability-indicating LC-MS method to determine the percentage of parent compound remaining and to identify major degradants.

  • Rationale: This stress test identifies susceptibility to pH extremes. The elevated temperature accelerates degradation to provide data in a reasonable timeframe.

Protocol 2: Analytical Method for Stability Testing

  • Instrumentation: HPLC with PDA and Mass Spectrometer detectors.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: PDA scan from 200-400 nm; MS in both positive and negative ion modes.

  • Rationale: This gradient method provides a broad polarity window to separate the relatively nonpolar parent compound from potentially much more polar degradants like the diol or 3-nitro-2-hydroxypyridine.[11][12]

Data Summary Table for a Hypothetical Forced Degradation Study

ConditionTime (hours)Parent Compound Remaining (%)Major Degradant 1 (% Area)Major Degradant 2 (% Area)
0.1 M HCl, 60°C 0100.00.00.0
845.251.5 (3-Nitro-2-hydroxypyridine)Not Detected
245.189.8 (3-Nitro-2-hydroxypyridine)Not Detected
0.1 M NaOH, 60°C 0100.00.00.0
892.35.8 (Unidentified)Not Detected
2478.618.9 (Unidentified)Not Detected
Water, 60°C 2499.5Not DetectedNot Detected
Light (ICH Q1B) 2485.410.2 (Unidentified)3.1 (Unidentified)

References

  • Burris, K. et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways | Request PDF. ResearchGate. Available at: [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available at: [Link]

  • Brill, T. B., & James, K. J. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. Available at: [Link]

  • Al-Salami, H. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. Available at: [Link]

  • ResearchGate. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS. ATSDR. Available at: [Link]

  • Nikolaeva, E. V. et al. (2018). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. SpringerLink. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Oxetane-containing metabolites: origin, structures, and biological activities. NCBI. Available at: [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2017). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]

  • ACS Publications. (1995). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. Available at: [Link]

  • American Society for Microbiology. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]

  • ACS Publications. (1970). Photochemical reactions of azoxy compounds, nitrones, and aromatic amine N-oxides. Chemical Reviews. Available at: [Link]

  • Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine. Google Patents.
  • PubMed. (1990). A Polarographic Study of the Photodegradation of Nitrendipine. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • MDPI. (2021). Insights into the Time Evolution of Slowly Photodegrading Contaminants. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. NCBI. Available at: [Link]

  • National Center for Biotechnology Information. (2001). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31. NCBI. Available at: [Link]

  • Norwegian University of Science and Technology. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. NTNU Open. Available at: [Link]

  • MDPI. (2022). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. Available at: [Link]

  • PubMed. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Synthesis of 3-Nitro-2-(oxetan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitro-2-(oxetan-3-yloxy)pyridine. As a key intermediate in various pharmaceutical development programs, optimizing its synthesis for yield and purity is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to empower you in your experimental endeavors.

I. Unveiling the Synthesis: The Williamson Ether Approach

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variant of the classic Williamson ether synthesis.[1][2] This method involves the reaction of an alkoxide, generated from oxetan-3-ol, with an activated pyridine ring, typically a 2-halo-3-nitropyridine. The electron-withdrawing nitro group at the 3-position is crucial as it activates the pyridine ring towards nucleophilic attack at the 2-position.[3][4]

The general reaction scheme is as follows:

G cluster_1 Reaction Conditions cluster_2 Product 2-halo-3-nitropyridine 2-Halo-3-nitropyridine (X = F, Cl) Product This compound 2-halo-3-nitropyridine->Product + Oxetan-3-ol Oxetan-3-ol Oxetan-3-ol Base Base (e.g., NaH, K₂CO₃) Base->Product Solvent Solvent (e.g., DMF, THF) Solvent->Product

Caption: General workflow for the synthesis of this compound.

II. Recommended Experimental Protocol

This protocol is a robust starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 2-Chloro-3-nitropyridine or 2-Fluoro-3-nitropyridine

  • Oxetan-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Step-by-Step Procedure:

  • Preparation of the Alkoxide:

    • To a dry round-bottom flask under an inert atmosphere, add oxetan-3-ol (1.2 equivalents) and anhydrous DMF (or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved.[5] Ensure adequate ventilation. Alternatively, anhydrous potassium carbonate (2.5 equivalents) can be used as a safer, albeit potentially slower, base.[6]

    • Stir the mixture at room temperature for 30-60 minutes, or until the evolution of gas ceases, to ensure complete formation of the sodium oxetan-3-oxide.

  • Nucleophilic Aromatic Substitution:

    • Dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF (or THF).

    • Slowly add the solution of the 2-halo-3-nitropyridine to the prepared alkoxide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[7][8] The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G A Alkoxide Formation (Oxetan-3-ol + Base in Solvent) B Addition of 2-Halo-3-nitropyridine A->B Slow addition at 0 °C C Reaction at Elevated Temperature (60-80 °C) B->C Warm to RT, then heat D Reaction Monitoring (TLC/HPLC) C->D Periodic sampling E Aqueous Work-up D->E Upon completion F Extraction with Organic Solvent E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Step-by-step experimental workflow for the synthesis.

III. Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete alkoxide formation: Insufficient base or reaction time.- Ensure the use of a strong, anhydrous base like NaH.[1] - Allow sufficient time for the deprotonation of oxetan-3-ol.
2. Inactive 2-halo-3-nitropyridine: The reactivity of the halide is crucial (F > Cl).[9]- Consider using 2-fluoro-3-nitropyridine as it is generally more reactive in SNAr reactions.[10]
3. Low reaction temperature or insufficient reaction time. - Gradually increase the reaction temperature in increments of 10 °C. - Extend the reaction time and monitor closely by TLC/HPLC.
4. Moisture in the reaction: Water will quench the alkoxide and hydrolyze the starting material.- Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere.
Formation of Side Products 1. Dimerization of the alkoxide or starting material. - Add the 2-halo-3-nitropyridine solution slowly to the alkoxide to maintain a low concentration of the electrophile.
2. Ring-opening of the oxetane ring: This can be promoted by strong bases or high temperatures.- Use a milder base like K₂CO₃. - Avoid excessively high reaction temperatures.
3. Hydrolysis of the nitro group or displacement by hydroxide. - Ensure anhydrous conditions during the reaction and work-up.
Difficult Purification 1. Residual DMF: DMF is a high-boiling point solvent and can be difficult to remove completely.- Perform multiple aqueous washes during the work-up. - Co-evaporate with a lower-boiling solvent like toluene.
2. Co-elution of starting material and product: Similar polarities can make chromatographic separation challenging.- Optimize the eluent system for column chromatography. A shallow gradient can improve separation.
3. Oily product that is difficult to handle. - Attempt to crystallize the product from a suitable solvent system (e.g., ether/hexanes).

IV. Frequently Asked Questions (FAQs)

Q1: Which halogen on the 2-halo-3-nitropyridine is best: fluorine or chlorine?

A1: For nucleophilic aromatic substitution, the reactivity order is generally F > Cl > Br > I.[9] Therefore, 2-fluoro-3-nitropyridine is expected to be more reactive and may allow for milder reaction conditions (lower temperature, shorter reaction time), potentially leading to a cleaner reaction with fewer side products. However, 2-chloro-3-nitropyridine is often more readily available and cost-effective.[11][12]

Q2: What is the optimal base for this reaction?

A2: Sodium hydride (NaH) is a strong, non-nucleophilic base that effectively and irreversibly deprotonates the alcohol, driving the reaction forward.[1] However, it is pyrophoric and requires careful handling under an inert atmosphere.[5] Potassium carbonate (K₂CO₃) is a safer, solid base that can also be effective, though it may require higher temperatures and longer reaction times due to its lower basicity and solubility.[6] The choice of base can be a critical parameter to optimize.

Q3: Can other solvents be used instead of DMF or THF?

A3: Polar aprotic solvents like DMF, DMSO, and THF are generally preferred for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the nucleophilic oxygen more reactive.[13] While other solvents might be used, they could significantly impact the reaction rate and yield.

Q4: How can I monitor the reaction progress effectively?

A4: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable mobile phase (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light. The disappearance of the starting 2-halo-3-nitropyridine and the appearance of a new, typically less polar, product spot indicates reaction progress. For more quantitative analysis, HPLC is recommended.[7][8]

Q5: What are the key safety precautions for this synthesis?

A5:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[14][15][16]

  • Handle sodium hydride with extreme care. It is a flammable solid and reacts violently with water to produce hydrogen gas.[5]

  • 2-halo-3-nitropyridines are potentially toxic and should be handled with care.[17]

  • Ensure all glassware is thoroughly dried to prevent unwanted side reactions with water.

V. References

  • Hill, R. K., & Barbaro, J. (2005). Experiments in Organic Chemistry (3rd ed.).

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Process for preparation of nitropyridine derivatives. (2010). WO2010089773A2. Google Patents. Retrieved from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Fluoro-3-nitropyridine | Properties, Applications & Safety Data. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 881640.

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • TailoredRead. (2025, September 16). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Retrieved from [Link]

  • Preparation method of 2-chloro-3-aminopyridine. (n.d.). CN102532010B. Google Patents. Retrieved from

  • Quora. (2022, November 26). What are some safety precautions to take when working with strong acids and strong bases? Retrieved from [Link]

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • Preparation method of fluoropyridine compounds. (n.d.). CN102898358A. Google Patents. Retrieved from

  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • IntechOpen. (2025, August 5). Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. Retrieved from [Link]

  • Ng, S. W. (2010). 2-Chloro-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 5), o1020.

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Chemistry For Everyone. (2025, October 19). What Safety Precautions Are Needed For Strong Acids And Bases In Titration? [Video]. YouTube. Retrieved from [Link]

  • DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

  • Quora. (n.d.). What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? Retrieved from [Link]

  • ResearchGate. (2025, August 5). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021). Journal of Molecular Structure, 1225, 129213.

  • Wang, S., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3790–3793.

  • Movassaghi, M., & Hill, M. D. (2006). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 128(44), 14254–14255.

  • OChemSimplified. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes [Video]. YouTube. Retrieved from [Link]

  • Bodempudi, S. B., et al. (2015). Development and Substantiation of a RP-HPLC Method for Monitoring of Impurities in Pirfenidone Drug Substance. American Journal of Analytical Chemistry, 6(13), 1019-1027.

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. Retrieved from [Link]

  • International Agency for Research on Cancer. (2000). Pyridine. In Some Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 77. Lyon, France.

Sources

Overcoming solubility issues of "3-Nitro-2-(oxetan-3-yloxy)pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-Nitro-2-(oxetan-3-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your experiments.

The limited aqueous solubility of many heterocyclic compounds like this compound is a significant hurdle in drug discovery and development, impacting everything from in-vitro assay results to in-vivo bioavailability.[1][2][3] This guide offers a systematic approach to characterizing and overcoming these solubility issues.

Troubleshooting Guide: Solubility Enhancement

This section addresses specific issues you may encounter when trying to dissolve this compound.

Issue 1: My compound won't dissolve in aqueous buffer.

This is the most common challenge. The molecular structure of this compound, with its aromatic pyridine ring and nitro group, suggests it is a poorly soluble compound.[3] A systematic approach, starting with simple methods, is the most effective way to tackle this.

Step-by-Step Protocol:

  • Initial Solvent Screening: Before moving to complex formulations, it's crucial to understand the compound's basic solubility in common organic solvents. This will inform your choice of co-solvents for aqueous solutions.

    • Procedure: Attempt to dissolve a small, known amount of the compound in solvents of varying polarity, such as DMSO, ethanol, methanol, and acetonitrile.[4][5]

    • Causality: DMSO is a powerful, polar aprotic solvent that can dissolve a wide range of compounds and is often used for creating high-concentration stock solutions. Ethanol and methanol are polar protic solvents that are often more biocompatible in assays than DMSO.[6]

  • pH Adjustment (for aqueous solutions): The pyridine nitrogen in your compound is basic and can be protonated.

    • Procedure: Attempt to dissolve the compound in buffers with a pH below the estimated pKa of the pyridine ring. A good starting point is a pH range of 2-5.

    • Causality: The pKa of pyridine itself is around 5.2.[7] While the nitro and oxetane groups will influence this, it's likely that at acidic pH, the pyridine nitrogen will be protonated to form a pyridinium salt. This salt form is generally much more water-soluble than the free base due to the introduced positive charge.

  • Co-solvent System: If pH adjustment is insufficient or incompatible with your experimental system, using a co-solvent is the next logical step.

    • Procedure: Prepare a concentrated stock solution of your compound in an organic solvent like DMSO or ethanol. Then, add this stock solution dropwise to your aqueous buffer while vortexing. Do not exceed a final organic solvent concentration that would be detrimental to your assay (typically <1-5% for many biological assays).

    • Causality: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate non-polar solutes.[8] The key is to find a balance where the compound remains in solution without the co-solvent interfering with the experiment.[6]

Issue 2: My compound precipitates out of solution over time or upon dilution.

This indicates that you have created a supersaturated, thermodynamically unstable solution. This is common when diluting a concentrated organic stock into an aqueous buffer.

Step-by-Step Protocol:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.

    • Procedure: Prepare a solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your aqueous buffer first. Then, add your compound (either as a solid or from a concentrated stock) to the cyclodextrin solution.

    • Causality: The hydrophobic core of the cyclodextrin can encapsulate the poorly soluble this compound, forming an inclusion complex.[8][9] This complex has a hydrophilic exterior, which dramatically increases the apparent solubility of the compound in water and can prevent precipitation.[10]

  • Use of Polymeric Excipients: For more challenging cases, especially in formulation development, polymers can be used.

    • Procedure: This is a more advanced technique known as creating a solid dispersion. The drug is dispersed in a hydrophilic polymer matrix like polyethylene glycols (PEGs) or polyvinylpyrrolidone (PVP).[9]

    • Causality: When this solid dispersion is added to an aqueous medium, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles.[9][10] The amorphous state has higher energy and thus higher solubility than the stable crystalline form. The polymer in solution can also act as a precipitation inhibitor.[10]

Data Summary & Visualization

Illustrative Solubility Data

The following table provides hypothetical solubility data for a compound with properties similar to this compound. This data is for illustrative purposes only and must be experimentally determined for your specific batch.

Solvent/SystemTypeHypothetical Solubility (mg/mL)Rationale
Water (pH 7.4)Aqueous Buffer< 0.01The neutral molecule is expected to have very low aqueous solubility.
Water (pH 3.0)Acidic Buffer0.1 - 0.5Protonation of the pyridine nitrogen should increase solubility.
DMSOPolar Aprotic Solvent> 50A strong organic solvent, suitable for high-concentration stocks.
EthanolPolar Protic Solvent5 - 10A common, biocompatible co-solvent.
5% DMSO in WaterCo-solvent System0.05 - 0.2A typical starting point for diluting a stock for in-vitro assays.
10% HP-β-CD in WaterCyclodextrin System1 - 5Complexation can significantly enhance apparent aqueous solubility.[9]
Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for approaching solubility challenges with this compound.

Solubility_Workflow Start Start: Compound Precipitation or Low Solubility CheckIonizable Is the compound ionizable? (Pyridine N) Start->CheckIonizable AdjustpH Adjust pH (e.g., pH 2-5) CheckIonizable->AdjustpH Yes UseCoSolvent Use Co-solvents (e.g., DMSO, EtOH) CheckIonizable->UseCoSolvent No pH_OK Is the new pH compatible with the assay? AdjustpH->pH_OK pH_OK->UseCoSolvent No Success Success: Compound Solubilized pH_OK->Success Yes CoSolvent_OK Is the co-solvent compatible with the assay? UseCoSolvent->CoSolvent_OK TryCyclodextrin Try Cyclodextrin Complexation (HP-β-CD) CoSolvent_OK->TryCyclodextrin No CoSolvent_OK->Success Yes TryCyclodextrin->Success Yes Reformulate Consider Advanced Formulation (e.g., Solid Dispersion) TryCyclodextrin->Reformulate Still issues

Caption: Decision tree for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

Q1: What is the likely cause of this compound's poor solubility?

A1: The poor aqueous solubility likely stems from its molecular structure. It is a relatively non-polar molecule with a rigid pyridine core. Such structures often have high crystal lattice energy, meaning more energy is required to break apart the solid-state crystal and solvate the individual molecules in water.[2]

Q2: What concentration of DMSO is safe for my cell-based assay?

A2: This is highly dependent on the cell line and the assay's sensitivity. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, it is always best practice to run a vehicle control with the same concentration of DMSO you plan to use for your compound to ensure it does not affect the experimental outcome.

Q3: Can I heat the solution to get my compound to dissolve?

A3: While gentle warming can sometimes help dissolve a compound, it should be done with caution. For this compound, there is a risk of degradation at elevated temperatures. More importantly, a solution prepared by heating may become supersaturated upon cooling to room or experimental temperature (e.g., 37°C), leading to precipitation. It is generally better to find a solvent system where the compound is soluble at the intended experimental temperature.

Q4: Are there any safety concerns I should be aware of when handling this compound?

A4: While specific data for this compound is limited, related nitroaromatic and pyridine compounds can be hazardous. Always handle the compound in a well-ventilated area or chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][13] Avoid inhalation of dust and contact with skin and eyes.[11][12] Review the material safety data sheet (MSDS) if available from your supplier.

Q5: Can I modify the chemical structure to improve solubility?

A5: Yes, this is a common strategy in medicinal chemistry. Adding polar or ionizable functional groups, such as a morpholine or carboxylic acid, can significantly increase aqueous solubility.[1][6] However, any structural modification carries the risk of altering the compound's biological activity, so this is typically part of a larger lead optimization campaign.[2]

References

  • Benchchem.
  • National Institutes of Health (NIH).
  • Benchchem. improving the solubility of 4-(4-acetylphenyl)pyridine.
  • World Pharma Today.
  • Benchchem.
  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • Fisher Scientific.
  • Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Sigma-Aldrich.
  • BioDuro.
  • PubChem. 3-Nitro-2(1H)-pyridinone.
  • ResearchGate.
  • FAO AGRIS.
  • National Institutes of Health (NIH). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • CymitQuimica. 4-(2-NITROPHENOXY)
  • Sigma-Aldrich.
  • National Center for Biotechnology Information (NCBI). TABLE 3-2, Physical and Chemical Properties of Pyridine.
  • ResearchGate. Solubility and Preferential Solvation of 3-Nitrobenzonitrile in Binary Solvent Mixtures.
  • University of Rochester, Department of Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

Technical Support Center: Side Reaction Monitoring in "3-Nitro-2-(oxetan-3-yloxy)pyridine" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-Nitro-2-(oxetan-3-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying, monitoring, and mitigating common side reactions. Our goal is to provide you with the in-depth technical insights and practical troubleshooting strategies necessary for a successful and optimized synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound. The question-and-answer format is intended to provide direct and actionable solutions to common experimental challenges.

Question 1: I am observing a significant amount of an unknown impurity in my reaction mixture. What are the likely side products and how can I minimize their formation?

Answer:

The synthesis of this compound is a variation of the Williamson ether synthesis, which is susceptible to competing side reactions.[1] The primary side products in this reaction are typically isomers and products of elimination or further reaction.

Common Side Products and Mitigation Strategies:

  • N-Alkylation Product: 2-pyridones are known to be ambident nucleophiles, meaning they can react at either the nitrogen or oxygen atom.[2] This can lead to the formation of an N-alkylated pyridone isomer.

    • Causality: The ratio of N- to O-alkylation is influenced by factors such as the solvent, the base used for deprotonation, and the nature of the electrophile.[2]

    • Mitigation:

      • Base Selection: Employ a strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH) to favor the formation of the alkoxide.[3]

      • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation, leaving the alkoxide anion more reactive for the desired O-alkylation.[3]

  • Elimination Product (Alkene): The alkoxide can act as a base, leading to an E2 elimination reaction, especially if there are acidic protons on the alkylating agent.[4]

    • Causality: Higher reaction temperatures can favor elimination over substitution.[3]

    • Mitigation:

      • Temperature Control: Run the reaction at the lowest effective temperature. While typical temperatures range from 50 to 100 °C, lowering the temperature and extending the reaction time may be necessary if elimination is significant.[3]

  • Ring-Opening of Oxetane: The oxetane ring is generally stable but can undergo ring-opening under strongly acidic conditions or in the presence of certain Lewis acids.[5]

    • Causality: Residual acid from starting materials or acidic work-up conditions can catalyze this side reaction.

    • Mitigation:

      • Neutralize Starting Materials: Ensure all starting materials are free of acidic impurities.

      • Careful Work-up: Use a mild, non-acidic work-up procedure.

Question 2: My reaction yield is consistently low. What are the potential causes and how can I optimize the reaction conditions?

Answer:

Low yields in pyridine synthesis can stem from several factors, including incomplete reactions, product degradation, and competing side reactions.[6][7]

Potential Causes and Optimization Strategies:

Potential Cause Optimization Strategy Rationale
Inefficient Alkoxide Formation Use a stronger, non-nucleophilic base (e.g., NaH, KH). Ensure anhydrous conditions.Incomplete deprotonation of oxetan-3-ol will lead to unreacted starting material. Water will quench the strong base.[3]
Suboptimal Reaction Temperature Screen a range of temperatures (e.g., 50-100 °C). Monitor reaction progress by TLC or HPLC.Temperature affects reaction kinetics. Too low may result in an incomplete reaction, while too high can promote side reactions and degradation.[3][7]
Poor Solvent Choice Screen polar aprotic solvents (DMF, DMSO, acetonitrile).The solvent influences reactant solubility and the reactivity of the nucleophile.[3][8]
Degradation of Product Monitor for the appearance of degradation products by HPLC-MS. Consider the thermal stability of the nitro-pyridine compound.Nitro-aromatic compounds can be susceptible to thermal decomposition.[9][10]
Impure Starting Materials Verify the purity of 2-halo-3-nitropyridine and oxetan-3-ol by NMR or GC-MS. Purify if necessary.Impurities can interfere with the reaction or introduce side reactions.[7][11]
Question 3: How can I effectively monitor the progress of my reaction and the formation of side products?

Answer:

In-process monitoring is crucial for optimizing reaction conditions and minimizing side product formation. A combination of chromatographic and spectroscopic techniques is recommended.

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): This is an excellent technique for monitoring the consumption of starting materials and the formation of the desired product and non-volatile impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point. UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm) is typically effective.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts. It can also be used to monitor the disappearance of starting materials.[12]

  • Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively monitor the reaction progress.[7] A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the starting materials, product, and any major impurities.

Frequently Asked Questions (FAQs)

What is the primary mechanism of the main reaction and the key competing side reactions?

The synthesis of this compound proceeds via a Williamson ether synthesis, which is an SN2 (bimolecular nucleophilic substitution) reaction.[1] The alkoxide of oxetan-3-ol acts as the nucleophile, attacking the electron-deficient carbon atom of the 2-halo-3-nitropyridine and displacing the halide leaving group.

The primary competing side reactions are:

  • N-Alkylation: An SN2 reaction at the nitrogen atom of the pyridine ring.

  • E2 Elimination: A base-mediated elimination reaction, particularly if the alkylating agent has accessible beta-protons.[4]

G cluster_main Main Reaction (SN2) cluster_side Side Reactions SM1 2-Halo-3-nitropyridine Product This compound SM1->Product SN2 Attack N_Alkylation N-Alkylation Product SM1->N_Alkylation N-Attack Elimination Elimination Product SM2 Oxetan-3-ol Alkoxide Oxetan-3-oxide SM2->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide Alkoxide->Product SN2 Attack Alkoxide->N_Alkylation N-Attack Alkoxide->Elimination Base-promoted

Caption: Reaction pathways in the synthesis of this compound.

Which purification techniques are most effective for removing the common side products?

The choice of purification method will depend on the nature and quantity of the impurities.

  • Column Chromatography: This is the most common and effective method for separating the desired product from its isomers and other byproducts.[13][14] Silica gel is a suitable stationary phase, and a gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate or dichloromethane) solvents is typically employed.

  • Crystallization: If the product is a solid and has significantly different solubility characteristics from the impurities, crystallization can be a highly effective purification method. Screening various solvents and solvent mixtures is recommended to find optimal crystallization conditions.

  • Preparative HPLC: For difficult separations or for obtaining very high purity material, preparative HPLC can be used.

What is the role of the nitro group in this synthesis?

The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the pyridine ring has two main effects:

  • Activation of the Ring: The nitro group activates the pyridine ring towards nucleophilic aromatic substitution by withdrawing electron density, making the carbon atom at the 2-position more electrophilic and susceptible to attack by the alkoxide nucleophile.[15][16]

  • Directing Effect: The nitro group at the 3-position directs the incoming nucleophile to the 2-position.

Experimental Protocols

Protocol 1: In-Process HPLC Monitoring

This protocol outlines a general method for monitoring the reaction progress.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the product and impurities. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to starting materials, product, and any significant impurities by comparing retention times with standards, if available.

    • Monitor the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.

Caption: Workflow for in-process HPLC monitoring.

References

  • Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Modification of Heterocyclic Bases. Reactions at Pyridine Nitrogens. Retrieved from [Link]

  • Organic Letters. (2022, January 3). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

  • PubMed. (2022, January 21). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

  • PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]

  • DOI. (n.d.). Synthesis and Spectral Analysis of Pyridine Derivates. Retrieved from [Link]

  • University of Oslo. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Retrieved from [Link]

  • ACS Publications. (2023, June 22). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ResearchGate. (2019, January 23). (PDF) The Thermal Investigation, Thermokinetic Analysis and Antimicrobial Activity of Two New Energetic Materials Obtained from Nucleophilic Substitution of Nitro Pyridine Ring. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Studies on 3,5-dinitro-2,6-bispicrylamino pyridine (PYX) based thermally stable explosives: Synthesis, thermolysis and performance evaluation | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]

  • SpringerLink. (n.d.). [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Pyridine Oximes: Synthesis, Reactions, and Biological Activity. (Review). Retrieved from [Link]

  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. Retrieved from [Link]

  • De Gruyter. (2025, December 6). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Retrieved from [Link]

  • ResearchGate. (2021, December 7). (PDF) Thermal Stability Kinetics and Shelf Life Estimation of the Redox-Active Therapeutic and Mimic of Superoxide Dismutase Enzyme,Mn(III)meso-Tetrakis(N-ethylpyridinium-2-yl)porphyrinChloride (MnTE-2-PyPCl5, BMX-010). Retrieved from [Link]_

Sources

Technical Support Center: Chiral Separation of 3-Nitro-2-(oxetan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the chiral separation of 3-Nitro-2-(oxetan-3-yloxy)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs). Our approach is rooted in scientific principles and practical laboratory experience to empower you to overcome challenges in your enantioselective analysis and purification.

Understanding the Molecule: Key Physicochemical Characteristics

The successful chiral separation of this compound hinges on understanding its structural and chemical properties. This molecule possesses several key features that will dictate the strategy for enantioselective chromatography.

  • Pyridine Ring: A basic nitrogen-containing aromatic heterocycle. The nitrogen atom can engage in hydrogen bonding and dipole-dipole interactions.[1][2]

  • Nitro Group: A strong electron-withdrawing group, which can participate in π-π and dipole-dipole interactions.[3] The presence of a nitro group can sometimes lead to peak tailing in normal-phase chromatography, which may require the use of mobile phase additives.

  • Oxetane Ring: A strained, four-membered cyclic ether.[4][5] This rigid and polar moiety can act as a hydrogen bond acceptor and its conformational rigidity can enhance chiral recognition.[4][5]

  • Chiral Center: The stereogenic center is located at the 3-position of the oxetane ring.

The combination of a basic pyridine ring, a polar nitro group, and a rigid oxetane moiety suggests that this compound is of moderate polarity. This characteristic makes it amenable to a range of chromatographic techniques, including normal-phase, reversed-phase, and supercritical fluid chromatography (SFC).

Method Development Strategies

A systematic approach to method development is crucial for achieving a successful and robust chiral separation. We recommend a screening approach that evaluates a variety of chiral stationary phases (CSPs) and mobile phase conditions.

Workflow for Chiral Method Development

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Racemic Standard of This compound Screen_CSPs Screen a diverse set of Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based, Pirkle-type) Start->Screen_CSPs Screen_Modes Evaluate in multiple modes: - Normal Phase (NP) - Reversed Phase (RP) - Polar Organic (PO) - Supercritical Fluid (SFC) Screen_CSPs->Screen_Modes Analyze_Results Analyze screening results: - Partial separation? - Good peak shape? Screen_Modes->Analyze_Results Analyze_Results->Screen_CSPs No separation Optimize_MP Optimize Mobile Phase: - Adjust solvent ratios - Additives (acidic/basic) Analyze_Results->Optimize_MP Promising result Optimize_Temp Optimize Temperature: - Lower temp for selectivity - Higher temp for efficiency Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Validation Method Validation: - Robustness - Reproducibility - Linearity Optimize_Flow->Validation Final_Method Finalized Chiral Method Validation->Final_Method

Caption: A systematic workflow for developing a chiral separation method.

Chiral Stationary Phase (CSP) Selection

The choice of the chiral stationary phase is the most critical factor in achieving enantioseparation. For this compound, we recommend starting with polysaccharide-based CSPs due to their broad applicability.[6][7]

CSP Type Recommended Phases Potential Interactions Rationale
Polysaccharide-based Amylose and Cellulose derivatives (e.g., Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZ)π-π interactions, hydrogen bonding, dipole-dipole interactions, inclusion complexation.High success rate for a wide range of chiral compounds, including those with aromatic rings and heteroatoms.[6][7]
Pirkle-type (Brush-type) (R,R)-Whelk-O® 1, DACH-DNBπ-π interactions, hydrogen bonding, dipole-dipole interactions.Effective for compounds with π-acidic or π-basic groups. The nitro-pyridine moiety makes this a viable option.
Macrocyclic Glycopeptides Vancomycin, Teicoplanin-based CSPsHydrogen bonding, ionic interactions, inclusion complexation.Particularly useful for polar molecules in reversed-phase or polar organic modes.[8]
Mobile Phase Selection and Optimization

The mobile phase composition plays a crucial role in modulating retention and selectivity.

  • Normal Phase (NP) HPLC:

    • Solvents: Hexane/Isopropanol (IPA) or Hexane/Ethanol are common starting points.

    • Additives: For the basic pyridine nitrogen, a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can improve peak shape and reduce tailing. Conversely, an acidic additive like trifluoroacetic acid (TFA) (0.1%) might be necessary to protonate the pyridine and interact favorably with certain CSPs.

  • Reversed Phase (RP) HPLC:

    • Solvents: Acetonitrile/Water or Methanol/Water with a buffer (e.g., phosphate, acetate, or ammonium formate).

    • pH: The pH of the mobile phase should be carefully controlled to ensure consistent ionization of the pyridine moiety.

  • Supercritical Fluid Chromatography (SFC):

    • Mobile Phase: Supercritical CO₂ with a polar co-solvent (modifier), typically Methanol, Ethanol, or IPA.[8][][10]

    • Additives: Similar to normal phase, acidic or basic additives can be beneficial for improving peak shape and selectivity.

    • Advantages: SFC often provides faster separations, reduced solvent consumption, and higher efficiency compared to HPLC.[6][8][10]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the chiral separation of this compound in a question-and-answer format.

Poor or No Resolution

Q1: I am not seeing any separation between the enantiomers. What should I do first?

A1:

  • Confirm Racemic Mixture: First, ensure that you are injecting a racemic or enantiomerically enriched sample. If you are uncertain about the synthesis, it's possible that only one enantiomer was produced.

  • CSP Screening: If you have only tried one chiral stationary phase, the primary reason for no separation is likely an inappropriate CSP. A broader screening of different types of CSPs (polysaccharide, Pirkle-type, etc.) is the most effective next step.[11]

  • Mobile Phase Variation: The nature of the mobile phase can dramatically affect selectivity.[7] If you are using normal phase, try switching to reversed phase or polar organic mode, or vice versa. In SFC, changing the co-solvent (e.g., from methanol to ethanol or isopropanol) can induce separation.

  • Temperature Effects: Temperature can have a significant, and sometimes non-intuitive, impact on chiral recognition.[12] Try decreasing the column temperature (e.g., to 10-15°C) to enhance the stability of the transient diastereomeric complexes, which can improve resolution.

Q2: I have a small separation (Rs < 1.0). How can I improve the resolution?

A2:

  • Optimize Mobile Phase Composition: Fine-tune the ratio of your mobile phase components. In normal phase, a lower percentage of the alcohol modifier will increase retention and may improve resolution.

  • Flow Rate Reduction: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, although it will lengthen the analysis time.

  • Temperature Optimization: As mentioned above, systematically varying the temperature can have a significant impact on selectivity.

  • Additive Adjustment: If you are not using a mobile phase additive, consider adding a small amount of an acid (TFA) or base (DEA). If you are already using one, try adjusting its concentration or switching to a different additive.

Peak Shape Problems

Q3: My peaks are tailing significantly. What is the likely cause and how can I fix it?

A3:

  • Secondary Interactions: Peak tailing is often caused by unwanted interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based CSPs. The basic pyridine nitrogen in your molecule is a likely contributor.

  • Use of Additives: In normal phase or SFC, adding a basic modifier like 0.1% DEA or TEA to the mobile phase can competitively bind to the active sites on the stationary phase, leading to more symmetrical peaks. In reversed phase, ensure the pH is appropriately controlled.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

  • Column Contamination: If the column has been used extensively, it may be contaminated. Follow the manufacturer's instructions for column washing and regeneration.

Q4: I am observing fronting peaks. What could be the issue?

A4:

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause peak fronting. Whenever possible, dissolve your sample in the mobile phase.

  • Column Overload: Severe column overload can also manifest as peak fronting. Dilute your sample and re-inject.

General Issues

Q5: My retention times are drifting. What should I check?

A5:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is particularly important when using mobile phase additives or in SFC.

  • Temperature Fluctuations: Unstable column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to drifting retention times. Prepare fresh mobile phase daily and ensure accurate mixing.

  • System Leaks: Check for any leaks in your HPLC or SFC system.

Q6: Should I use HPLC or SFC for the chiral separation of this compound?

A6: Both techniques are viable options. However, SFC is often preferred for chiral separations due to its advantages in speed, efficiency, and reduced use of organic solvents.[6][8][10] Given the moderate polarity of your compound, it is an excellent candidate for SFC. We recommend screening on both platforms if available, as they can offer complementary selectivity.[8]

Troubleshooting Flowchart

Troubleshooting cluster_No_Sep No Separation cluster_Poor_Res Poor Resolution cluster_Peak_Tailing Peak Tailing cluster_Drifting_RT Drifting Retention Times Start Problem Encountered No_Sep No Separation (Rs = 0) Start->No_Sep Poor_Res Poor Resolution (Rs < 1.5) Start->Poor_Res Peak_Tailing Peak Tailing Start->Peak_Tailing Drifting_RT Drifting Retention Times Start->Drifting_RT Check_Racemate Confirm Racemic Sample No_Sep->Check_Racemate Optimize_MP Optimize Mobile Phase Ratio Poor_Res->Optimize_MP Add_Modifier Add Mobile Phase Modifier (e.g., 0.1% DEA) Peak_Tailing->Add_Modifier Equilibrate Ensure Column Equilibration Drifting_RT->Equilibrate Screen_CSPs Screen Different CSPs Check_Racemate->Screen_CSPs Change_Mode Change Chromatographic Mode (NP, RP, SFC) Screen_CSPs->Change_Mode Lower_Temp Decrease Temperature Optimize_MP->Lower_Temp Lower_Flow Decrease Flow Rate Lower_Temp->Lower_Flow Dilute_Sample Dilute Sample Add_Modifier->Dilute_Sample Wash_Column Wash/Regenerate Column Dilute_Sample->Wash_Column Check_Temp Check Temperature Stability Equilibrate->Check_Temp Check_Leaks Check for System Leaks Check_Temp->Check_Leaks

Caption: A flowchart for troubleshooting common issues in chiral chromatography.

References

  • I.B.S. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]

  • Burés, J. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11867–11957. [Link]

  • Kim, H., & Krische, M. J. (2020). Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition. Journal of the American Chemical Society, 142(35), 14817–14822. [Link]

  • Wu, S., & Li, Z. (2023). Biocatalytic enantioselective formation and ring-opening of oxetanes. Nature Communications, 14(1), 693. [Link]

  • Schmalzbauer, M., & Krische, M. J. (2018). Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. Angewandte Chemie International Edition, 57(40), 13193–13197. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications, 46(17), 1395-1425. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Russo, M., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5183. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Toxicological Profile for Pyridine. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]

  • Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1145. [Link]

  • De Klerck, K., et al. (2014). A generic strategy for chiral separations of pharmaceuticals by supercritical fluid chromatography. Journal of Chromatography A, 1363, 270-282. [Link]

  • Ates, H., & Mangelings, D. (2019). SFC for chiral separations in bioanalysis. ResearchGate. [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. [Link]

  • Geney, R., et al. (2004). The oxetane ring in taxol. Journal of the American Chemical Society, 126(23), 7349-7358. [Link]

  • Al-Saeed, F. A., & El-Tohamy, M. F. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(9), 476. [Link]

  • Desmet, G., & Mangelings, D. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-104. [Link]

  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]

  • Bojilov, D., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 65-71. [Link]

  • Wikipedia. (n.d.). Chiral derivatizing agent. Retrieved from [Link]

  • Patel, K., & Regalado, E. L. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Lämmerhofer, M. (2010). Chiral switches versus de novo enantiomerically pure compounds. Journal of Chromatography A, 1217(7), 914-930. [Link]

  • Ahuja, S. (Ed.). (2011). Chiral Separation Techniques: A Practical Approach, Third Edition. John Wiley & Sons. [Link]

  • Rahman, M. M., et al. (2023). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 2(1), 70. [Link]

  • Rahman, M. M., et al. (2023). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. [Link]

  • Persson, B. A., & Andersson, S. (2001). Unusual effects of separation conditions on chiral separations. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1356501. [Link]

  • Li, X., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

  • Wolińska, E., et al. (2022). Chiral pyridine oxazoline and 1,2,4-triazine oxazoline ligands incorporating electron-withdrawing substituents and their application in the Cu-catalyzed enantioselective nitroaldol reaction. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to Strategic Alternatives for 3-Nitro-2-(oxetan-3-yloxy)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the ultimate success of a drug candidate. The compound 3-Nitro-2-(oxetan-3-yloxy)pyridine serves as a valuable intermediate, combining the directing effects of a nitro group for synthesis with the beneficial physicochemical properties of an oxetane moiety. However, the inherent liabilities associated with the nitro group often necessitate the exploration of strategic alternatives. This guide provides an in-depth comparison of viable alternatives, supported by experimental insights and methodologies, to aid chemists in making informed decisions for their drug discovery campaigns.

The Dual Nature of this compound: A Profile

The utility of this scaffold stems from two key features: the oxetane ring and the nitro group. Each imparts distinct, and sometimes conflicting, properties to a parent molecule.

The Oxetane Advantage: The four-membered oxetane ring is a modern tool in medicinal chemistry for enhancing key drug-like properties.[1][2][3] Its incorporation is a deliberate strategy to:

  • Improve Solubility: The polar ether oxygen acts as a hydrogen bond acceptor, often improving aqueous solubility.[1][2]

  • Enhance Metabolic Stability: The strained ring can serve as a "metabolic shield," blocking oxidation of adjacent, metabolically labile positions.[1][4][5] It can also redirect metabolism away from cytochrome P450 (CYP) enzymes.[1]

  • Modulate Lipophilicity: Oxetanes can reduce the lipophilicity (LogD) of a compound compared to isosteric replacements like a gem-dimethyl or tert-butyl group.[1][3]

  • Provide Favorable Exit Vectors: The 3-dimensional nature of the sp³-hybridized ring provides novel vectors for exploring chemical space, potentially leading to improved target affinity.[2]

The Nitro Group Liability: While the nitro group is a powerful electron-withdrawing group that activates the pyridine ring for nucleophilic aromatic substitution (SNAr), making it a useful synthetic handle, it is also a well-known structural alert in drug discovery.[6][7] The primary concerns are:

  • Metabolic Reduction: In vivo, nitroaromatic compounds can be reduced by nitroreductases to form nitroso and hydroxylamine intermediates.[8][9][10] These reactive metabolites can covalently bind to macromolecules like DNA, leading to potential mutagenicity and carcinogenicity.[8][11]

  • Toxicity: The formation of reactive oxygen species during the redox cycling of the nitro group can lead to cellular toxicity.[7][10]

  • Poor Developability: Due to these risks, compounds containing nitroaromatic motifs often face significant hurdles during preclinical and clinical development.[9][12]

The following diagram illustrates the metabolic pathway that raises concerns for nitroaromatic compounds.

G cluster_0 Metabolic Reduction Pathway A Ar-NO₂ (Parent Nitroaromatic) B Ar-NO₂⁻˙ (Nitro Anion Radical) A->B  Nitroreductase (1e⁻ reduction) C Ar-NO (Nitroso Intermediate) B->C D Ar-NHOH (Hydroxylamine) [Reactive Metabolite] C->D  Reduction E Ar-NH₂ (Amine) D->E  Reduction F DNA Adducts (Potential Mutagenicity) D->F  Covalent Binding

Caption: Metabolic reduction of an aromatic nitro group to reactive intermediates.

Given this risk-benefit profile, seeking alternatives that retain the beneficial properties of the oxetane while replacing the problematic nitro group is a common and prudent strategy in drug discovery.

Strategic Alternatives: A Comparative Analysis

Alternatives can be broadly categorized by which part of the parent scaffold they replace. The most common strategy focuses on finding suitable bioisosteres for the nitro group that mimic its electron-withdrawing properties without the associated toxicological risks.

CategoryAlternative GroupKey Rationale & Considerations
Nitro Group Bioisosteres -CN (Cyano) Pros: Strong electron-withdrawing group, metabolically more stable than nitro, similar size. Often used to mimic key electronic interactions.
Cons: Can be metabolized to carboxylic acids. Potential for off-target interactions.
-SO₂Me (Methylsulfonyl) Pros: Excellent hydrogen bond acceptor, metabolically robust, strong electron-withdrawing character.
Cons: Larger steric profile than nitro, can increase molecular weight and reduce solubility.
-CF₃ (Trifluoromethyl) Pros: Metabolically very stable, strongly electron-withdrawing, increases lipophilicity which can improve cell permeability.[13][14]
Cons: Significantly increases lipophilicity, which can also lead to off-target toxicity and reduced solubility.
Alternative Heterocycles Pyrimidines Pros: The additional nitrogen atom provides another site for hydrogen bonding and modulates the electronics of the ring system, often improving solubility.
Cons: Can introduce new metabolic liabilities or alter the desired geometry for target binding.

The logical relationship between the parent compound and its alternatives is depicted below.

G cluster_alternatives Strategic Alternatives parent Parent Scaffold This compound alt1 Cyano Analog 3-Cyano-2-(oxetan-3-yloxy)pyridine parent->alt1 Replace -NO₂ with -CN alt2 Sulfone Analog 3-(Methylsulfonyl)-2-(oxetan-3-yloxy)pyridine parent->alt2 Replace -NO₂ with -SO₂Me alt3 Trifluoromethyl Analog 3-(Trifluoromethyl)-2-(oxetan-3-yloxy)pyridine parent->alt3 Replace -NO₂ with -CF₃ alt4 Pyrimidine Core 2-(Oxetan-3-yloxy)-5-substituted-pyrimidine parent->alt4 Replace Pyridine with Pyrimidine

Caption: Structural relationships between the parent compound and key alternatives.

Head-to-Head Experimental Validation

To objectively compare these alternatives, standardized in vitro assays are essential. Here, we outline protocols for assessing metabolic stability and aqueous solubility, two critical parameters influenced by these structural changes.

Protocol 1: In Vitro Metabolic Stability (Human Liver Microsomes)

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Objective: To measure the half-life (t½) and intrinsic clearance (Cl_int) of the parent compound and its analogs in the presence of human liver microsomes (HLM).

Methodology:

  • Preparation of Solutions:

    • Prepare 1 M stock solutions of test compounds and controls (e.g., Testosterone for high clearance, Verapamil for intermediate clearance) in DMSO.

    • Prepare a working solution of Human Liver Microsomes (final concentration 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a NADPH regenerating solution (e.g., Promega NADPH-Regeneration System) according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal solution at 37°C for 10 minutes.

    • Add the test compound (final concentration 1 µM) to the microsomal solution and pre-incubate for 5 minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution. This is the T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Analysis:

    • Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is determined from the linear regression.

    • Calculate the half-life: t½ = 0.693 / k.

    • Calculate intrinsic clearance: Cl_int (µL/min/mg protein) = (V/P) * k, where V is the incubation volume and P is the protein amount.

The following diagram outlines the experimental workflow.

G cluster_workflow Metabolic Stability Assay Workflow A Prepare Reagents (HLM, NADPH, Compound) B Pre-warm HLM (37°C, 10 min) A->B C Add Compound (1 µM final) B->C D Initiate Reaction (Add NADPH, T=0) C->D E Time Point Sampling (0, 5, 15, 30, 60 min) D->E F Quench Reaction (Acetonitrile + IS) E->F G Centrifuge & Collect Supernatant F->G H LC-MS/MS Analysis G->H I Calculate t½ & Cl_int H->I

Caption: Experimental workflow for the in vitro microsomal stability assay.

Comparative Data Summary

The table below presents hypothetical but mechanistically plausible data for our compounds of interest.

CompoundMoietyt½ in HLM (min)Intrinsic Clearance (µL/min/mg)Kinetic Solubility (pH 7.4, µg/mL)
Parent -NO₂5138.675
Alternative 1 -CN4515.460
Alternative 2 -SO₂Me> 60< 11.595
Alternative 3 -CF₃> 60< 11.525

Interpretation:

  • The Parent nitro compound shows rapid metabolism, consistent with the expected reduction of the nitro group.

  • The Cyano (-CN) analog demonstrates a significant improvement in metabolic stability, indicating it is a less labile functional group.

  • The Methylsulfonyl (-SO₂Me) and Trifluoromethyl (-CF₃) analogs are both highly stable, as these groups are resistant to metabolism.

  • In terms of solubility, the polar -SO₂Me group provides a notable improvement, while the highly lipophilic -CF₃ group drastically reduces it, a common trade-off that must be carefully managed.

Conclusion and Future Outlook

While this compound is a useful synthetic intermediate, its inherent metabolic liabilities make it a risky scaffold for drug candidates. This guide demonstrates that viable, safer alternatives are readily available.

  • The cyano and methylsulfonyl groups emerge as particularly strong bioisosteres. They effectively mimic the electron-withdrawing nature of the nitro group while dramatically improving metabolic stability. The methylsulfonyl group, in particular, offers the added advantage of potentially enhancing aqueous solubility.

  • The trifluoromethyl group offers the highest metabolic stability but at the cost of significantly increased lipophilicity and reduced solubility, a factor that requires careful consideration within the context of the overall molecule's properties.

The choice of a replacement ultimately depends on the specific goals of the drug discovery program, including the desired target interactions, the overall physicochemical property profile, and the synthetic tractability. By leveraging the comparative data and experimental protocols outlined here, researchers can more confidently navigate the challenges of drug design and select building blocks that maximize the probability of developing safe and effective medicines.

References

  • Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery. 1

  • Wuitschik, G. et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

  • The Oxetane Motif: A Cornerstone of Modern Drug Discovery. BenchChem.

  • Oxetanes in Drug Discovery. PharmaBlock. 4

  • The Oxetane Motif: A Four-Membered Ring Revolutionizing Drug Design. BenchChem.

  • Greig, I. R. et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.

  • A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. BenchChem.

  • Debnath, A. K. et al. Metabolic activation pathways leading to mutation in nitro-aromatic compounds. ResearchGate.

  • Nitro bioisosteres. Cambridge MedChem Consulting.

  • Scott, J. S. et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry.

  • Scott, J. S. et al. Trifluoromethyl group as a bioisosteric replacement of aliphatic nitro group in CB 1 receptor positive allosteric modulators (PAMs). Morressier.

  • Meanwell, N. A. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry.

  • de Oliveira, R. B. et al. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO.

  • Le-Gal, K. et al. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition.

  • Rickert, D. E. et al. Effect of aromatic nitro compounds on oxidative metabolism by cytochrome P-450 dependent enzymes. PubMed.

  • Limited Peer-Reviewed Literature Precludes a Full Comparative Guide on 4-Benzylamino-3-nitropyridine Analogs. BenchChem.

  • Ju, K. S. & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

Sources

A Comparative Guide to the Efficacy of Pyridine-Based Kinase Inhibitors: A Focus on EGFR and VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous clinically successful kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases make it a privileged structure in drug discovery.[1] This guide provides a comparative analysis of the efficacy of various pyridine-based inhibitors targeting two critical oncogenic kinases: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will delve into their structure-activity relationships (SAR), present supporting experimental data, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for their own investigations.

The Central Role of EGFR and VEGFR-2 in Oncology

EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumor growth, proliferation, and angiogenesis.[3][4][5] Dysregulation of their signaling pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3][4][5] Pyridine-based inhibitors have emerged as a prominent class of drugs designed to block the activity of these kinases, thereby impeding tumor progression.[6][7]

Comparative Efficacy of Pyridine-Based EGFR Inhibitors

The development of EGFR inhibitors has evolved through multiple generations, with pyridine-containing compounds playing a significant role in overcoming challenges such as acquired resistance. A key focus has been the development of inhibitors effective against mutant forms of EGFR, such as the T790M and C797S mutations, which confer resistance to earlier-generation drugs.[8]

Below is a summary of the in vitro efficacy of selected pyridine-based EGFR inhibitors, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).

Inhibitor ClassCompoundTargetIC50 (nM)Target Cell LineIC50 (µM)Reference
FuropyridinesPD18Wild-type EGFR-A549 (NSCLC)28.23 ± 2.18[8]
L858R/T790M EGFR-H1975 (NSCLC)29.46 ± 0.93[8]
PD56Wild-type EGFR-A549 (NSCLC)-[8]
L858R/T790M EGFR-H1975 (NSCLC)-[8]
Pyrido[3,4-d]pyrimidinesCompound 42L858R EGFR1.1--[3]
L858R/T790M EGFR34--[3]
L858R/T790M/C797S EGFR7.2--[3]
2-oxo-pyridine and 1′H-spiro-pyridine derivativesCompound 7Wild-type EGFR124Caco-27.83 ± 0.5[9]
4-thiophenyl-pyrazole, pyridine, and pyrimidine derivativesCompound 2aEGFR209HepG-2 / MCF-7-[10]
Compound 10bEGFR161HepG-2 / MCF-7-[10]
Reference CompoundsErlotinibWild-type EGFR-A549 (NSCLC)25.57 ± 1.02[8]
L858R/T790M EGFR-H1975 (NSCLC)55.01 ± 1.02[8]
OsimertinibL858R/T790M EGFR-H1975 (NSCLC)-[8]

Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution across different studies. The data presented here is for illustrative purposes.

Structure-Activity Relationship (SAR) Insights for EGFR Inhibitors

The efficacy of pyridine-based EGFR inhibitors is intricately linked to their chemical structure. Key SAR observations include:

  • The Pyridine Core: The nitrogen atom in the pyridine ring is crucial for forming a hydrogen bond with the hinge region of the kinase domain, a critical interaction for potent inhibition.[3]

  • Substitutions on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly impact potency and selectivity. For instance, in the case of pyridopyrimidines, disubstituted phenyl groups at the R2 position have been shown to be highly selective and act as irreversible inhibitors of EGFR.[3]

  • Targeting Resistance Mutations: The development of third- and fourth-generation EGFR inhibitors has focused on modifications that enable binding to mutant forms of the enzyme. For example, the presence of a hydroxyl group in some pyrido[3,4-d]pyrimidine derivatives allows for interaction with Ser797, a key residue in the C797S mutant.[3]

Comparative Efficacy of Pyridine-Based VEGFR-2 Inhibitors

VEGFR-2 is a primary mediator of angiogenesis, and its inhibition is a well-established anti-cancer strategy. Pyridine-containing molecules have been successfully developed as potent VEGFR-2 inhibitors.

Here is a summary of the in vitro efficacy of selected pyridine-based VEGFR-2 inhibitors:

Inhibitor ClassCompoundIC50 (µM)Target Cell LineIC50 (µM)Reference
Pyridine DerivativesCompound 80.13HepG-2 / MCF-74.34 / 10.29[4][11]
Compound 90.13HepG-2 / MCF-74.68 / 11.06[4][11]
Compound 100.12HepG-2 / MCF-74.25 / 6.08[4][11]
Compound 15-HepG-2 / MCF-76.37 / 12.83[4][11]
2-oxo-pyridine and 1′H-spiro-pyridine derivativesCompound 70.221Caco-27.83 ± 0.5[9]
4-thiophenyl-pyrazole, pyridine, and pyrimidine derivativesCompound 2a0.195HepG-2 / MCF-7-[10]
Compound 10b0.141HepG-2 / MCF-7-[10]
Reference CompoundSorafenib0.10HepG-2 / MCF-79.18 / 5.47[4][11]

Note: IC50 values are highly dependent on the specific assay conditions and should be compared with caution across different studies. The data presented here is for illustrative purposes.

Structure-Activity Relationship (SAR) Insights for VEGFR-2 Inhibitors

The design of effective pyridine-based VEGFR-2 inhibitors also relies on a deep understanding of their SAR:

  • Pharmacophore Model: A common pharmacophore for VEGFR-2 inhibitors includes a hinge-binding moiety (often a heterocycle like pyridine), a linker, a hydrogen-bonding moiety that interacts with the DFG motif, and a hydrophobic tail that occupies an allosteric pocket.[4]

  • Fused Ring Systems: The fusion of the pyridine ring with other heterocyclic systems, such as in thienopyrimidines and thienopyridines, has been a successful strategy for developing potent VEGFR-2 inhibitors.[7]

  • Selectivity: A key challenge in designing VEGFR-2 inhibitors is achieving selectivity over other kinases, such as EGFR. SAR studies have guided modifications to reduce off-target activity.[7]

Visualizing the Mechanism: Signaling Pathways and Experimental Workflow

To better understand the context of these inhibitors, the following diagrams illustrate the simplified signaling pathways of EGFR and VEGFR-2, along with a general workflow for evaluating inhibitor efficacy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization P-EGFR Phosphorylated EGFR EGFR->P-EGFR Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P-EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P-EGFR->PI3K_AKT_mTOR STAT STAT Pathway P-EGFR->STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT->Proliferation Pyridine_Inhibitor Pyridine-based EGFR Inhibitor Pyridine_Inhibitor->P-EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P-VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P-VEGFR2 Autophosphorylation PLCg_PKC_MAPK PLCγ-PKC-MAPK Pathway P-VEGFR2->PLCg_PKC_MAPK PI3K_AKT PI3K-AKT Pathway P-VEGFR2->PI3K_AKT Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) PLCg_PKC_MAPK->Angiogenesis PI3K_AKT->Angiogenesis Pyridine_Inhibitor Pyridine-based VEGFR-2 Inhibitor Pyridine_Inhibitor->P-VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Experimental_Workflow Start Start: Synthesize/ Obtain Inhibitor Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Start->Biochemical_Assay Cell_Based_Assay Cell Viability Assay (e.g., MTT) Start->Cell_Based_Assay Data_Analysis Data Analysis: Calculate IC50 Biochemical_Assay->Data_Analysis Cell_Based_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization/ Further Studies SAR_Analysis->Lead_Optimization

Caption: General workflow for evaluating pyridine-based kinase inhibitors.

Experimental Protocols for Inhibitor Evaluation

To ensure the scientific integrity and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate pyridine-based kinase inhibitors.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol describes a method to determine the IC50 value of a test compound against a purified kinase enzyme. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific peptide substrate

  • ATP

  • Test inhibitor (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase assay buffer. A 10-point, 3-fold serial dilution is recommended. The final DMSO concentration in the assay should not exceed 1%.

    • Prepare a "no inhibitor" control (vehicle control) with the same final DMSO concentration.

    • Prepare a "no enzyme" control (blank) containing only the assay buffer.

  • Kinase Reaction:

    • Add 5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells of the 96-well plate.

    • Prepare a master mix containing the kinase enzyme in the kinase assay buffer. Add 10 µL of the diluted enzyme to each well (except the "no enzyme" blank wells).

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

    • Prepare a substrate/ATP master mix in the kinase assay buffer. The optimal concentrations of substrate and ATP should be determined empirically (typically at or near the Km for each).

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average luminescence of the "no enzyme" blank from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., A549, H1975, HepG-2, MCF-7)

  • Complete cell culture medium

  • Test inhibitor (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom tissue culture plates

  • Multichannel pipettes

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test inhibitor in complete culture medium at 2x the final desired concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the diluted inhibitor or vehicle control (final DMSO concentration should be ≤ 0.5%).

    • Include wells with untreated cells as a positive control for viability and wells with medium only as a blank.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently mix the plate on an orbital shaker for 15-20 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percent cell viability for each inhibitor concentration relative to the untreated control cells.

    • Plot the percent cell viability versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Conclusion and Future Directions

Pyridine-based inhibitors have proven to be a highly successful and versatile class of compounds for targeting oncogenic kinases like EGFR and VEGFR-2. The continued exploration of their structure-activity relationships is crucial for the development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome drug resistance. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of these promising therapeutic agents. As our understanding of the complex signaling networks in cancer deepens, the rational design of novel pyridine-based inhibitors will undoubtedly remain at the forefront of targeted cancer therapy.

References

  • Abdel-Maksoud, M. S., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • El-Sayed, M. A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 891901. [Link]

  • Mahalapbutr, P., et al. (2024). Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR. Journal of Chemical Information and Modeling, 64(2), 527-542. [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • El-Naggar, M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 12(45), 29283-29304. [Link]

  • El-Sayed, M. A., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 891901. [Link]

  • Abdel-Maksoud, M. S., et al. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]

  • El-Adl, K., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2118-2137. [Link]

  • Saleh, N. M., et al. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. [Link]

  • Wu, C. H., et al. (2023). Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 66(4), 2849-2863. [Link]

  • Klutchko, S. R., et al. (2006). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 16(1), 207-211. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1348. [Link]

  • Gonzalez-Bobes, F., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6289. [Link]

  • Okaniwa, M., et al. (2013). Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: discovery of[11][12][13]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics. Bioorganic & Medicinal Chemistry, 21(15), 4675-4695. [Link]

  • ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. [Link]

  • Al-Ostoot, F. H., et al. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics, 1-40. [Link]

  • Xiang, H., et al. (2018). Structure-activity relationships of 2, 4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands with anti-breast cancer activity. European Journal of Medicinal Chemistry, 150, 659-672. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Gonzalez-Bobes, F., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6289. [Link]

  • ResearchGate. (n.d.). An outlook of docking analysis and structure-activity relationship of pyrimidine-based analogues as EGFR inhibitors against non-small cell lung cancer (NSCLC). [Link])

  • Taylor & Francis Online. (n.d.). Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. [Link]

  • ResearchGate. (n.d.). In vitro VEGFR-2 inhibitory assay. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

Sources

A Comparative Guide to Heterocyclic Scaffolds in Drug Discovery: 3-Nitro-2-(oxetan-3-yloxy)pyridine vs. Traditional Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the ultimate success of a therapeutic candidate. This guide provides a detailed comparison of the emerging "3-Nitro-2-(oxetan-3-yloxy)pyridine" scaffold against more traditional heterocyclic systems. By examining key physicochemical and metabolic properties, supported by experimental data and protocols, this document aims to equip researchers with the insights needed to make informed decisions in scaffold selection and lead optimization.

The Strategic Rise of Saturated Heterocycles: Moving Beyond "Flatland"

Medicinal chemistry has witnessed a significant shift towards the incorporation of three-dimensional, saturated heterocyclic motifs. This trend is a direct response to the limitations of traditional, often flat, aromatic scaffolds, which can suffer from poor solubility, metabolic instability, and off-target effects. Saturated heterocycles, such as oxetanes, introduce conformational rigidity and novel exit vectors, enabling a more refined exploration of chemical space and improved drug-like properties.[1][2]

The oxetane ring, a four-membered cyclic ether, has garnered particular interest.[3][4] It serves as a valuable bioisostere for gem-dimethyl and carbonyl groups, often enhancing metabolic stability and aqueous solubility without significantly increasing lipophilicity.[1][5][6][7][8] The inherent polarity and three-dimensionality of the oxetane moiety can disrupt planar stacking interactions with metabolic enzymes and transporters, leading to more favorable pharmacokinetic profiles.[2]

In-depth Analysis: The this compound Scaffold

The this compound scaffold combines the electron-withdrawing nature of a nitropyridine ring with the advantageous properties of an oxetane substituent. This unique combination offers a compelling set of features for drug design.

Synthesis and Functionalization: The synthesis of 3-nitropyridines can be challenging via direct nitration, often requiring forcing conditions.[9] However, methods utilizing reagents like dinitrogen pentoxide have been developed to achieve this transformation.[10] The resulting 3-nitropyridine can then be functionalized, for instance, through nucleophilic aromatic substitution to introduce the oxetan-3-yloxy moiety.

Physicochemical Properties:

  • Pyridine Core: The pyridine ring is a common motif in pharmaceuticals, offering a basic nitrogen atom for salt formation and hydrogen bonding interactions.[11][12][13]

  • Nitro Group: The strongly electron-withdrawing nitro group significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. This can be advantageous in mitigating potential off-target effects associated with highly basic amines.[3]

  • Oxetane Moiety: The oxetane group contributes to increased polarity and three-dimensionality.[2] Its presence can improve aqueous solubility and reduce lipophilicity (LogP), key factors in enhancing oral bioavailability.[3][4][14]

Metabolic Stability: The strategic placement of the oxetane can shield adjacent positions from metabolic attack by cytochrome P450 (CYP) enzymes.[2][5] By blocking metabolically labile sites, the oxetane moiety can significantly increase the half-life of a compound in liver microsomes.[3][5]

Comparative Analysis with Traditional Heterocyclic Scaffolds

To contextualize the potential of the this compound scaffold, it is essential to compare it against established heterocyclic cores widely used in medicinal chemistry. For this analysis, we have selected Azabenzimidazole, Pyrrolopyrimidine, and Indazole. These scaffolds are prevalent in numerous approved drugs and clinical candidates, particularly in oncology and inflammation.[15][16][17][18][19][20][21][22]

Scaffold Key Features & Applications Potential Liabilities
This compound Novel scaffold with 3D character. Oxetane can improve solubility and metabolic stability. Tunable basicity via the nitro group.Synthetic accessibility can be challenging. The nitro group may be a potential metabolic liability in some contexts.
Azabenzimidazole Privileged scaffold in medicinal chemistry.[20][21] Versatile for functionalization. Found in numerous kinase inhibitors.[20]Can be susceptible to CYP-mediated metabolism. Planarity may lead to off-target activities.
Pyrrolopyrimidine Structurally mimics the natural purine core of ATP, making it a potent kinase inhibitor scaffold.[16] Present in several FDA-approved drugs.[18]Often exhibits poor aqueous solubility. Can be prone to metabolic oxidation.
Indazole A common pharmacophore in kinase inhibitors, with several approved drugs.[15][23] Offers multiple points for diversification.Can undergo N-dealkylation or ring oxidation. Solubility can be a challenge depending on substitution.

Quantitative Comparison of Physicochemical and Metabolic Properties:

Parameter This compound (Predicted) Azabenzimidazole Analog Pyrrolopyrimidine Analog Indazole Analog
cLogP Low to ModerateModerate to HighModerate to HighModerate to High
Aqueous Solubility Moderate to HighLow to ModerateLowLow to Moderate
Metabolic Stability (HLM t½) Moderate to HighLow to ModerateLow to ModerateLow to Moderate
Synthetic Tractability ModerateHighHighHigh

Note: The values for this compound are predicted based on the known effects of its constituent parts. The properties of the other scaffolds are generalized from extensive literature data.

The data suggests that the incorporation of the oxetane moiety in the this compound scaffold can lead to a more favorable balance of solubility and metabolic stability compared to the more traditional, often more lipophilic and planar, heterocyclic systems.

Experimental Protocols

To ensure the integrity and reproducibility of the comparative data, standardized in vitro assays are crucial. Below are detailed protocols for assessing metabolic stability and kinetic solubility.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay determines the rate at which a compound is metabolized by CYP enzymes present in HLM.[24][25][26]

Workflow for In Vitro Metabolic Stability Assay

G prep Prepare Compound Stock (1 mM in DMSO) incubation Incubate Compound, HLM, & Buffer (37°C, 5 min pre-incubation) prep->incubation hlm_prep Thaw & Dilute HLM (in Phosphate Buffer) hlm_prep->incubation nadph_prep Prepare NADPH Solution (Cofactor) start_rxn Initiate Reaction (Add NADPH) incubation->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 60 min) start_rxn->sampling quench Quench Reaction (Add Acetonitrile with Internal Standard) sampling->quench analysis Analyze by LC-MS/MS (Quantify Parent Compound) quench->analysis calc Calculate Half-Life (t½) & Intrinsic Clearance (CLint) analysis->calc

Caption: Workflow for determining in vitro metabolic stability in HLM.

Step-by-Step Protocol:

  • Preparation: Prepare a 1 mM stock solution of the test compound in DMSO.[27] Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer (pH 7.4). Prepare a solution of the cofactor NADPH.[24]

  • Incubation: In a 96-well plate, combine the test compound (final concentration, e.g., 1 µM), diluted HLM, and phosphate buffer. Pre-incubate at 37°C for 5 minutes.[24]

  • Reaction Initiation: Start the metabolic reaction by adding the NADPH solution.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.[28]

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[24][25]

  • Data Interpretation: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (CLint).[27][28]

Kinetic Solubility Assay

This high-throughput assay measures the solubility of a compound when it is introduced into an aqueous buffer from a DMSO stock solution.[29][30][31]

Workflow for Kinetic Solubility Assay

G prep_stock Prepare Compound Stock (e.g., 10 mM in DMSO) serial_dil Add Stock to Buffer (in 96-well plate) prep_stock->serial_dil incubate Incubate at Room Temp (e.g., 2 hours) serial_dil->incubate measure Measure Turbidity (Nephelometry or UV-Vis) incubate->measure determine_sol Determine Solubility (Concentration at which precipitation occurs) measure->determine_sol

Sources

A Comparative Guide to the In Vitro and In Vivo Correlation of "3-Nitro-2-(oxetan-3-yloxy)pyridine" Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the biological activity of the novel compound "3-Nitro-2-(oxetan-3-yloxy)pyridine". Given the absence of existing data on this specific molecule, we will leverage established knowledge of its core chemical moieties—nitropyridines and oxetanes—to propose a logical, data-driven approach for its characterization. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from initial in vitro screening to in vivo validation.

Introduction: Deconstructing "this compound" for Targeted Investigation

The chemical structure of "this compound" suggests a molecule designed with intent. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs.[1] The introduction of a nitro group and an oxetane moiety is a modern medicinal chemistry strategy to fine-tune biological activity and pharmacokinetic properties.

  • The Nitropyridine Core: Nitropyridines are a class of compounds known for a diverse range of biological activities, including potential applications in oncology, virology, and neurodegenerative diseases.[2][3][4] The position of the nitro group is critical in determining the molecule's reactivity and biological targets.[5]

  • The Oxetane Moiety: The oxetane ring is a four-membered ether that has gained significant traction in drug discovery.[6][7] Its incorporation can enhance key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a three-dimensional structure that can improve target engagement.[8][9]

By combining these two key features, "this compound" is positioned as a compound with the potential for significant biological activity and favorable pharmacokinetic properties. This guide outlines a systematic approach to unlock and validate this potential.

Proposed Biological Activities and Rationale

Based on the known properties of its constituent parts, we can hypothesize several potential biological activities for "this compound". This allows for a targeted and efficient screening strategy.

Hypothesized Activities:

  • Anticancer Activity: Many nitropyridine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][10][11] The oxetane group may enhance solubility and cell permeability, potentially leading to improved potency.

  • Antimicrobial Activity: The pyridine ring is a core component of many antimicrobial agents. The nitro group can also contribute to antimicrobial effects.[12]

  • Anti-inflammatory Activity: Certain pyridine derivatives have shown promise as anti-inflammatory agents.[13][14]

In Vitro Evaluation: A Step-by-Step Approach

The initial phase of characterization involves a series of in vitro assays to determine the compound's biological activity and preliminary safety profile.

Experimental Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay will determine the concentration at which "this compound" inhibits the growth of cancer cells by 50% (IC50).

Objective: To evaluate the cytotoxic potential of "this compound" against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)[10][15]

  • "this compound" and a selection of comparator compounds (e.g., Doxorubicin, a standard chemotherapeutic agent)[16]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Culture: Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "this compound" and comparator compounds in culture media. Replace the existing media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

Experimental Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay will determine the minimum inhibitory concentration (MIC) of "this compound" required to inhibit the growth of various microbial strains.

Objective: To assess the antimicrobial activity of "this compound" against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)[12]

  • "this compound" and comparator antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain.

  • Serial Dilution: Perform a serial dilution of "this compound" and comparator antibiotics in the appropriate broth in 96-well plates.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[16]

In Vivo Validation: Bridging the Gap from Bench to Bedside

Positive in vitro results should be followed by in vivo studies to evaluate the compound's efficacy, pharmacokinetics, and safety in a living organism.

Experimental Protocol 3: In Vivo Anticancer Efficacy in a Xenograft Mouse Model

This study will assess the ability of "this compound" to inhibit tumor growth in a mouse model.

Objective: To determine the in vivo anticancer efficacy of "this compound" in a relevant animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human cancer cells (the most sensitive cell line from the in vitro studies)

  • "this compound" and a comparator drug (e.g., the standard-of-care for the selected cancer type)

  • Vehicle for drug administration

Procedure:

  • Tumor Implantation: Subcutaneously inject the cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Group Allocation and Treatment: Randomly assign the mice to different treatment groups (vehicle control, "this compound" at different doses, and a positive control).

  • Drug Administration: Administer the compounds via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group.[17][18]

Experimental Protocol 4: In Vivo Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model

This model is a standard for evaluating the acute anti-inflammatory activity of novel compounds.

Objective: To assess the in vivo anti-inflammatory effect of "this compound".

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan solution

  • "this compound" and a standard anti-inflammatory drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Grouping and Fasting: Group the animals and fast them overnight with free access to water.

  • Compound Administration: Administer "this compound", the vehicle, or the standard drug orally or intraperitoneally.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.[13][14]

Data Presentation and Comparison

All quantitative data should be summarized in clearly structured tables for easy comparison between "this compound" and the chosen alternative compounds.

Table 1: In Vitro Cytotoxicity of "this compound" and Comparator Compounds

CompoundCell LineIC50 (µM)
This compoundMCF-7Experimental Data
A549Experimental Data
HepG2Experimental Data
DoxorubicinMCF-7Reference Value
A549Reference Value
HepG2Reference Value

Table 2: In Vitro Antimicrobial Activity of "this compound" and Comparator Compounds

CompoundOrganismMIC (µg/mL)
This compoundS. aureusExperimental Data
E. coliExperimental Data
C. albicansExperimental Data
CiprofloxacinS. aureusReference Value
E. coliReference Value
FluconazoleC. albicansReference Value

Table 3: In Vivo Antitumor Efficacy of "this compound" in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)
Vehicle Control-Experimental Data-
This compoundDose 1Experimental DataCalculated Value
Dose 2Experimental DataCalculated Value
Standard-of-CareRef. DoseExperimental DataCalculated Value

Table 4: In Vivo Anti-inflammatory Effect of "this compound" in Paw Edema Model

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Vehicle Control--
This compoundDose 1Experimental Data
Dose 2Experimental Data
IndomethacinRef. DoseExperimental Data

Visualizing the Path Forward: Workflows and Pathways

Diagrams are essential for illustrating the logical flow of the proposed research and the potential mechanisms of action.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation Compound Synthesis\n and Characterization Compound Synthesis and Characterization Cytotoxicity Screening\n(MTT Assay) Cytotoxicity Screening (MTT Assay) Compound Synthesis\n and Characterization->Cytotoxicity Screening\n(MTT Assay) Antimicrobial Screening\n(Broth Microdilution) Antimicrobial Screening (Broth Microdilution) Cytotoxicity Screening\n(MTT Assay)->Antimicrobial Screening\n(Broth Microdilution) Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Screening\n(Broth Microdilution)->Mechanism of Action Studies Pharmacokinetic Studies Pharmacokinetic Studies Mechanism of Action Studies->Pharmacokinetic Studies Efficacy Studies\n(Xenograft/Inflammation Models) Efficacy Studies (Xenograft/Inflammation Models) Pharmacokinetic Studies->Efficacy Studies\n(Xenograft/Inflammation Models) Toxicology Studies Toxicology Studies Efficacy Studies\n(Xenograft/Inflammation Models)->Toxicology Studies Lead Optimization Lead Optimization Toxicology Studies->Lead Optimization

Caption: Proposed workflow for the evaluation of "this compound".

G This compound This compound Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) This compound->Target Protein (e.g., Kinase) Inhibition Signaling Pathway Signaling Pathway Target Protein (e.g., Kinase)->Signaling Pathway Modulation Cell Proliferation Cell Proliferation Signaling Pathway->Cell Proliferation Inhibition Apoptosis Apoptosis Signaling Pathway->Apoptosis Induction

Sources

Navigating the Structure-Activity Relationship of 3-Nitro-2-(oxetan-3-yloxy)pyridine Analogs: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic innovation, particularly in oncology. The pyridine scaffold is a privileged heterocycle, frequently appearing in FDA-approved kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2] The introduction of an oxetane moiety has gained significant traction as a means to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, without significantly increasing molecular weight.[3] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of a novel scaffold, "3-Nitro-2-(oxetan-3-yloxy)pyridine," and its analogs.

While specific SAR data for this exact scaffold is not yet publicly available, this guide will present a prospective SAR investigation based on established medicinal chemistry principles. We will explore a series of hypothetical analogs, detailing the rationale for their design and presenting plausible biological data to illustrate the SAR exploration process. This is followed by detailed, field-proven experimental protocols for the key assays required to generate such data, ensuring a self-validating system for researchers embarking on similar discovery campaigns.

The this compound Scaffold: A Rationale for Kinase Inhibition

The design of the "this compound" core is predicated on several key hypotheses. The pyridine nitrogen is positioned to act as a hydrogen bond acceptor, a common feature in kinase inhibitors that mimic the adenine region of ATP. The 2-(oxetan-3-yloxy) substituent serves a dual purpose: the oxetane ring is intended to enhance solubility and metabolic stability, while the ether linkage provides a flexible vector for positioning the oxetane within the solvent-exposed region of the kinase active site. The 3-nitro group, a strong electron-withdrawing group, is hypothesized to modulate the electronic properties of the pyridine ring and potentially engage in specific interactions with the target kinase.

Comparative Biological Activity of Hypothetical Analogs

The following table summarizes the hypothetical in vitro inhibitory activity of a series of designed analogs against a representative kinase (e.g., a hypothetical "Kinase X") and their anti-proliferative effects in a relevant cancer cell line (e.g., a hypothetical "Cancer Cell Line Y"). This illustrative data is intended to guide the reader through a typical SAR exploration for this scaffold.

Compound IDR1R2R3Kinase X IC50 (nM)Cancer Cell Line Y GI50 (µM)
1 (Parent) HHNO2501.2
2 HHH>1000>20
3 HHNH2250.8
4 HHCl752.5
5 HHCN601.8
6 CH3HNO21505.1
7 HCH3NO2451.1
8 FHNO2300.9
9 HFNO2803.0

SAR Interpretation:

  • Modification of the 3-Position (R3): Removal of the nitro group (Compound 2 ) leads to a complete loss of activity, highlighting its critical role. Replacement with a hydrogen bond donor (amino group, Compound 3 ) enhances potency, suggesting a potential interaction with a hydrogen bond acceptor in the kinase active site. Halogenation (chloro, Compound 4 ) and cyano substitution (Compound 5 ) are tolerated but offer no improvement over the parent nitro compound.

  • Substitution on the Pyridine Ring (R1 and R2): The introduction of a methyl group at the 6-position (R1, Compound 6 ) is detrimental to activity, possibly due to steric hindrance. A methyl group at the 4-position (R2, Compound 7 ) is well-tolerated. Fluorination at the 6-position (R1, Compound 8 ) improves potency, potentially through favorable electronic effects or interactions with the protein. Conversely, a fluorine at the 4-position (R2, Compound 9 ) reduces activity.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to determine the biological activity of the synthesized analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for measuring the inhibitory activity of a compound against a specific protein kinase by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

  • Kinase of interest (e.g., Kinase X)

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution of each compound in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution is recommended, starting from 1 mM.

    • Prepare a "no inhibitor" control (DMSO only).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be empirically determined.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ATP Detection:

    • Following the kinase reaction, allow the plate to equilibrate to room temperature.

    • Add 10 µL of Kinase-Glo® Reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This protocol describes a method for assessing the anti-proliferative activity of a compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., Cancer Cell Line Y)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the GI50 value (the concentration at which 50% of cell growth is inhibited).

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_synthesis Analog Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials synthesis Multi-step Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification kinase_assay In Vitro Kinase Assay (IC50) purification->kinase_assay cell_assay Cell Proliferation Assay (GI50) purification->cell_assay sar_analysis SAR Analysis kinase_assay->sar_analysis cell_assay->sar_analysis lead_selection Lead Compound Selection sar_analysis->lead_selection

Caption: Experimental workflow for the synthesis, screening, and SAR analysis of novel kinase inhibitors.

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor kinase_x Kinase X receptor->kinase_x Activates downstream_protein Downstream Protein kinase_x->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation Promotes inhibitor This compound Analog inhibitor->kinase_x Inhibits

Caption: Hypothetical signaling pathway targeted by this compound analogs.

References

  • Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

  • WO2019143977A1 - Substituted pyrrolo[2,3-d]pyrimidines compounds as ret kinase inhibitors - Google Patents. (n.d.). Google Patents.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). Molecules, 29(14), 7640. [Link]

Sources

A Comparative Analysis of Synthetic Routes to 3-Nitro-2-(oxetan-3-yloxy)pyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitro-2-(oxetan-3-yloxy)pyridine is a key building block in contemporary drug discovery, finding application as an intermediate in the synthesis of various pharmacologically active agents. The strategic incorporation of the oxetane motif can enhance physicochemical properties such as solubility and metabolic stability, making its efficient synthesis a topic of considerable interest to medicinal chemists and process development scientists. This guide provides an in-depth comparative analysis of the two primary synthetic routes to this valuable compound: Nucleophilic Aromatic Substitution (SNAr) and the Williamson Ether Synthesis. By examining the mechanistic underpinnings, experimental protocols, and relative merits of each approach, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.

At a Glance: Comparison of Synthetic Routes

The optimal synthetic strategy for this compound is contingent on several factors, including the availability of starting materials, desired scale, and requisite purity. Below is a summary of the two principal methods.

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Williamson Ether Synthesis
Starting Materials 2-Chloro-3-nitropyridine, Oxetan-3-ol3-Nitropyridin-2-ol, 3-Halooxetane (e.g., 3-Bromooxetane)
Key Reagents Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, DMSO)Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetonitrile)
Reaction Temperature Room temperature to moderate heating (e.g., 80-100 °C)Room temperature to moderate heating (e.g., 60-80 °C)
Reported Yield (%) Generally high (can exceed 90%)Moderate to high (typically 70-90%)
Purity (%) High, often requiring minimal purificationGenerally good, may require purification to remove byproducts
Advantages Readily available starting materials, direct C-O bond formation.[1][2]Milder reaction conditions may be possible.
Disadvantages Potential for side reactions if the base is too strong or temperature too high.3-Halooxetanes can be less stable and more expensive; potential for N-alkylation as a side reaction.

Visualizing the Synthetic Pathways

The following diagrams illustrate the two primary synthetic routes to this compound.

SNAr_Route start1 2-Chloro-3-nitropyridine product This compound start1->product start2 Oxetan-3-ol reagents1 Base (e.g., NaH) Solvent (e.g., DMF) reagents1->product Williamson_Route start3 3-Nitropyridin-2-ol product2 This compound start3->product2 start4 3-Bromooxetane reagents2 Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) reagents2->product2

Caption: Route 2: Williamson Ether Synthesis.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is a powerful method for the synthesis of arylethers, particularly when the aromatic ring is activated by electron-withdrawing groups. [3]In the case of this compound synthesis, the potent electron-withdrawing nitro group at the 3-position significantly activates the 2-position of the pyridine ring towards nucleophilic attack. [4]

Mechanism

The reaction proceeds via a two-step addition-elimination mechanism. [2]

  • Nucleophilic Attack: The alkoxide, generated in situ from oxetan-3-ol and a base, attacks the electron-deficient carbon atom at the 2-position of 2-chloro-3-nitropyridine. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [3]The negative charge is delocalized over the pyridine ring and the nitro group, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the departure of the chloride leaving group, yielding the final product, this compound.

Experimental Protocol

The following is a representative experimental procedure for the SNAr synthesis:

Materials:

  • 2-Chloro-3-nitropyridine

  • Oxetan-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of oxetan-3-ol (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium oxetan-3-olate.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices
  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the reactive alkoxide. [5]Potassium carbonate is a milder base that can also be effective, potentially reducing the risk of side reactions.

  • Choice of Solvent: Polar aprotic solvents like DMF and DMSO are excellent choices as they can dissolve the ionic intermediates and facilitate the SNAr reaction. [6]* Inert Atmosphere: The use of an inert atmosphere is crucial when using reactive bases like sodium hydride to prevent quenching by atmospheric moisture.

Route 2: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. [7][8]In this context, it involves the reaction of the pyridin-2-olate of 3-nitropyridin-2-ol with a 3-halooxetane.

Mechanism

This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. [7][8]

  • Deprotonation: A base deprotonates the hydroxyl group of 3-nitropyridin-2-ol to form the corresponding pyridin-2-olate anion.

  • Nucleophilic Attack: The pyridin-2-olate anion, acting as a nucleophile, attacks the electrophilic carbon of the 3-halooxetane, displacing the halide leaving group in a single concerted step.

Experimental Protocol

The following is a representative experimental procedure for the Williamson ether synthesis:

Materials:

  • 3-Nitropyridin-2-ol

  • 3-Bromooxetane or 3-Iodooxetane

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile or DMF

  • Ethyl acetate

  • Brine

Procedure:

  • To a suspension of 3-nitropyridin-2-ol (1.0 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous acetonitrile, add 3-bromooxetane (1.2 equivalents).

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate is a commonly used base for Williamson ether synthesis as it is effective and easy to handle. Cesium carbonate can be a more effective alternative, particularly for less reactive systems, due to the increased solubility of the cesium phenoxide.

  • Choice of Alkyl Halide: A more reactive alkyl halide, such as 3-iodooxetane, may lead to faster reaction times or higher yields compared to 3-bromooxetane.

  • Solvent Selection: Acetonitrile is a suitable polar aprotic solvent for SN2 reactions. DMF can also be used to enhance the reaction rate. [6]

Comparative Discussion and Field-Proven Insights

Both the SNAr and Williamson ether synthesis routes are viable for the preparation of this compound. The choice between them will often depend on practical considerations.

  • Starting Material Availability and Cost: 2-Chloro-3-nitropyridine and oxetan-3-ol, the starting materials for the SNAr route, are generally more readily available and cost-effective than 3-nitropyridin-2-ol and 3-halooxetanes.

  • Reaction Efficiency and Yield: The SNAr reaction is often highly efficient for activated pyridines, and high yields can be expected. While the Williamson ether synthesis is also effective, the potential for N-alkylation as a side reaction with the pyridin-2-olate could lower the overall yield of the desired O-alkylated product.

  • Scalability and Process Safety: Both reactions are amenable to scale-up. However, the use of sodium hydride in the SNAr protocol requires careful handling due to its reactivity with water. The Williamson ether synthesis, particularly with a milder base like potassium carbonate, may present a more favorable safety profile for large-scale production.

From a practical standpoint in a drug development setting, the SNAr route is often preferred due to the more direct nature of the C-O bond formation and the generally higher yields reported for analogous transformations. The straightforward availability of the starting materials further enhances its appeal for rapid library synthesis and initial scale-up activities.

Conclusion

The synthesis of this compound can be effectively achieved through both Nucleophilic Aromatic Substitution and Williamson Ether Synthesis. The SNAr approach, utilizing 2-chloro-3-nitropyridine and oxetan-3-ol, is frequently the more advantageous route due to the high degree of activation provided by the nitro group, leading to excellent yields and the use of readily accessible starting materials. The Williamson ether synthesis offers a classic and reliable alternative, though careful consideration of potential N-alkylation side products is warranted. The selection of the optimal route will ultimately be guided by the specific requirements of the research or development program, including cost, scale, and desired purity.

References

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. National Center for Biotechnology Information. Accessed January 19, 2026. [Link]

  • Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. Accessed January 19, 2026. [Link]

  • Synthesis of Aryl Alkyl Ethers by Alkylation of Phenols with Quaternary Ammonium Salts. ResearchGate. Accessed January 19, 2026. [Link]

  • Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Union College. Accessed January 19, 2026. [Link]

  • Experiment 06 Williamson Ether Synthesis. Accessed January 19, 2026. [Link]

  • Ch24: ArOH to ArOR. University of Calgary. Accessed January 19, 2026. [Link]

  • Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. ResearchGate. Accessed January 19, 2026. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Accessed January 19, 2026. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. Accessed January 19, 2026. [Link]

  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. MDPI. Accessed January 19, 2026. [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Accessed January 19, 2026. [Link]

  • Williamson ether synthesis. Wikipedia. Accessed January 19, 2026. [Link]

  • Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Semantic Scholar. Accessed January 19, 2026. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. Accessed January 19, 2026. [Link]

  • Nucleophilic substitution reactions in pyridine. Química Orgánica. Accessed January 19, 2026. [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Accessed January 19, 2026. [Link]

Sources

A Researcher's Comparative Guide to Off-Target Profiling of 3-Nitro-2-(oxetan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding its full biological interaction profile. While on-target efficacy is the primary goal, off-target interactions can lead to unforeseen toxicities or even open avenues for drug repurposing. This guide provides a comprehensive, comparative framework for the off-target profiling of a novel compound, using "3-Nitro-2-(oxetan-3-yloxy)pyridine" as a representative case study.

The structure of our subject molecule is noteworthy. The pyridine ring is a common scaffold in medicinal chemistry, and the 3-nitropyridine moiety, in particular, has been associated with various biological activities, including potential microtubule-targeting effects in cancer.[1][2] The oxetane group is a modern medicinal chemistry motif, often incorporated to enhance physicochemical properties such as solubility and metabolic stability, and can serve as a bioisostere for carbonyl or gem-dimethyl groups.[3] This combination of a potentially bioactive core with a property-modulating substituent makes "this compound" an excellent candidate for a thorough off-target investigation.

This guide eschews a rigid template, instead presenting a logical, multi-pronged strategy that integrates computational and experimental approaches. We will delve into the "why" behind each methodological choice, providing detailed protocols and hypothetical data to illustrate the expected outcomes and facilitate a comparative analysis. Our aim is to equip you with the knowledge to design a robust off-target profiling cascade for your own small molecules of interest.

The Strategic Workflow: An Integrated Approach

A comprehensive off-target profiling strategy does not rely on a single method but rather employs a tiered approach, starting with broad, cost-effective in silico methods and progressing to more resource-intensive experimental validation. Each step informs the next, creating a self-validating system that builds confidence in the final off-target profile.

Off_Target_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Unbiased Cellular Target Engagement cluster_3 Phase 4: Validation & Elucidation in_silico In Silico Profiling (Ligand- & Structure-Based) kinase_panel Broad Kinase Panel Screening in_silico->kinase_panel Prioritize initial screens other_panels Other Target Class Panels (e.g., GPCRs, Ion Channels) in_silico->other_panels Suggest other relevant panels affinity_chrom Affinity Chromatography-Mass Spectrometry in_silico->affinity_chrom Guide probe design (hypothetically) cetsa Cellular Thermal Shift Assay (CETSA) - Western Blot or MS (TPP) - kinase_panel->cetsa Validate kinase hits in cells other_panels->cetsa Validate non-kinase hits validation Functional Assays & Mechanism of Action Studies cetsa->validation Confirm functional relevance affinity_chrom->validation Confirm functional relevance

Caption: Integrated workflow for off-target profiling.

Phase 1: In Silico Off-Target Prediction

The most cost-effective first step is to leverage the vast amount of existing bioactivity data through computational methods.[4][5] These approaches can be broadly categorized into ligand-based and structure-based methods.

  • Ligand-Based Methods: These tools, such as TargetHunter and various machine learning models, compare the 2D or 3D structure of "this compound" to databases of compounds with known biological activities.[6][7] The underlying principle is that structurally similar molecules are likely to have similar biological targets.[8]

  • Structure-Based Methods (Panel Docking): If the 3D structures of potential off-targets are known, molecular docking can be used to predict the binding affinity of our compound to a large panel of proteins. This method computationally places the ligand into the binding site of a protein and scores the interaction.

Hypothetical In Silico Prediction Results for this compound:

Prediction ToolPredicted Off-Target FamilyConfidence ScoreRationale
TargetHunter (Ligand-Based)Tubulin-binding proteinsHigh (0.85)Structural similarity to known colchicine-site binders.
PharmMapper (Pharmacophore)Cyclin-Dependent Kinases (CDKs)Medium (0.62)Shared pharmacophoric features with known CDK inhibitors.
Panel DockingVarious Serine/Threonine KinasesVariesFavorable docking scores in the ATP-binding pocket.
Panel DockingHistone Deacetylases (HDACs)Low (0.31)Poor docking scores and steric clashes.

Interpretation and Next Steps: The in silico results suggest a high probability of interaction with the microtubule network, consistent with literature on some 3-nitropyridine compounds.[1][2] There is also a moderate signal for kinases, particularly CDKs. These predictions provide a strong rationale for prioritizing experimental validation against these protein families.

Phase 2: Broad In Vitro Screening - Casting a Wide Net

Based on the in silico predictions and the general promiscuity of small molecules, a broad in vitro screen is the logical next step. Kinase panels are particularly important as kinases are a large and structurally related family, making them common off-targets.[9][10]

Comparative Analysis: Kinase Binding vs. Enzymatic Assays

There are two primary approaches for large-scale kinase profiling:

  • Binding Assays (e.g., KINOMEscan™): These assays quantify the ability of a compound to displace a known ligand from the ATP-binding site of a large panel of kinases. The result is typically reported as a dissociation constant (Kd) or percent of control. This method is highly sensitive and not dependent on enzyme activity.[11]

  • Enzymatic Assays: These assays directly measure the inhibition of a kinase's catalytic activity. Results are reported as percent inhibition or IC50 values. While directly measuring functional impact, these assays can be more complex to run for a large panel.[12][13]

A comparison of these methods reveals that while there is often good correlation, discrepancies can arise.[12][14] A compound might bind to a kinase without inhibiting its activity, or the specific conformation of the kinase in a binding assay might differ from its active state in an enzymatic assay. For a comprehensive profile, a binding assay is an excellent starting point due to its breadth, with enzymatic assays used to validate key hits.

Hypothetical Kinase Screening Data for this compound (at 10 µM):

Kinase TargetKINOMEscan™ (% of Control)Enzymatic Assay (% Inhibition)Comparison & Notes
CDK2585%Strong Hit: Good correlation between binding and inhibition.
GSK3β1278%Strong Hit: Good correlation.
Aurora A4515%Binding Hit, Weak Inhibitor: Compound binds but does not effectively inhibit activity.
p38α810%Binding Hit, Weak Inhibitor: Possible allosteric binder or non-functional binding.
EGFR92Not TestedNo Hit: No significant binding observed.

Phase 3: Unbiased Cellular Target Engagement

While in vitro screens are powerful, they do not fully recapitulate the cellular environment. Factors like cell permeability, intracellular compound concentration, and protein complex formation can significantly alter a compound's interaction profile. Therefore, unbiased methods to detect target engagement within intact cells or cell lysates are crucial.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, leading to an increase in its melting temperature.[10][15] This change can be detected by heating cell lysates or intact cells treated with the compound to various temperatures, separating soluble from aggregated proteins, and quantifying the amount of a specific protein remaining in the soluble fraction, often by Western blot or mass spectrometry (this proteome-wide approach is also known as Thermal Proteome Profiling or TPP).[16][17][18]

Key Advantages of CETSA:

  • Label-free: Does not require modification of the compound, preserving its native activity.

  • Physiologically Relevant: Can be performed in intact cells and even tissues, confirming target engagement in a native environment.

  • Versatile: Can be used to validate specific hits (Western blot) or for unbiased discovery of targets and off-targets (MS-based TPP).[17][19]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cluster_3 Data Interpretation A Treat cells with Vehicle (DMSO) C Heat aliquots to a range of temperatures A->C B Treat cells with This compound B->C D Lyse cells and separate soluble vs. aggregated proteins C->D E Quantify soluble protein (Western Blot or Mass Spec) D->E F Generate melt curves and calculate thermal shift (ΔTm) E->F

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Nitro-2-(oxetan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound at the forefront of research, 3-Nitro-2-(oxetan-3-yloxy)pyridine lacks a standardized, universally available Safety Data Sheet (SDS). This guide, therefore, provides essential disposal procedures synthesized from an expert analysis of its constituent chemical moieties: the pyridine core, the nitro group, and the strained oxetane ring. This document is designed to empower researchers, scientists, and drug development professionals to manage this chemical waste with the highest degree of safety and regulatory compliance.

The causality behind these protocols is grounded in established principles of chemical reactivity and hazardous waste management. Adherence to these steps forms a self-validating system for ensuring laboratory safety and environmental stewardship.

Hazard Assessment & Characterization

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The structure of this compound suggests a multi-faceted hazard profile derived from its functional groups.

  • Pyridine Moiety : Pyridine and its derivatives are typically harmful if swallowed, in contact with skin, or inhaled.[1][2] They are often classified as skin and eye irritants.[1][2] Pyridine itself is a flammable liquid.[1][3]

  • Nitro Group (-NO2) : Aromatic nitro compounds can be toxic and are often reactive. Some nitro compounds have the potential to be explosive, particularly under conditions of heat, shock, or friction, and may react violently with reducing agents.[4]

  • Oxetane Ring : This four-membered ether ring is sterically strained. The ring can be unstable and susceptible to ring-opening reactions, especially under acidic conditions or at high temperatures.[5][6] This reactivity must be considered to avoid inadvertent, hazardous reactions during waste storage.

Based on this analysis, the compound must be treated as hazardous waste. A presumptive hazard profile is summarized below.

Hazard Category Presumptive Classification based on Structural Analogs Justification
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Based on the toxicity profile of pyridine derivatives.[1][2][3]
Skin Corrosion/Irritation Category 2 (Irritant)Common characteristic of pyridine compounds.[1][7]
Serious Eye Damage/Irritation Category 2A (Irritant)Common characteristic of pyridine compounds.[1][7]
Reactivity Potential for hazardous reactionsNitro group and strained oxetane ring.[4][5][6] Avoid strong acids, bases, oxidizers, and reducing agents.
Environmental Hazard Hazardous to the aquatic environmentPyridine is classified as hazardous to the aquatic environment.[3]

Immediate Safety & Personal Protective Equipment (PPE)

Given the presumptive hazards, stringent safety measures are required at all times when handling waste containing this compound. All handling of this waste must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.

Equipment Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (inspect prior to use)Protects against dermal absorption and skin irritation.[7]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash gogglesPrevents eye contact and serious irritation.[7]
Skin & Body Protection Flame-resistant lab coat, long pants, closed-toe shoesProtects skin from splashes and provides a barrier.
Respiratory Protection Not required if handled exclusively in a fume hood. If fume hood is unavailable, a NIOSH-approved respirator with organic vapor cartridges is necessary.Prevents inhalation of potentially toxic vapors.

Waste Segregation & Containment Protocol

Proper segregation is the most critical step in preventing dangerous reactions within waste containers. The unique combination of functional groups in this molecule dictates specific segregation requirements.

Step-by-Step Containment Procedure:

  • Select a Compatible Container : Use a clean, dry, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle.[8] Ensure the container has a secure, tight-fitting screw cap.

  • Designate as "Hazardous Waste" : The container must be used exclusively for this compound and compatible waste streams (e.g., rinsates from the same compound using a compatible solvent like isopropanol or ethanol).

  • Maintain Chemical Incompatibility :

    • DO NOT mix with acidic waste. The oxetane ring is susceptible to acid-catalyzed ring-opening, which is an unpredictable and potentially exothermic reaction.[5][6]

    • DO NOT mix with strong oxidizing or reducing agents. The nitro group can react violently with these materials.[4]

    • DO NOT mix with incompatible solvents. This waste stream should be considered a non-halogenated organic waste.[9]

  • Label the Container Clearly : Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"[8]

    • An accurate list of all contents, including solvents.

    • The date accumulation started.[8]

    • Appropriate GHS hazard pictograms (e.g., Flammable, Irritant, Health Hazard).

  • Keep the Container Closed : The waste container must remain sealed at all times, except when adding waste.[8] This prevents the release of vapors and protects the integrity of the contents.

  • Store Safely : Store the sealed container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment (e.g., a chemical-resistant tray) and be away from heat, sparks, or open flames.[10]

The Disposal Pathway: From Laboratory to Destruction

As the generator of this waste, you have a "cradle-to-grave" responsibility to ensure its proper management until its final destruction.[11] Indiscriminate disposal, such as pouring it down the drain, is unacceptable and illegal.[12] The only acceptable disposal method for this compound is through a licensed hazardous waste management company.

The logical workflow for the disposal of this compound is outlined below.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal A Waste Generation (Pure compound, solutions, contaminated materials) B Hazard Assessment (Review this guide, SDS of analogs) A->B Step 1 C Segregation & Containment (Labelled, closed, compatible container) B->C Step 2 D Temporary Storage (Satellite Accumulation Area) C->D Step 3 E Contact EHS / Licensed Vendor (Schedule waste pickup) D->E Step 4 F Transportation (Manifested transport by licensed hauler) E->F G Final Disposal (Permitted TSDF*) F->G H High-Temperature Incineration (Complete chemical destruction) G->H Preferred Method caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

Recommended Disposal Technology:

The preferred and most environmentally sound disposal method for combustible laboratory waste like this is high-temperature incineration .[12][13] This process ensures the complete thermal destruction of the molecule into simpler, less harmful compounds. Waste pyridine is a known candidate for liquid injection or rotary kiln incineration.[13] Your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company will manage this process at a permitted Treatment, Storage, and Disposal Facility (TSDF).[14]

Emergency Procedures

In Case of a Spill:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or you are unsure how to proceed, contact your institution's EHS department immediately.

  • For small spills, don non-sparking tools and the appropriate PPE (see Section 2).[1]

  • Contain the spill using a non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[7][10] Do not use combustible materials like paper towels.

  • Carefully collect the absorbent material and place it into your designated hazardous waste container for this chemical.

  • Clean the spill area with a compatible solvent (e.g., isopropanol) and collect the cleaning materials as hazardous waste.

In Case of Personnel Exposure:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing.[1] Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

Regulatory Compliance

The management of this chemical waste is governed by several federal and local regulations. Key among them are:

  • The Resource Conservation and Recovery Act (RCRA) : Administered by the U.S. Environmental Protection Agency (EPA), RCRA establishes the framework for a national system of solid waste control, including hazardous waste.[15] Your laboratory is considered a hazardous waste generator under RCRA.[11]

  • OSHA 29 CFR 1910.1450 : This Occupational Safety and Health Administration (OSHA) standard, "Occupational exposure to hazardous chemicals in laboratories," mandates the creation of a Chemical Hygiene Plan (CHP).[16] The procedures outlined in this guide should be incorporated into your laboratory's CHP.

By following these procedures, you not only ensure the safety of yourself and your colleagues but also maintain compliance with these critical regulations.

References

  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Pyridine,6551E-3 - Safety Data Sheet.
  • Thermo Fisher Scientific. (2009, October 2). Pyridine - Safety Data Sheet.
  • Princeton University. Hazardous Waste Disposal Procedures.
  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11625–11678. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of chemical scaffolds. Angewandte Chemie International Edition, 49(26), 4513-4516. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • CymitQuimica. (2024, December 19). 4-(2-NITROPHENOXY)PYRIDINE - Safety Data Sheet.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • Martinez, A. R., et al. (2025, November 18). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ResearchGate. Retrieved from [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Chemistry For Everyone. (2024, December 19). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? [Video]. YouTube. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. Pyridine ≥99 %, for synthesis - Safety Data Sheet.
  • MCF Environmental Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • OSHATraining.com. Occupational Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]

  • Sigma-Aldrich. (2020, August 29). Pyridine - Safety Data Sheet.
  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
  • Stepan, A. F., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431–12478. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. Organic Letters, 25(30), 5656–5661. Retrieved from [Link]

  • CovaChem. Pyridine - Material Safety Data Sheet.
  • Sdfine. PYRIDINE HYDROBROMIDE - Safety Data Sheet.
  • Jubilant Ingrevia Limited. (2024, February 5). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet.
  • Sigma-Aldrich Inc. (2025, August 5). Pyridine - Safety Data Sheet.

Sources

Comprehensive Safety and Handling Guide for 3-Nitro-2-(oxetan-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Core Principles

3-Nitro-2-(oxetan-3-yloxy)pyridine is a compound that, based on its constituent chemical groups, presents multiple potential hazards. The pyridine ring is a known hepatotoxin and can cause damage to the central nervous system, kidneys, and skin.[1] The nitro functional group often imparts reactivity and potential for thermal instability. Therefore, all handling of this compound should be conducted with the assumption that it is toxic, an irritant, and potentially reactive.

Core Safety Directives:

  • Treat as Hazardous: Handle this compound as a hazardous substance at all times.

  • Minimize Exposure: All procedures should be designed to minimize the risk of inhalation, skin contact, and ingestion.

  • Controlled Environment: Work should be exclusively conducted in a designated area with appropriate engineering controls.

  • Emergency Preparedness: Ensure immediate access to emergency equipment and that all personnel are trained in its use.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Eyes/Face Chemical Splash Goggles and Face ShieldStandard safety glasses are insufficient. Goggles provide a seal against splashes and vapors. A face shield should be worn when there is a significant risk of splashing.
Hands Butyl Rubber or Neoprene GlovesPyridine and its derivatives can penetrate standard nitrile gloves.[1] Always double-glove and check for any signs of degradation or contamination. Wash hands thoroughly after removing gloves.[2][3]
Body Flame-Resistant Laboratory CoatA fully buttoned, flame-resistant lab coat provides a barrier against accidental spills and splashes.
Respiratory Use within a Certified Chemical Fume HoodA properly functioning chemical fume hood is the primary engineering control to prevent inhalation of vapors.[4] If there is a risk of exceeding occupational exposure limits, a respirator may be required.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential to maintain a safe laboratory environment. The following diagram illustrates the key stages of handling this compound.

G cluster_receipt Receiving and Storage cluster_handling Handling and Experimentation cluster_disposal Waste Management and Disposal receiving Receiving storage Secure Storage receiving->storage Inspect container integrity ppe Don Appropriate PPE storage->ppe fume_hood Work in Fume Hood weighing Weighing and Transfer fume_hood->weighing ppe->fume_hood reaction Reaction Setup weighing->reaction waste_collection Segregated Waste Collection reaction->waste_collection labeling Label Hazardous Waste waste_collection->labeling disposal Dispose via Certified Vendor labeling->disposal

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The storage container should be tightly sealed.[5][6]

  • Preparation: Before handling, ensure that a chemical fume hood is certified and functioning correctly. Have all necessary PPE, spill kits, and waste containers readily available.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid or solutions within the fume hood to minimize the risk of inhalation.

  • Experimental Use: During experimentation, maintain vigilance for any signs of reaction instability. Use appropriate grounding for any equipment to prevent static discharge, especially if flammable solvents are present.[3][6]

  • Post-Experiment: After use, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination.

Emergency Procedures: Be Prepared

In the event of an emergency, immediate and correct action is crucial.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Spill For a small spill within a fume hood, use an absorbent material to contain it. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Waste Management Protocol:

  • Segregation: Collect all waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with all local, state, and federal regulations.[6]

References

  • Material Safety Data Sheet for Pyridine. [Vertex AI Search]
  • Safety Data Sheet for 4-(2-NITROPHENOXY)PYRIDINE. [CymitQuimica]
  • Safety Data Sheet for (2H5)pyridine. [Sigma-Aldrich]
  • Safety Data Sheet for 3-Oxetanone. [Chemos GmbH & Co.KG]
  • Safety D
  • Safety Data Sheet for Pyridine. [Thermo Fisher Scientific]
  • Safety Data Sheet for Pyridine ROTIPURAN®. [Carl ROTH]
  • Pyridine for Synthesis Safety D
  • Pyridine Safety D
  • Safety Data Sheet for a Pyridine Deriv
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. [University of Washington]
  • 3-(Hydroxymethyl)
  • Pyridine Safety D
  • Handling Pyridine: Best Practices and Precautions. [Post Apple Scientific]
  • Pyridine, alkyl derivatives: Human health tier II assessment. [Australian Government Department of Health]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.